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  • Product: 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine
  • CAS: 883498-68-8

Core Science & Biosynthesis

Foundational

2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine molecular weight

An In-Depth Technical Guide to 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine: Properties, Synthesis, and Applications Abstract This technical guide provides a comprehensive overview of 2-Amino-3,5-difluoro-4-(trifluor...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine, a highly functionalized fluorinated building block critical to modern drug discovery and agrochemical development. We delve into its fundamental physicochemical properties, explore the strategic considerations behind its synthesis, and detail its applications, with a focus on the mechanistic advantages conferred by its unique substitution pattern. This document is intended for researchers, medicinal chemists, and process development scientists who utilize advanced heterocyclic intermediates.

Core Physicochemical Characteristics

2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine is a synthetically versatile intermediate whose value is derived from the specific combination of its substituents. The electron-withdrawing nature of the fluorine atoms and the trifluoromethyl group significantly influences the reactivity and physicochemical properties of the pyridine ring.

The molecular weight of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine is 198.09 g/mol .[1][2] Its core properties are summarized below for quick reference.

PropertyValueSource
Molecular Weight 198.09 g/mol [1][2]
Molecular Formula C₆H₃F₅N₂[1][2]
CAS Number 883498-68-8[1][2]
IUPAC Name 3,5-difluoro-4-(trifluoromethyl)pyridin-2-amine[2]
Appearance Typically a white to light yellow crystalline powder[3]
Purity (Typical) ≥95%[1]

The strategic incorporation of fluorine and trifluoromethyl groups is a cornerstone of modern medicinal chemistry.[4] The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, improve binding selectivity, and increase lipophilicity, which can favorably modulate the pharmacokinetic profile of a drug candidate.[5] The fluorine atoms on the pyridine ring further enhance these effects and can influence pKa and hydrogen bonding capabilities.[4]

Synthesis Strategy and Mechanistic Considerations

The synthesis of highly substituted fluorinated pyridines is a challenging endeavor due to the limited repertoire of methods for introducing fluorine onto the pyridine ring.[6][7] General approaches rely on the halogenation of pre-functionalized pyridines or the construction of the ring from fluorinated precursors.

A plausible synthetic strategy would begin with a pre-existing pyridine core, followed by sequential chlorination, fluorination (via halogen exchange), and amination. The choice of a vapor-phase fluorination of a trichloromethyl intermediate, for instance, is driven by the efficiency of this method for creating the robust C-F bonds of the trifluoromethyl group.[8]

G cluster_0 Phase 1: Core Functionalization cluster_1 Phase 2: Fluorination cluster_2 Phase 3: Final Modification A Starting Pyridine Precursor (e.g., 3-picoline) B Liquid-Phase Chlorination A->B Introduce Cl substituents C Intermediate (e.g., DCTC*) B->C Form trichloromethyl group D Vapor-Phase Fluorination (Halogen Exchange) C->D Exchange Cl for F E Trifluoromethylated Intermediate (e.g., DCTF**) D->E F Nucleophilic Aromatic Substitution (Amination) E->F Introduce amino group G Final Product: 2-Amino-3,5-difluoro-4- (trifluoromethyl)pyridine F->G caption *DCTC: Dichloro-(trichloromethyl)pyridine **DCTF: Dichloro-(trifluoromethyl)pyridine

Caption: Generalized workflow for the synthesis of a highly fluorinated aminopyridine.

Applications in Research and Development

Medicinal Chemistry: A Privileged Scaffold

2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine is a key building block in the synthesis of advanced pharmaceutical agents. Its structure is particularly relevant in the development of kinase inhibitors for cancer therapy.[9][10] The fluorinated pyridine scaffold enhances binding affinity and metabolic stability in the resulting drug molecules.[10] The amino group provides a convenient handle for further chemical modification, allowing for its incorporation into larger, more complex molecules through amide bond formation or other coupling reactions.

The rationale for its use is threefold:

  • Metabolic Stability: The C-F bonds are exceptionally strong and resistant to metabolic degradation by cytochrome P450 enzymes, prolonging the half-life of the drug.[5]

  • Binding Affinity: The electron-withdrawing trifluoromethyl group can engage in favorable interactions within the target protein's binding pocket, such as dipole-dipole interactions or orthogonal multipolar interactions, thereby increasing potency.

  • Membrane Permeability: The lipophilicity imparted by the fluorinated substituents can improve a molecule's ability to cross cell membranes and reach its intracellular target.[5]

Agrochemicals

In agrochemical science, this compound serves as a precursor for novel fungicides and herbicides.[9] The trifluoromethylpyridine motif is found in several commercial crop-protection products.[8] The high electronegativity and stability conferred by the fluorine atoms enhance the efficacy and environmental persistence of pesticides, leading to more potent and durable products.[9][10]

Analytical and Quality Control Workflow

Ensuring the identity and purity of such a critical intermediate is paramount. A self-validating quality control (QC) protocol is essential for any research or manufacturing application. Commercial suppliers may not provide detailed analytical data, placing the responsibility on the end-user to confirm material quality.[1]

A robust QC workflow should integrate multiple orthogonal analytical techniques. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard methods for assessing the purity of pyridine derivatives.[11] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, ¹³C) is indispensable for structural confirmation, while Mass Spectrometry (MS) confirms the molecular weight.

Step-by-Step QC Protocol:

  • Visual Inspection: Assess the material's physical state, color, and homogeneity.

  • Solubility Test: Determine suitable solvents for analysis (e.g., Chloroform-d, DMSO-d₆).

  • Purity Assessment (HPLC/GC):

    • Develop a separation method using an appropriate column and mobile phase.

    • Run the sample and integrate all peaks.

    • Calculate purity as the percentage of the main peak area relative to the total peak area. The target should be ≥95%.

  • Identity Confirmation (MS):

    • Acquire a mass spectrum and confirm that the molecular ion peak corresponds to the expected molecular weight (198.09 g/mol ).

  • Structural Verification (NMR):

    • Acquire ¹H, ¹⁹F, and ¹³C NMR spectra.

    • Confirm the presence of the expected chemical shifts, coupling patterns, and integration values consistent with the 2-amino-3,5-difluoro-4-(trifluoromethyl)pyridine structure. The distinct signals in the ¹⁹F NMR are particularly diagnostic.

  • Documentation: Record all results in a certificate of analysis, confirming that the material meets all specifications before use.

start Incoming Material Batch purity Purity Check (GC/HPLC) Is Area% ≥ 95%? start->purity identity Identity Check (MS) Is MW = 198.09? purity->identity Yes fail QC Fail Reject Batch purity->fail No structure Structure Check (NMR) Do spectra match expected structure? identity->structure Yes identity->fail No pass QC Pass Release for Use structure->pass Yes structure->fail No

Caption: A self-validating QC workflow for incoming intermediate material.

Safety, Handling, and Storage

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine is classified as follows:

  • Skin Irritation (Category 2): Causes skin irritation.[2]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[2]

Signal Word: Warning[2]

Safe Handling Protocol
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[12][13]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[13]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[13][14]

    • Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

  • Handling Practices: Avoid breathing dust.[12] Do not get in eyes, on skin, or on clothing.[12] Wash hands thoroughly after handling.[14] Keep away from ignition sources as the compound may be combustible.[1]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13]

  • Keep in an inert atmosphere if possible to prevent degradation.[15]

Conclusion

2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine is a high-value chemical intermediate whose strategic importance in the pharmaceutical and agrochemical industries cannot be overstated. Its densely functionalized structure provides a robust platform for developing next-generation molecules with enhanced biological activity and improved pharmacokinetic properties. Understanding its core characteristics, synthetic challenges, and proper handling procedures is essential for any scientist looking to leverage its potential in their research and development programs.

References

  • A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. (WO2025093610A1)
  • A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. (WO2025093631A1)
  • 2-Amino-4-(trifluoromethyl)pyridine Market. PW Consulting Chemical & Energy Research Center.
  • Synthesis of 2-amino-5-fluoropyridine.
  • 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine (95%). Amerigo Scientific.
  • 2-Amino-3,5-difluoropyridine | 732306-31-9. ChemicalBook.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • 2-Amino-3-fluoro-5-(trifluoromethyl)pyridine Supplier in China. Pipzine Chemicals.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.
  • 2-Amino-3,5-difluoropyridine | CAS 732306-31-9. Santa Cruz Biotechnology.
  • 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine. MySkinRecipes.
  • 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine.
  • SAFETY D
  • SAFETY D
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  • 2-Amino-5-(trifluoromethyl)

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Exploratory

An In-depth Technical Guide to the Structural Elucidation of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine

Introduction 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring an activating amino group, two deactivating fluorine atoms, and a strongly electron-withdrawing trifluoromethyl group, imparts distinct physicochemical properties that are desirable in the design of novel bioactive molecules. The precise structural confirmation of this compound is paramount for its application in drug discovery and development, ensuring unambiguous structure-activity relationships (SAR) and intellectual property claims.

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the complete structural elucidation of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the techniques used to characterize complex fluorinated aromatic compounds. This guide will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy in a case-study format for the title compound.

Strategic Approach to Structural Elucidation

A multi-faceted analytical approach is essential for the unambiguous structural determination of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine. The elucidation strategy relies on the synergistic interpretation of data from various spectroscopic techniques, each providing a unique piece of the structural puzzle.

cluster_0 Structural Elucidation Workflow A 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine B Mass Spectrometry (MS) - Molecular Formula - Fragmentation Pattern A->B C Infrared (IR) Spectroscopy - Functional Group Identification A->C D 1D NMR (¹H, ¹³C, ¹⁹F) - Chemical Environments - Connectivity A->D F Final Structure Confirmation B->F C->F E 2D NMR (COSY, HSQC, HMBC) - Detailed Connectivity - Spatial Relationships D->E E->F

Caption: A logical workflow for the structural elucidation of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine.

Case Study: 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine

Molecular Formula and Structure
  • IUPAC Name: 3,5-difluoro-4-(trifluoromethyl)pyridin-2-amine[1]

  • CAS Number: 883498-68-8[1][2]

  • Molecular Formula: C₆H₃F₅N₂[1][2][3]

  • Molecular Weight: 198.09 g/mol [1][2][3]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound.[4] For the title compound, high-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.

Predicted Mass Spectrum Data

IonPredicted m/zInterpretation
[M]⁺198.0216Molecular ion
[M-19]⁺179.0247Loss of a fluorine radical (•F)
[M-28]⁺170.0185Loss of HCN from the pyridine ring
[M-69]⁺129.0283Loss of the trifluoromethyl radical (•CF₃)[4]

Interpretation of Fragmentation

The fragmentation of trifluoromethyl-containing compounds in mass spectrometry is heavily influenced by the robust C-F bonds and the electron-withdrawing nature of the -CF3 group.[4] The most anticipated fragmentation pathway involves the cleavage of the bond connecting the trifluoromethyl group to the pyridine ring, resulting in a prominent peak at [M-69]⁺.[4] Other expected fragments arise from the loss of a fluorine atom or the characteristic loss of HCN from the pyridine ring.

Experimental Protocol: High-Resolution Mass Spectrometry

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is used.

  • Data Acquisition: The instrument is calibrated using a known standard. The sample is introduced into the ion source, and the mass spectrum is acquired over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: The exact mass of the molecular ion is determined and compared to the theoretical mass calculated for the proposed molecular formula (C₆H₃F₅N₂).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule.[5]

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300MediumN-H stretching (asymmetric and symmetric) of the primary amine
1640-1600StrongN-H bending (scissoring) of the primary amine
1600-1450Medium-StrongC=C and C=N stretching vibrations of the pyridine ring
1350-1100StrongC-F stretching vibrations
1100-1000StrongC-N stretching

Interpretation of IR Spectrum

The IR spectrum will be dominated by characteristic bands corresponding to the N-H stretching and bending of the primary amino group.[5] Strong absorptions in the fingerprint region (below 1500 cm⁻¹) will be indicative of the numerous C-F bonds present in the molecule. The aromatic C=C and C=N stretching vibrations will confirm the presence of the pyridine ring.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-transform infrared spectrometer is used.

  • Data Acquisition: A background spectrum of the KBr pellet or salt plate is recorded. The sample spectrum is then acquired, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with known functional group frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment and connectivity of atoms.[6] For 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D correlation experiments, is essential.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8d1HH-6
~5.0br s2H-NH₂

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignment
~155dC-2
~148ddC-3
~115qC-4
~150ddC-5
~130dC-6
~122q-CF₃

Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignment
~-60s-CF₃
~-130dF-3
~-140dF-5

Interpretation of 1D NMR Spectra

  • ¹H NMR: The spectrum is expected to be simple, showing a downfield doublet for the single aromatic proton (H-6) due to coupling with the adjacent fluorine at position 5. A broad singlet for the two amine protons will also be present.

  • ¹³C NMR: The carbon spectrum will be more complex due to C-F coupling. Each carbon atom will exhibit a characteristic chemical shift and splitting pattern depending on its proximity to fluorine atoms. The trifluoromethyl carbon will appear as a quartet.

  • ¹⁹F NMR: The fluorine spectrum is predicted to show three distinct signals.[7] A singlet for the three equivalent fluorine atoms of the trifluoromethyl group, and two doublets for the fluorine atoms at positions 3 and 5, which will show coupling to each other.[7]

2D NMR Spectroscopy for Complete Assignment

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments is required.

cluster_1 2D NMR Correlation Network H6 ¹H (H-6) C6 ¹³C (C-6) H6->C6 HSQC (¹J) C5 ¹³C (C-5) H6->C5 HMBC (²J) C4 ¹³C (C-4) H6->C4 HMBC (³J) CF3 ¹³C (-CF₃) F5 ¹⁹F (F-5) F5->C6 ²J F5->C5 ¹J F5->C4 ²J F3 ¹⁹F (F-3) F5->F3 ⁴J F3->C5 ²J F3->C4 ²J

Caption: Key correlations expected in 2D NMR spectra for structural confirmation.

  • COSY (Correlation Spectroscopy): This experiment would show no correlations, as there is only one type of proton on the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment will reveal the direct one-bond correlations between protons and the carbons they are attached to.[8] In this case, it will show a correlation between the H-6 proton and the C-6 carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for mapping out the carbon skeleton.[8][9] It shows correlations between protons and carbons that are two or three bonds away. Expected key correlations include:

    • H-6 to C-5 and C-4

    • The amine protons may show weak correlations to C-2 and C-3.

  • ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment can provide through-space correlations, which can be useful for confirming the spatial proximity of the H-6 proton to the F-5 fluorine.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is used.

  • Data Acquisition:

    • ¹H NMR: A standard one-pulse experiment is performed.

    • ¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is used to obtain singlets for each carbon. A coupled spectrum can also be acquired to observe C-F couplings.

    • ¹⁹F NMR: A standard one-pulse experiment is performed.

    • 2D NMR: Standard pulse sequences for COSY, HSQC, and HMBC are utilized.

  • Data Processing and Analysis: The acquired data is Fourier transformed, phased, and baseline corrected. The chemical shifts, multiplicities, and coupling constants are then analyzed to deduce the molecular structure.

Conclusion

The structural elucidation of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine requires a systematic and integrated analytical approach. By combining the molecular formula information from high-resolution mass spectrometry, functional group identification from FTIR spectroscopy, and detailed connectivity mapping from a suite of 1D and 2D NMR experiments, an unambiguous structural assignment can be achieved. The predicted spectroscopic data and experimental protocols outlined in this guide provide a robust framework for the characterization of this and other similarly complex fluorinated heterocyclic compounds, ensuring the scientific integrity of research and development in which they are employed.

References

  • MySkinRecipes. (2026). 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine. Retrieved from [Link]

  • ACS Publications. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2), 1-5. Retrieved from [Link]

  • ACS Omega. (2020). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. Retrieved from [Link]

  • PubMed Central. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Retrieved from [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • PubChem. 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine. Retrieved from [Link]

  • ChemBK. 2-Amino-3-fluoro-4-(trifluoromethyl)pyridine. Retrieved from [Link]

  • YouTube. (2022). HMBC spectrum | Heteronuclear Multiple Bond Correlation. Retrieved from [Link]

  • Amerigo Scientific. 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine (95%). Retrieved from [Link]

  • Columbia University. HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

  • ResearchGate. (2015). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved from [Link]

  • Semantic Scholar. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R). Retrieved from [Link]

  • Fluorine Notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]

  • PubMed. (2024). 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine as a Novel Matrix for Enhanced MALDI Imaging of Tissue Metabolites. Retrieved from [Link]

  • NIST WebBook. 2-Aminopyridine. Retrieved from [Link]

  • Intertek. Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

  • PubMed Central. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Retrieved from [Link]

  • ACS Publications. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Retrieved from [Link]

  • RSC Publishing. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

  • Fluorine Notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (2015). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • MDPI. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]

  • University of Washington. Fluorine NMR. Retrieved from [Link]

  • PubMed Central. (2019). Expanding organofluorine chemical space: the design of chiral fluorinated isosteres enabled by I(i)/I(iii) catalysis. Retrieved from [Link]

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  • ResearchGate. (2015). Crystal structure of 2-amino-3-nitro-pyridinium dihydrogenmonophosphate, C5H8N3O6P. Retrieved from [Link]

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Foundational

2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine physical properties

This technical guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine .[1] This fluorinated heterocyclic building block is...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine .[1] This fluorinated heterocyclic building block is critical in the development of next-generation kinase inhibitors and agrochemicals, where the strategic placement of fluorine atoms modulates metabolic stability and lipophilicity.[2]

[1][2][3][4][5][6]

CAS Registry Number: 883498-68-8 IUPAC Name: 3,5-Difluoro-4-(trifluoromethyl)pyridin-2-amine Molecular Formula: C₆H₃F₅N₂ Molecular Weight: 198.09 g/mol [1][2][3][4]

Chemical Identity & Structural Analysis[5][7][8][9][10]

This compound represents a "privileged structure" in medicinal chemistry. Its utility stems from the unique electronic environment created by the three electron-withdrawing groups (two fluorine atoms and one trifluoromethyl group) on the pyridine core.

Electronic Architecture
  • Pyridine Nitrogen (N1): The basicity is drastically reduced compared to unsubstituted pyridine (pKa ~5.2). The inductive effect (-I) of the F and CF₃ groups renders N1 effectively non-basic, minimizing protonation at physiological pH.

  • Amino Group (C2-NH₂): Acts as a hydrogen bond donor. Due to the electron-deficient ring, the lone pair on the exocyclic nitrogen is delocalized into the ring, increasing the acidity of the NH protons.

  • Fluorine Substituents (C3, C5): These block metabolic hotspots (preventing oxidative metabolism) and modulate the dihedral angle of substituents at C2 and C4 via steric and electrostatic repulsion.

Graphviz: Electronic Vector Analysis

The following diagram visualizes the electron-withdrawing vectors that define the compound's reactivity.

ElectronicEffects Core Pyridine Core (Electron Deficient) N1 N1 (Ring Nitrogen) Low Basicity Core->N1 Reduced Electron Density NH2 C2-NH2 H-Bond Donor NH2->Core Resonance Donation (+R) F_Groups C3/C5 Fluorines Metabolic Blockers F_Groups->Core Inductive Withdrawal (-I) CF3 C4-CF3 Lipophilicity Booster CF3->Core Strong Withdrawal (-I, -R)

Figure 1: Electronic structure analysis showing the interplay between electron-withdrawing substituents and the pyridine core.

Physical & Chemical Properties[7][9][10][11]

The following data aggregates experimental values and high-confidence predicted models for CAS 883498-68-8.[1]

PropertyValue / DescriptionTechnical Context
Physical State Solid or Low-Melting LiquidPure samples often crystallize; impurities may depress MP to liquid state at RT.[1]
Density 1.524 g/mL (at 25 °C)High density attributable to heavy fluorination.
Refractive Index

1.463
Indicative of polarizability; useful for purity checks.
Boiling Point ~180–190 °C (Predicted)Estimated at 760 mmHg.
pKa (Ring N) < 1.0 (Predicted)Highly suppressed basicity due to F/CF₃ electron withdrawal.
LogP ~1.8 – 2.2Moderate lipophilicity; CF₃ increases LogP, NH₂ decreases it.
Solubility DMSO, Methanol, Ethyl AcetateLow solubility in water; soluble in polar organic solvents.
H-Bond Donors 1 (NH₂)Crucial for binding site interactions (e.g., kinase hinge regions).[1]

Note on Purity: Commercial samples are typically supplied at 95-98% purity.[1] The presence of regioisomers (e.g., 4-amino-3,5-difluoro-2-trifluoromethylpyridine) is a common impurity profile due to the nature of nucleophilic aromatic substitution during synthesis.[1]

Synthetic Methodology

The most robust synthesis for 2-amino-3,5-difluoro-4-(trifluoromethyl)pyridine involves Nucleophilic Aromatic Substitution (SₙAr) .[1] Direct fluorination of pyridine is hazardous and non-selective; therefore, a "Halogen-Dance" or displacement approach is preferred.

Protocol: Amination of 2-Chloro-3,5-difluoro-4-(trifluoromethyl)pyridine[1][5]

This protocol assumes the use of the 2-chloro precursor, which is highly activated for SₙAr due to the ortho/para directing effects of the ring nitrogen and the electron-withdrawing CF₃ group.[1]

Reagents:

  • Precursor: 2-Chloro-3,5-difluoro-4-(trifluoromethyl)pyridine[1][5]

  • Nucleophile: Aqueous Ammonia (28-30%) or Ammonia in Methanol (7N)[1]

  • Solvent: Acetonitrile (ACN) or Tetrahydrofuran (THF)[1]

  • Base: Potassium Carbonate (

    
    ) (Optional, to scavenge HCl)[1]
    

Step-by-Step Workflow:

  • Preparation: In a pressure vessel (autoclave or sealed tube), dissolve 1.0 eq of the 2-chloro precursor in ACN (5 mL per mmol).

  • Addition: Cool the solution to 0°C. Slowly add 5.0 eq of Ammonia (as 7N solution in MeOH).

  • Reaction: Seal the vessel and heat to 80°C for 6–12 hours.

    • Mechanism:[1][6][7][8] The nucleophilic NH₃ attacks the C2 position. The intermediate Meisenheimer complex is stabilized by the electron-deficient ring. Chloride is the leaving group.[5]

  • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS. Look for the mass shift from M+ (Cl isotope pattern) to M-Cl+NH₂ (198.09).

  • Workup:

    • Concentrate the solvent under reduced pressure.[5]

    • Dilute residue with water and extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over

      
      .
      
  • Purification: Recrystallize from Hexane/CH₂Cl₂ or purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

Graphviz: Synthesis Workflow

Synthesis Precursor 2-Chloro-3,5-difluoro- 4-(trifluoromethyl)pyridine Intermediate Meisenheimer Complex Precursor->Intermediate + NH3 (SnAr) Reagents NH3 / MeOH Heat (80°C) Reagents->Intermediate Workup Extraction (EtOAc) & Drying Intermediate->Workup - HCl Product Target Product (CAS: 883498-68-8) Workup->Product Purification

Figure 2: Synthetic pathway via Nucleophilic Aromatic Substitution (SₙAr).[1]

Applications in Drug Discovery[1][2][9]

This specific scaffold is utilized to optimize Lead Compounds in two primary ways:

  • Bioisosterism: The 2-aminopyridine motif is a classic bioisostere for the hinge-binding region of ATP in kinase inhibitors.

  • Metabolic Blocking:

    • C3/C5 Fluorination: Prevents CYP450-mediated oxidation at these susceptible positions.[1]

    • C4 Trifluoromethylation: Increases lipophilicity (enhancing membrane permeability) and prevents metabolic dealkylation.

Case Study Context: In the development of inhibitors for RAF or MEK kinases, replacing a standard methyl group with a trifluoromethyl group at C4 often results in a 10-fold increase in cellular potency due to improved hydrophobic packing in the enzyme pocket.

Handling & Safety (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[1][5][8]
Eye Irritation H319Causes serious eye irritation.[6][8][9]
STOT-SE H335May cause respiratory irritation.[1][3][6][7][8]

Storage Protocol:

  • Store in a cool, dry place (2-8°C recommended for long-term stability).[1]

  • Keep container tightly closed to prevent moisture absorption (hygroscopic potential).

  • Incompatible with strong oxidizing agents and strong acids.

References

  • Sigma-Aldrich. (n.d.). 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine Product Specification. Retrieved from [1]

  • PubChem. (2024).[10] Compound Summary: 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine.[1][2][][3][5][4][12] National Library of Medicine. Retrieved from [1][3]

  • Amerigo Scientific. (n.d.). Product Data: 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine. Retrieved from [1]

  • Google Patents. (2025). WO2025093631A1 - Process for preparing 2-amino-3,5-difluoropyridine derivatives.[1] Retrieved from

  • BenchChem. (2024). Predicted Properties for Fluorinated Pyridines. Retrieved from [1]

Sources

Exploratory

Technical Deep Dive: 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine

This guide provides an in-depth technical analysis of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine , a highly specialized fluorinated building block used in the design of advanced agrochemicals and pharmaceuticals. I...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine , a highly specialized fluorinated building block used in the design of advanced agrochemicals and pharmaceuticals.

Introduction: The Fluorine Effect in Heterocycles

In modern medicinal chemistry, the strategic incorporation of fluorine atoms into pyridine scaffolds is a proven method to modulate lipophilicity (LogP) , metabolic stability , and pKa .

2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine (CAS: 883498-68-8) represents a "privileged structure" because it combines three critical features:

  • 2-Amino Group: A hydrogen bond donor/acceptor motif essential for binding to biological targets (e.g., kinase hinge regions).

  • 3,5-Difluoro Substitution: Blocks metabolically labile sites and induces electronic repulsion that can lock molecular conformations.

  • 4-Trifluoromethyl Group: A strong electron-withdrawing group (EWG) that drastically lowers the basicity of the pyridine nitrogen and increases lipophilicity.

Physicochemical Profile

The following data aggregates experimental and computed properties essential for formulation and synthetic planning.

PropertyValueTechnical Insight
CAS Number 883498-68-8Unique identifier for procurement.[1]
Molecular Formula

High F/C ratio (0.[2][3][4]83) indicates high electron deficiency.
Molecular Weight 198.09 g/mol Fragment-like size, ideal for lead optimization.
Appearance White to off-white crystalline solidTypical for polyfluorinated aminopyridines.
Melting Point ~69–75 °C (Estimated)Note: Analogous 2-amino-4-CF3-pyridine melts at 70°C; F-substitution typically maintains or slightly elevates MP.
Predicted pKa (BH+) < 1.5The 4-CF3 and 3,5-F groups exert a massive -I (inductive) effect, making the pyridine nitrogen non-basic at physiological pH.
LogP (Predicted) ~2.1Enhanced lipophilicity compared to non-fluorinated analogs (LogP ~0.5).

Synthetic Methodologies

Synthesis of this compound requires navigating the reactivity of electron-deficient heterocycles. The most robust route involves Nucleophilic Aromatic Substitution (


)  on a polyfluorinated precursor.
Core Synthesis Protocol: Regioselective Ammonolysis

The presence of the bulky 4-trifluoromethyl group directs nucleophilic attack to the ortho (2-position) rather than the para position, which is sterically blocked.

Precursor: 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine Reagent: Aqueous Ammonia (


) or Ammonia gas in THF.
Step-by-Step Protocol:
  • Setup: Charge a high-pressure autoclave (Hastelloy or Teflon-lined) with 2,3,5-trifluoro-4-(trifluoromethyl)pyridine (1.0 eq) and THF (5 volumes).

  • Addition: Cool to 0°C. Slowly introduce 28% Aqueous Ammonia (3.0 eq) or bubble anhydrous

    
     gas.
    
    • Expert Note: The reaction is exothermic. Temperature control is critical to prevent over-substitution (formation of 2,6-diamino byproducts).

  • Reaction: Seal the autoclave and heat to 80–100°C for 6–12 hours.

    • Mechanism:[5] The highly electron-deficient ring facilitates

      
       displacement of the fluoride at the 2-position.
      
  • Workup: Cool to RT. Vent excess ammonia. Dilute with water and extract with Ethyl Acetate.[6]

  • Purification: The product is often pure enough after washing with brine. Recrystallization from n-Heptane/EtOAc yields high-purity crystals.

Visualization: Synthesis Workflow

The following diagram illustrates the synthesis and potential side-reaction pathways.

Synthesis Start Precursor: 2,3,5-Trifluoro-4-(CF3)pyridine Intermediate Meisenheimer Complex Start->Intermediate Nucleophilic Attack (C2) Reagent Reagent: NH3 (aq) / THF 80-100°C Reagent->Intermediate Product Target: 2-Amino-3,5-difluoro- 4-(CF3)pyridine Intermediate->Product -HF (Elimination) SideProduct Side Product: 2,6-Diamino derivative (Over-reaction) Product->SideProduct Excess NH3 High Temp

Caption: Regioselective


 pathway. The 4-CF3 group sterically shields C4, directing ammonia to C2.

Chemical Reactivity & Functionalization

The unique electronic landscape of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine opens specific reaction channels while closing others.

A. Electrophilic Aromatic Substitution ( ) - BLOCKED
  • Observation: The ring is severely deactivated by -I effects (F, CF3).

  • Implication: Standard nitration, halogenation, or Friedel-Crafts reactions will fail or require extreme forcing conditions.

B. Sandmeyer & Diazotization (The "Gateway" Reaction)

The 2-amino group is the primary handle for diversification.

  • Protocol: React with

    
     in HF/Pyridine or 
    
    
    
    .
  • Utility: Converts the

    
     to F, Cl, Br, I , or OH .
    
  • Expert Tip: Due to the low basicity of the amine, diazotization requires highly acidic media (e.g., nitrosyl sulfuric acid) rather than standard aqueous HCl conditions.

C. Nucleophilic Attack at C6 (The "Achilles Heel")

While C2, C3, C4, and C5 are substituted, C6 is a proton .

  • C-H Activation: The acidity of the C6-H is significantly increased by the flanking F and N atoms.

  • Lithiation: Treatment with LDA or LiTMP at -78°C allows for regioselective lithiation at C6, followed by quenching with electrophiles (e.g.,

    
    , 
    
    
    
    , aldehydes).
Visualization: Reactivity Map

Reactivity Core 2-Amino-3,5-difluoro- 4-(CF3)pyridine Sandmeyer Sandmeyer Reaction (NaNO2/HX) Core->Sandmeyer Lithiation C6-Lithiation (LiTMP, -78°C) Core->Lithiation Acylation Amide Coupling (RCOCl / Base) Core->Acylation HaloDeriv 2-Halo-3,5-difluoro- 4-(CF3)pyridine Sandmeyer->HaloDeriv X = F, Cl, Br, I C6Func 6-Substituted Derivatives Lithiation->C6Func Electrophile Quench Amide N-Acyl Derivatives (Prodrugs) Acylation->Amide Protection/Linker

Caption: Divergent synthesis pathways. The C6-H acidity and 2-NH2 versatility allow for orthogonal functionalization.

Applications in Drug Discovery

This scaffold is not merely a structural spacer; it is a functional bioisostere .

  • Kinase Inhibition: The 2-aminopyridine motif is a classic "hinge binder" in kinase inhibitors (mimicking the adenine ring of ATP). The 3,5-difluoro substitution alters the hydrogen bond donor capability of the

    
     and prevents oxidative metabolism at these positions.
    
  • Agrochemicals: Similar to Flonicamid (a pyridine-based aphicide), the trifluoromethyl-pyridine moiety imparts systemic activity in plants and high potency against pests.

  • Bioisosterism: The 3,5-difluoro-4-CF3 fragment mimics the steric bulk of a phenyl ring but with significantly different electronics (electron-poor vs. electron-rich), often improving metabolic half-life (

    
    ).
    

Safety & Handling (MSDS Highlights)

Signal Word: WARNING / DANGER

Hazard ClassCodeDescription
Acute Toxicity H302/H312Harmful if swallowed or in contact with skin.
Skin Irritation H315Causes skin irritation.[1][7]
Eye Irritation H319Causes serious eye irritation.[1][7]
STOT-SE H335May cause respiratory irritation.[1][7]

Handling Protocol:

  • Use only in a fume hood.

  • Avoid contact with strong oxidizing agents.

  • In case of fire: Emits toxic fumes of Hydrogen Fluoride (HF), Nitrogen Oxides (

    
    ). Do not breathe smoke. 
    

References

  • PubChem. 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine (Compound).[1] National Library of Medicine. Available at: [Link]

  • Google Patents.Process for preparing 2-amino-3,5-difluoropyridine or a salt thereof (WO2025093631A1).
  • Royal Society of Chemistry. Nucleophilic substitution reactions of pentafluoropyridine. New Journal of Chemistry. Available at: [Link]

Sources

Foundational

An In-Depth Guide to the ¹H NMR Spectral Analysis of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine

Abstract This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine, a highly substituted heterocyclic compound o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine, a highly substituted heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Given the complex interplay of electron-donating and electron-withdrawing substituents, predicting and interpreting its ¹H NMR spectrum requires a nuanced understanding of chemical shift theory and spin-spin coupling mechanisms. This document deconstructs the anticipated spectral features from first principles, outlines a robust experimental protocol for data acquisition, and discusses advanced techniques for complete structural verification. The insights provided herein are designed to empower researchers, scientists, and drug development professionals to confidently identify and characterize this and structurally related molecules.

Introduction: The Challenge of a Polysubstituted Pyridine

The pyridine ring is a foundational scaffold in a vast array of pharmaceuticals and agrochemicals.[1] Modifying this core with multiple, electronically diverse substituents—such as amino, fluoro, and trifluoromethyl groups—allows for the fine-tuning of a molecule's physicochemical properties, including its metabolic stability, binding affinity, and bioavailability. 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine is a prime example of such a densely functionalized building block.[2]

For any synthetic chemist or quality control analyst, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this purpose. However, the ¹H NMR spectrum of a molecule like this is not trivial. It presents a fascinating case study in how powerful, and often competing, electronic effects manifest in a single spectrum. This guide aims to provide a predictive framework for its ¹H NMR spectrum, explain the causality behind the spectral patterns, and offer a validated protocol for empirical data acquisition.

Molecular Structure and Electronic Environment Analysis

To predict the ¹H NMR spectrum, we must first analyze the molecule's structure and the electronic influence of each substituent on the sole remaining aromatic proton, located at the C-6 position.

  • -NH₂ (at C-2): The amino group is a strong resonance electron-donating group (+R effect) and a moderately inductive electron-withdrawing group (-I effect). Its net effect is to increase electron density on the ring, particularly at the ortho and para positions, which would typically shield the C-6 proton (an ortho position).[3]

  • -F (at C-3 and C-5): Fluorine is the most electronegative element, exerting a very strong inductive electron-withdrawing effect (-I). While it also has a resonance-donating (+R) effect via its lone pairs, the inductive pull is dominant in aromatic systems, leading to a net deshielding of nearby protons.

  • -CF₃ (at C-4): The trifluoromethyl group is a powerful electron-withdrawing group through both induction (-I) and resonance (negative hyperconjugation, -R).[1] Its Hammett constant (σp = 0.54) confirms its strong deshielding character.[1]

Net Effect: The single H-6 proton is flanked by an electron-donating amino group and an electron-withdrawing fluorine atom (F-5). Furthermore, it is influenced by two additional, potent withdrawing groups (-F at C-3 and -CF₃ at C-4). The cumulative and potent deshielding from the fluorine and trifluoromethyl substituents is expected to overwhelmingly dominate the shielding influence of the amino group. Consequently, the H-6 proton will reside in a highly electron-poor environment, causing its resonance to appear significantly downfield in the ¹H NMR spectrum.

Predicted ¹H NMR Spectrum: A Detailed Deconstruction

The spectrum is predicted to contain two primary signals: a complex multiplet for the aromatic H-6 proton and a broad singlet for the two amino protons.

The Aromatic H-6 Proton Signal
  • Chemical Shift (δ): Given the intense electron-withdrawing environment, the chemical shift for H-6 is predicted to be in the range of δ 7.5 - 8.5 ppm . This downfield shift is characteristic of protons on highly electron-deficient aromatic rings.[4]

  • Spin-Spin Coupling and Multiplicity: The splitting pattern of the H-6 proton is the most information-rich feature of the spectrum. It arises from scalar (through-bond) couplings to the neighboring fluorine nuclei.

    • ³JH6-F5 (ortho coupling): The coupling over three bonds to the fluorine at C-5 will be the largest coupling constant, typically in the range of 6.0 – 10.0 Hz .[5] This interaction will split the H-6 signal into a primary doublet .

    • ⁵JH6-CF3 (long-range coupling): Coupling over five bonds to the three equivalent fluorine atoms of the CF₃ group at C-4 is also expected. While smaller, this coupling is often observable and typically falls in the range of 0.5 – 2.0 Hz .[6] This will split each line of the primary doublet into a quartet .

    • ⁵JH6-F3 (para coupling): A five-bond coupling to the fluorine at C-3 may also occur. This para H-F coupling is generally very small (0 – 2.0 Hz ) and may not be fully resolved, potentially contributing to the broadening of the observed peaks rather than creating a distinct splitting.[5]

  • Resulting Multiplicity: The signal for the H-6 proton is therefore predicted to be a doublet of quartets (dq) . If the five-bond coupling to F-3 is also resolved, the signal would appear as a more complex doublet of doublets of quartets (ddq).

The Amino (-NH₂) Proton Signal
  • Chemical Shift (δ): The chemical shift of amine protons is highly variable and depends on the solvent, sample concentration, and temperature due to hydrogen bonding and chemical exchange. In a non-protic solvent like CDCl₃, it is expected to appear as a broad signal between δ 4.5 - 6.0 ppm . In a hydrogen-bond accepting solvent like DMSO-d₆, the signal would shift further downfield and become sharper.

  • Multiplicity: Due to rapid quadrupole relaxation of the ¹⁴N nucleus and proton exchange, the -NH₂ signal will almost certainly appear as a broad singlet (br s) .

  • Integration: The relative integral of the H-6 signal to the -NH₂ signal will be 1:2 .

Summary of Predicted Spectral Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Integration
H-67.5 – 8.5Doublet of Quartets (dq)³JH-F = 6.0 – 10.0; ⁵JH-F = 0.5 – 2.01H
-NH₂4.5 – 6.0 (in CDCl₃)Broad Singlet (br s)N/A2H

Experimental Protocol for High-Quality Spectrum Acquisition

Adherence to a robust experimental protocol is critical for obtaining a high-resolution, artifact-free spectrum that allows for the accurate measurement of chemical shifts and coupling constants.

Rationale for Solvent Selection:

  • Chloroform-d (CDCl₃): A standard choice for many organic molecules. It is chemically inert and has a single residual solvent peak at δ 7.26 ppm.[7]

  • Dimethyl sulfoxide-d₆ (DMSO-d₆): An excellent alternative, particularly if observing the -NH₂ protons is a priority. It slows down the rate of proton exchange, leading to a sharper -NH₂ signal. Its residual peak appears at δ 2.50 ppm.[7]

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine.

    • Dissolve the sample in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ containing 0.03% v/v Tetramethylsilane, TMS).

    • Vortex the sample until fully dissolved. If particulates are present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Spectrometer Configuration (Example: 400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to thermally equilibrate for 2-5 minutes.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak shape.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems). A 30° pulse angle is chosen as a compromise between signal intensity and allowing for a shorter relaxation delay.

    • Spectral Width (SW): Set a spectral width of at least 12 ppm to ensure all signals, including any potential impurities, are captured.

    • Number of Scans (NS): Acquire 16 or 32 scans for a good signal-to-noise ratio.

    • Relaxation Delay (D1): Use a delay of 2-5 seconds to ensure full relaxation of the protons, which is crucial for accurate integration.

    • Acquisition Time (AQ): Set to at least 3-4 seconds to ensure high digital resolution for resolving small coupling constants.

  • Data Processing:

    • Apply an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform.

    • Carefully phase the spectrum to achieve a flat, pure-absorption baseline.

    • Perform a baseline correction.

    • Calibrate the chemical shift scale by setting the TMS peak to δ 0.00 ppm.

    • Integrate the signals and measure the coupling constants.

Visualization of Key NMR Interactions

Diagrams can effectively illustrate the complex relationships within the molecule that give rise to the observed NMR spectrum.

G cluster_mol Molecular Structure & Key Couplings cluster_couplings mol H6 H-6 F5 F-5 H6->F5 ³J (ortho) ~6-10 Hz CF3 CF₃ H6->CF3 ⁵J (long-range) ~0.5-2 Hz F3 F-3 H6->F3 ⁵J (para) ~0-2 Hz

Caption: Key through-bond couplings influencing the H-6 proton signal.

workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing & Analysis A Sample Weighing (5-10 mg) B Dissolution in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert & Equilibrate C->D E Lock & Shim D->E F Acquire ¹H Data (Set Parameters) E->F G Fourier Transform & Phasing F->G H Baseline Correction & Referencing G->H I Integration & J-Coupling Analysis H->I J Final Spectrum Interpretation I->J

Caption: Standard workflow for NMR spectral analysis.

Advanced Structural Verification

While ¹H NMR is powerful, a full and unambiguous characterization of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine benefits from complementary NMR experiments.

  • ¹⁹F NMR Spectroscopy: This is essential for a fluorinated molecule. A proton-coupled ¹⁹F spectrum would show signals for the F-3, F-5, and CF₃ groups, with splitting patterns confirming their couplings to H-6 and to each other. A proton-decoupled spectrum simplifies the signals, aiding in chemical shift assignment.[8]

  • ¹³C NMR Spectroscopy: A proton-decoupled ¹³C spectrum will confirm the number of unique carbon environments. The C-F and C-CF₃ carbons will appear as distinct multiplets due to C-F coupling.[9]

  • 2D Correlation Spectroscopy (e.g., ¹H-¹³C HSQC/HMBC): These experiments correlate proton signals with their directly attached (HSQC) or long-range coupled (HMBC) carbon atoms, providing definitive proof of the molecular framework.

Conclusion

The ¹H NMR spectrum of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine is a textbook example of how competing electronic effects and complex spin-spin couplings define a molecule's spectral signature. The key identifying features are a significantly downfield aromatic proton (H-6) appearing as a characteristic doublet of quartets, and a broad amino signal, with a 1:2 integration ratio. By understanding the underlying principles outlined in this guide and adhering to the validated experimental protocol, researchers can confidently utilize ¹H NMR spectroscopy for the rapid and accurate structural confirmation of this valuable chemical entity, ensuring the integrity of their research and development efforts.

References

  • P. E. Hansen, A. Berg, H. J. Jakobsen, S. A. A. Mansour, and S. R. Jensen, "¹H and ¹³C NMR Spectra of Substituted Aminopyridines," Spectroscopy Letters, vol. 14, no. 10, pp. 715-727, 1981. [Online]. Available: [Link]

  • J. Saurí, R. T. Williamson, M. J. Martin, and G. E. Martin, "Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra," Journal of the American Chemical Society, vol. 145, no. 36, pp. 19685–19693, 2023. [Online]. Available: [Link]

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  • R. L. Lichter and R. E. Wasylishen, "Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants," Journal of the American Chemical Society, vol. 97, no. 7, pp. 1808–1811, 1975. [Online]. Available: [Link]

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  • K. L. Williamson, J. L. Little, and D. E. K. L. Williamson, "'Through‐space' hydrogen–fluorine, carbon‐fluorine and fluorine–fluorine spin–spin coupling in 2‐phenyl‐3‐alkyl‐4,5,6,7‐tetrahydroindazoles," Magnetic Resonance in Chemistry, vol. 35, no. 9, pp. 585-590, 1997. [Online]. Available: [Link]

  • A. D. S. Marques, et al., "Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes," Inorganic Chemistry, vol. 58, no. 16, pp. 10698-10708, 2019. [Online]. Available: [Link]

  • Amerigo Scientific, "2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine (95%)." [Online]. Available: [Link]

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  • M. S. Masoud, S. A. Sadeek, and A. A. Soayed, "1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c) cadmium complex," ResearchGate, 2013. [Online]. Available: [Link]

  • N. Castillo, C. F. Matta, and R. J. Boyd, "Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation," Journal of Chemical Information and Modeling, vol. 45, no. 2, pp. 354-359, 2005. [Online]. Available: [Link]

  • A. D. S. Marques, et al., "Structural implications of the paramagnetically shifted NMR signals from pyridine H atoms on synthetic nonheme FeIV=O complexes," ResearchGate, 2019. [Online]. Available: [Link]

  • S. G. Al-Sehemi, A. M. Al-Zahrani, and A. A. El-Ghamdi, "1 H (a) and 13 C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline," ResearchGate, 2018. [Online]. Available: [Link]

  • Chemistry LibreTexts, "J-Coupling (Scalar)," 2023. [Online]. Available: [Link]

  • The Royal Society of Chemistry, "Supporting Information for: A practical and robust protocol for the trifluoromethylation of arenes," 2016. [Online]. Available: [Link]

  • National Institute of Standards and Technology, "2-Aminopyridine," NIST Chemistry WebBook. [Online]. Available: [Link]

  • W. Jiang, L. Lumata, W. Chen, and C. Khemtong, "15N NMR spectra of HP-pyridine as the free base (green) and fully protonated (red) forms," ResearchGate, 2015. [Online]. Available: [Link]

  • S. Fujimoto, "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients," Journal of Pesticide Science, vol. 46, no. 2, pp. 158-172, 2021. [Online]. Available: [Link]

  • The Royal Society of Chemistry, "Supporting Information," 2016. [Online]. Available: [Link]

Sources

Exploratory

In-Depth Technical Guide: 13C NMR Analysis of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine

Executive Summary This guide details the structural elucidation of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine (CAS: 883498-68-8) using NMR spectroscopy. This molecule presents a specific analytical challenge: the "...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the structural elucidation of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine (CAS: 883498-68-8) using


 NMR spectroscopy. This molecule presents a specific analytical challenge: the "NMR silent" nature of highly coupled quaternary carbons. The simultaneous presence of a trifluoromethyl group (

) and two ring fluorine atoms creates a complex spin system where carbon signals are split into low-intensity multiplets (quartets of triplets), often disappearing into the baseline in standard proton-decoupled experiments.

This document provides a validated protocol to overcome these sensitivity issues, a theoretical framework for assigning the complex multiplets, and a troubleshooting guide for signal verification.

Part 1: Structural Analysis & Spin System

Before acquisition, one must understand the magnetic environment. The molecule consists of a pyridine ring substituted with four magnetically active nuclei that couple to the carbon backbone:

  • Three Fluorine groups: Two ring fluorines (F3, F5) and one trifluoromethyl group (

    
     at C4).
    
  • One Proton: H6 (The amino protons exchange and rarely couple to carbon).

The Spin Hamiltonian

The


 spectrum is dominated by Heteronuclear J-Coupling (

). Unlike standard organic molecules where proton decoupling simplifies the spectrum to singlets,

is not decoupled in standard sequences.
  • Primary Splitting (

    
    ):  Large couplings (
    
    
    
    ) from direct C-F bonds.
  • Secondary Splitting (

    
    ):  Geminal couplings (
    
    
    
    ) from F atoms two bonds away.
  • Tertiary Splitting (

    
    ):  Vicinal couplings (
    
    
    
    ).
The "Missing Carbon" Phenomenon

The carbon at position 4 (C4) is the most critical analytical risk. It is coupled to:

  • The attached

    
     group (
    
    
    
    , Quartet).
  • The adjacent F3 and F5 atoms (

    
    , Triplet).
    

Result: The C4 signal splits into a quartet of triplets (qt) (12 lines). This divides the signal intensity by a factor of


 compared to a singlet, often causing it to be mistaken for baseline noise.

Part 2: Experimental Protocol

To ensure visibility of quaternary, fluorinated carbons, the standard zgpg30 (proton-decoupled) pulse sequence is insufficient.

Solvent Selection
  • Recommended: DMSO-d6 .[1]

    • Reasoning: Pyridines can aggregate in non-polar solvents (

      
      ), broadening signals. DMSO disrupts hydrogen bonding (amino group) and provides sharper lines.
      
  • Alternative: Acetone-d6 (if solubility permits).

Relaxation Agent (Critical Step)

Fluorinated quaternary carbons (C2, C3, C4, C5) have very long spin-lattice relaxation times (


) and lack Nuclear Overhauser Effect (NOE) enhancement.
  • Reagent: Chromium(III) acetylacetonate [

    
    ].
    
  • Concentration:

    
     (approx. 
    
    
    
    per
    
    
    sample).
  • Mechanism: Paramagnetic relaxation shortens

    
    , allowing faster repetition rates and quantitative integration.
    
Acquisition Parameters
ParameterSettingRationale
Pulse Sequence zgig (Inverse Gated) or zgpgInverse gated eliminates NOE (quantitative); standard power gated is acceptable if qualitative.
Relaxation Delay (D1)

(with Cr(acac)

)
Without Cr(acac)

, D1 must be

to see C4.
Spectral Width

Capture the carbonyl/aromatic region and the

quartet.
Scans (NS)

High scan count required to resolve the split C4 signal.
O1P (Center)

Center the window on the aromatic region.

Part 3: Spectral Assignment Strategy

Predicted Chemical Shifts & Coupling Patterns

The following table synthesizes data from fluorinated pyridine analogs to provide the expected ranges.

CarbonPositionShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Assignment Logic
C2

-


Doublet of Doublets (dd)

;

Deshielded by N and

.
C3

-


Doublet (d) complex

Large doublet due to direct F-bond.
C4

-


Quartet of Triplets (qt)

;

Hardest to find. Shielded by F-ortho effect.
C5

-


Doublet (d) complex

Similar to C3 but distinct environment.
C6


Doublet (d)

Only protonated carbon. Intense signal.
C7


Quartet (q)

Characteristic

signal.
Visualization: The Coupling Tree

The following diagram illustrates how the C4 signal (the most complex) is split, explaining why its intensity is so low.

CouplingTree Singlet Theoretical Singlet (C4) Quartet Split by CF3 (1J ~ 32Hz) Forms Quartet (1:3:3:1) Singlet->Quartet Coupling to 3F (CF3) Triplet Split by F3/F5 (2J ~ 15Hz) Forms Quartet of Triplets Quartet->Triplet Coupling to 2F (Ring) Result Final Appearance: 12+ lines, low intensity (Often buried in noise) Triplet->Result

Caption: Fig 1. Splitting tree for Carbon-4. The signal energy is distributed across a multiplet, reducing peak height significantly.

Part 4: Troubleshooting & Validation

Distinguishing C3 and C5

Both are doublets with large


 (

).
  • Differentiation: Look at the magnitude of the smaller couplings. C5 is adjacent to the proton at C6.[2][3] In a proton-coupled (gated decoupling) experiment, C5 will show an additional large doublet splitting (

    
    ), whereas C3 (surrounded by quaternary centers) will not.
    
The "Ghost" Quartet

The


 carbon (C7) appears as a quartet at 

with

.
  • Artifact Check: Ensure this is not confused with the C4 signal. C7 has a larger coupling constant (

    
     vs 
    
    
    
    ) and is usually more intense than C4 because it has no further large splittings.
Workflow for Assignment

Use this logical flow to assign the spectrum:

Workflow Start Start Analysis FindCF3 1. Identify CF3 (C7) ~122 ppm, q, J=270Hz Start->FindCF3 FindCH 2. Identify C6 (CH) ~135 ppm, DEPT-135 (+) FindCF3->FindCH FindCF 3. Identify C3/C5 ~140-150 ppm, Large Doublets FindCH->FindCF FindC4 4. Locate C4 ~110 ppm, Low intensity qt FindCF->FindC4

Caption: Fig 2. Step-by-step assignment workflow prioritizing high-intensity signals first.

References

  • BenchChem. (2025).[3] Predicted 13C NMR Spectrum of 2-Amino-3,5-difluorobenzonitrile. (Used for substituent chemical shift estimation of amino-difluoro motifs). Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Authoritative source for C-F coupling constants).
  • ChemicalBook. (2024). 4-(Trifluoromethyl)pyridine NMR data. (Base scaffold spectral data). Link

  • Reichert, D., et al. (2019). NMR spectral analysis of second-order 19F-13C coupling constants in fluorinated pyridines. Loughborough University. (Source for complex multiplet analysis). Link

Sources

Foundational

Introduction: The Unique Power of ¹⁹F NMR in Modern Chemistry

An In-Depth Technical Guide to the ¹⁹F NMR of Trifluoromethylpyridine Derivatives For researchers, particularly those in drug development, the ability to unambiguously characterize molecular structure and probe intermole...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹⁹F NMR of Trifluoromethylpyridine Derivatives

For researchers, particularly those in drug development, the ability to unambiguously characterize molecular structure and probe intermolecular interactions is paramount. While ¹H NMR is a cornerstone of chemical analysis, the introduction of fluorine atoms into molecular scaffolds unlocks the powerful capabilities of Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. The ¹⁹F nucleus is an ideal NMR probe for several reasons: it possesses a nuclear spin of ½, boasts 100% natural abundance, and exhibits a high gyromagnetic ratio, rendering it the third most receptive stable nucleus for NMR after ³H and ¹H.[1]

This high sensitivity, combined with an exceptionally wide chemical shift range—typically spanning over 800 ppm—provides exquisite signal dispersion and minimizes the spectral crowding often seen in ¹H NMR.[1] These features make ¹⁹F NMR a powerful tool for analyzing complex mixtures and studying subtle changes in the electronic environment of the fluorine atom.[2] Trifluoromethylpyridines are a class of compounds frequently utilized in medicinal chemistry, and ¹⁹F NMR serves as an indispensable technique for their characterization and for studying their interactions with biological targets. This guide provides a comprehensive overview of the theoretical principles, practical experimental considerations, and key applications of ¹⁹F NMR for the analysis of trifluoromethylpyridine derivatives.

Part 1: Decoding the ¹⁹F NMR Spectrum of Trifluoromethylpyridines

The information gleaned from a ¹⁹F NMR spectrum is encoded in three primary parameters: chemical shift (δ), spin-spin coupling constants (J), and relaxation times (T₁ and T₂). A thorough understanding of these parameters is essential for accurate structural elucidation and for designing advanced experiments.

The ¹⁹F Chemical Shift (δ): A Sensitive Reporter of the Molecular Environment

The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment, making it a rich source of structural information.[3] For a trifluoromethyl (CF₃) group attached to a pyridine ring, the ¹⁹F chemical shift is primarily influenced by the electronic effects of other substituents on the aromatic ring.

  • Electronic Effects: Electron-withdrawing groups on the pyridine ring decrease the electron density around the CF₃ group, causing a "deshielding" effect and shifting the ¹⁹F signal downfield (to a less negative or more positive ppm value).[3] Conversely, electron-donating groups increase shielding, resulting in an upfield shift (to a more negative ppm value).[3] The position of the substituent (ortho, meta, or para relative to the CF₃ group) also significantly impacts the chemical shift due to the interplay of inductive and resonance effects.

  • Solvent and Temperature Effects: The polarity of the solvent and the experimental temperature can also influence the ¹⁹F chemical shift by altering intermolecular interactions such as hydrogen bonding and dipole-dipole interactions.[3]

Table 1: Typical ¹⁹F Chemical Shift Ranges for Trifluoromethyl Groups on a Pyridine Ring

Substituent on Pyridine RingPosition Relative to CF₃Typical Chemical Shift Range (δ, ppm vs. CFCl₃)
Electron-Donating Group (e.g., -NH₂, -OCH₃)Para-65 to -70
No other substituent (parent compound)N/A~ -64
Electron-Withdrawing Group (e.g., -NO₂, -CN)Para-60 to -63

Note: These values are approximate and can vary based on the specific molecule, solvent, and temperature. The typical chemical shift for a C₆H₅CF₃ group is around -63.7 ppm.[3]

Spin-Spin Coupling (J): Mapping Connectivity

Spin-spin coupling, or J-coupling, arises from the interaction of nuclear spins transmitted through chemical bonds. The resulting splitting pattern in the NMR spectrum provides direct evidence of atomic connectivity. In ¹⁹F NMR of trifluoromethylpyridines, several types of coupling are observed:

  • Heteronuclear Coupling (¹⁹F-¹H): The CF₃ group will couple to the protons on the pyridine ring. The magnitude of the coupling constant (ⁿJ_FH) depends on the number of bonds separating the nuclei.

    • ³J_FH (three-bond coupling): Coupling to a proton at the ortho position is typically in the range of 1-5 Hz.

    • ⁴J_FH (four-bond coupling): Coupling to a meta proton is generally smaller, around 0-3 Hz.

    • ⁵J_FH (five-bond coupling): Coupling to a para proton can also be observed, often of a similar magnitude to meta coupling.

  • Long-Range Homonuclear Coupling (¹⁹F-¹⁹F): If other fluorine substituents are present on the pyridine ring, long-range ⁿJ_FF couplings (over 4 or 5 bonds) are commonly observed.[1] These coupling constants are typically larger than their ¹H-¹H counterparts.[1][4]

The multiplet structure arising from these couplings is a powerful tool for confirming the substitution pattern of the pyridine ring. For quantitative accuracy and spectral simplification, proton decoupling is often employed.

Relaxation Times (T₁ and T₂): Dynamics and Quantitative Analysis
  • T₁ (Spin-Lattice Relaxation): This parameter describes the time it takes for the nuclear spins to return to their thermal equilibrium state after being excited by an RF pulse. For quantitative ¹⁹F NMR (qNMR), it is crucial to set the relaxation delay between scans to at least five times the longest T₁ of interest to ensure complete relaxation and obtain accurate integrals.[4]

  • T₂ (Spin-Spin Relaxation): This parameter relates to the decay of the NMR signal in the transverse plane and determines the natural linewidth of the NMR signal. Changes in T₂, often observed as line broadening, can indicate changes in molecular dynamics, such as a small molecule binding to a large protein.

Part 2: Experimental Protocols for High-Quality ¹⁹F NMR Data

Acquiring reliable and reproducible ¹⁹F NMR data requires careful attention to experimental setup and parameter optimization.

Standard 1D ¹⁹F NMR Acquisition Workflow

The following protocol outlines the key steps for acquiring a standard one-dimensional ¹⁹F NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃, Acetone-d₆). prep2 Add internal reference standard (e.g., CFCl₃ or C₆H₅CF₃) if needed. prep1->prep2 acq1 Set spectral width (SW) to cover expected CF₃ range (e.g., 200 ppm centered at -70 ppm). prep2->acq1 acq2 Calibrate 90° pulse width (p1) for the ¹⁹F channel. acq1->acq2 acq3 Set relaxation delay (d1) to 1-2 seconds for qualitative analysis. acq2->acq3 acq4 Enable broadband proton decoupling (e.g., WALTZ-16). acq3->acq4 acq5 Set number of scans (ns) for adequate S/N (e.g., 16-64). acq4->acq5 proc1 Apply Fourier Transform. acq5->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Reference the chemical shift to the standard (0 ppm for CFCl₃). proc2->proc3 proc4 Integrate the signals. proc3->proc4

Caption: Workflow for a standard 1D ¹⁹F NMR experiment.

Protocol for Quantitative ¹⁹F NMR (qNMR)

For applications requiring accurate concentration measurements, such as purity assessment or reaction monitoring, a quantitative NMR protocol is essential. The key difference lies in ensuring the signal intensity is directly proportional to the number of nuclei.

  • Sample Preparation: Prepare the sample as above, but also include a certified reference material (CRM) of known concentration as an internal standard.

  • T₁ Measurement: First, perform a T₁ inversion recovery experiment to accurately measure the spin-lattice relaxation time of both the analyte and the standard.

  • Parameter Optimization:

    • Relaxation Delay (D1): Set D1 to be greater than 5 times the longest measured T₁.[4] This ensures complete relaxation and avoids signal saturation.

    • Pulse Angle: Use a calibrated 90° pulse for maximum signal intensity.

    • Decoupling: Employ an inverse-gated decoupling pulse sequence.[5] This method applies proton decoupling only during signal acquisition, not during the relaxation delay, which prevents the Nuclear Overhauser Effect (NOE) from altering signal integrals.[5]

  • Data Processing: Carefully integrate the signals of the analyte and the internal standard. The concentration of the analyte can then be calculated based on the known concentration of the standard and the integral ratio.

Part 3: Applications in Drug Discovery

The unique properties of ¹⁹F NMR make it an invaluable tool in the drug discovery pipeline, from hit identification to lead optimization.

Fragment-Based Screening and Binding Assays

¹⁹F NMR is a powerful primary screening technique for identifying small, fluorinated "fragments" that bind to a protein target. The binding event can be detected by observing changes in the ¹⁹F NMR signal of the fragment upon addition of the protein. These changes can include:

  • Chemical Shift Perturbation: Binding to the protein alters the local environment of the CF₃ group, causing a change in its chemical shift.

  • Line Broadening: When a small fragment binds to a large protein, the effective molecular weight increases dramatically. This leads to a much shorter T₂ relaxation time and significant broadening of the ¹⁹F signal.

Competition Assays for Affinity Ranking

Once a fluorinated ligand is known to bind to a target, ¹⁹F NMR can be used in a competition assay to screen for other, non-fluorinated compounds that bind to the same site.[6][7] In this setup, the displacement of the fluorine-labeled probe by a competitor compound results in the reappearance of the sharp, "free" ¹⁹F signal, allowing for the rapid ranking of hit compounds.[6]

G cluster_bound cluster_displaced Protein Target Protein Bound_Complex Protein-Ligand Complex (Broad/Shifted ¹⁹F Signal) Protein->Bound_Complex + F_Ligand Fluorinated Ligand (Sharp ¹⁹F Signal) F_Ligand->Bound_Complex + Competitor Test Compound (No ¹⁹F Signal) Displaced_Complex Protein-Competitor Complex Bound_Complex->Displaced_Complex + Competitor Free_Ligand Free Fluorinated Ligand (Sharp ¹⁹F Signal Reappears) Displaced_Complex->Free_Ligand releases

Caption: Conceptual workflow of a ¹⁹F NMR competition binding assay.

In Vivo Imaging and Spectroscopy

Because there is virtually no natural fluorine background in biological tissues, ¹⁹F Magnetic Resonance Imaging and Spectroscopy (MRI/MRS) can be used to track the location and metabolism of fluorinated drugs in vivo without any interfering signals.[1] This provides a non-invasive window into pharmacokinetics and drug distribution, offering invaluable data for drug development.

Conclusion

¹⁹F NMR spectroscopy is a highly sensitive and versatile analytical technique that provides a wealth of information for researchers working with trifluoromethylpyridine derivatives. From fundamental structural characterization through detailed analysis of protein-ligand interactions and in vivo imaging, the ¹⁹F nucleus serves as an exceptional probe. By understanding the core principles of chemical shifts, coupling constants, and relaxation, and by applying robust experimental protocols, scientists can fully leverage the power of ¹⁹F NMR to accelerate research and development, particularly in the critical field of drug discovery.

References

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • NMR Solutions. 19Flourine NMR. [Link]

  • YouTube. 19F NMR of Pharmaceuticals. [Link]

  • ResearchGate. 19F-NMR in target-based drug discovery. [Link]

  • PMC (NIH). 19F-centred NMR analysis of mono-fluorinated compounds. [Link]

  • Semantic Scholar. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R). [Link]

  • Open Access LMU. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor. [Link]

  • DTIC. Fluorine-19 Nuclear Magnetic Resonance. [Link]

  • ResearchGate. Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. [Link]

  • ResearchGate. 19 F Relaxation times determined for the fluorinated.... [Link]

  • ScienceDirect. Fluorine-19 NMR investigation of poly(trifluoroethylene). [Link]

  • AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Predicted Infrared Spectrum of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine is a highly functionalized heterocyclic compound with significant potential in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine is a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and materials science. Its utility is intrinsically linked to its molecular structure, which can be elucidated and verified through spectroscopic techniques. Infrared (IR) spectroscopy, in particular, serves as a rapid and powerful tool for confirming the presence of key functional groups and overall molecular architecture. This guide provides a comprehensive analysis of the predicted IR spectrum of this complex molecule. In the absence of a published experimental spectrum, this document synthesizes data from analogous compounds and first principles to offer a robust interpretation of the expected vibrational modes. It further outlines a rigorous, self-validating protocol for the experimental acquisition and computational verification of the spectrum, establishing a foundational reference for researchers working with this or structurally related compounds.

Introduction: The Structural Significance of a Multifunctional Pyridine

The pyridine ring is a cornerstone scaffold in drug discovery, present in numerous approved pharmaceuticals. The strategic placement of electron-withdrawing groups, such as fluorine and trifluoromethyl, alongside an electron-donating amino group, creates a unique electronic and steric environment on the 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine core. This substitution pattern can profoundly influence molecular properties, including binding affinities to biological targets, metabolic stability, and membrane permeability.

Given this complexity, unambiguous structural confirmation is paramount. Infrared (IR) spectroscopy provides a molecular "fingerprint" by probing the vibrational frequencies of chemical bonds.[1] Each functional group within the molecule—the N-H bonds of the amine, the C-F bonds of the fluoro and trifluoromethyl substituents, and the C=C/C=N bonds of the aromatic ring—absorbs infrared radiation at characteristic frequencies.[2] This guide will deconstruct the molecule to predict the locations of these key absorption bands, providing a benchmark for the empirical analysis of this compound.

Caption: Molecular structure and key functional groups for IR analysis.

Predicted Infrared Spectrum Analysis: A Positional Breakdown

The infrared spectrum is typically analyzed in two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). The predictions below are based on characteristic absorption frequencies of analogous compounds, including 2-aminopyridines, fluoropyridines, and molecules containing trifluoromethyl groups.[3][4][5]

Functional Group Region (4000 cm⁻¹ - 1500 cm⁻¹)

This region is dominated by stretching vibrations of key functional groups.

  • N-H Stretching (Amino Group): Primary amines typically exhibit two distinct absorption bands corresponding to the asymmetric and symmetric N-H stretching vibrations.[2] For 2-aminopyridine derivatives, these bands are expected in the 3500-3300 cm⁻¹ range.[6][7] The presence of two bands in this region would be a strong indicator of the primary amine group.

  • Aromatic C-H Stretching: The stretching vibration of the C-H bond on the pyridine ring is anticipated to appear just above 3000 cm⁻¹. A weak to medium intensity band is predicted in the 3100-3000 cm⁻¹ region, a characteristic feature of aromatic C-H bonds.[1][8]

  • Aromatic Ring Stretching (C=C and C=N): The pyridine ring will give rise to a series of complex stretching vibrations. Expect multiple medium to strong bands in the 1620-1450 cm⁻¹ region.[9][10] The high degree of substitution and the presence of both electron-donating (-NH₂) and electron-withdrawing (-F, -CF₃) groups will likely result in a complex and unique pattern of bands in this area.

Fingerprint Region (1500 cm⁻¹ - 400 cm⁻¹)

This region contains a high number of complex vibrations, including bending and stretching modes, that are unique to the overall molecular structure.

  • N-H Bending: The scissoring (bending) vibration of the primary amine is expected to produce a medium to strong band in the 1650-1580 cm⁻¹ region, potentially overlapping with the aromatic ring stretches.

  • C-F Stretching (Trifluoromethyl Group): The C-F bonds of the trifluoromethyl group are responsible for some of the most intense absorptions in the entire spectrum. The asymmetric and symmetric stretching vibrations of the -CF₃ group give rise to very strong and broad absorption bands, typically in the 1350-1100 cm⁻¹ range.[11][12] Multiple strong peaks are expected here, which are highly characteristic of the -CF₃ moiety.[13]

  • C-F Stretching (Aryl-Fluorine): The stretching vibrations for C-F bonds directly attached to the aromatic ring are also strong and occur in the 1250-1120 cm⁻¹ region.[14][15] These absorptions will likely overlap with the powerful -CF₃ bands, contributing to a broad, intense, and complex absorption pattern in this part of the spectrum.

  • C-N Stretching: The stretching vibration of the C-N bond of the aromatic amine is expected to appear in the 1340-1250 cm⁻¹ range. This band may be difficult to assign definitively due to its proximity to the strong C-F absorptions.

Summary of Predicted Absorptions
Wavenumber Range (cm⁻¹)Predicted AssignmentExpected IntensityRationale / Notes
3500 - 3300N-H Stretch (asymmetric & symmetric)MediumTwo distinct peaks confirm primary amine.[6][7]
3100 - 3000Aromatic C-H StretchWeak to MediumCharacteristic of C-H bond on a pyridine ring.[1][8]
1620 - 1450Aromatic C=C and C=N StretchesMedium to StrongComplex pattern due to heavy substitution.[9][10]
1350 - 1100C-F Stretches (Trifluoromethyl -CF₃)Very Strong, BroadDominant feature of the spectrum.[11][12]
1250 - 1120C-F Stretches (Aryl-F)StrongLikely to overlap with -CF₃ absorptions.[14][15]
1340 - 1250Aromatic C-N StretchMediumMay be masked by strong C-F bands.
900 - 675C-H Out-of-Plane BendingMedium to StrongPattern can be indicative of ring substitution.[8]

Experimental and Computational Validation: A Self-Validating Protocol

To move from prediction to empirical confirmation, a rigorous and multi-faceted approach is required. This protocol ensures trustworthiness by integrating experimental data acquisition with theoretical validation.

Experimental Acquisition: Fourier Transform Infrared (FTIR) Spectroscopy

The choice of sampling technique is critical for obtaining a high-quality spectrum and depends on the physical state of the sample.[16]

Protocol for Solid Sample Analysis (KBr Pellet Method):

  • Sample Preparation: Finely grind approximately 1-2 mg of the solid 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine sample using an agate mortar and pestle.[17]

  • Matrix Mixing: Add 100-200 mg of dry, infrared-grade potassium bromide (KBr) powder to the ground sample. Mix thoroughly to ensure homogeneity. KBr is used as it is transparent to infrared radiation.[17]

  • Pellet Formation: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) to form a thin, transparent, or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of an FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.

Alternative Protocol (Attenuated Total Reflectance - ATR):

For rapid analysis without extensive sample preparation, ATR-FTIR is an excellent alternative.[16]

  • Instrument Setup: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure firm and uniform contact between the sample and the crystal surface.[17]

  • Data Acquisition: Collect the spectrum as described in the KBr method. An ATR correction may be applied via software to make the resulting spectrum appear more like a traditional transmission spectrum.

cluster_exp Experimental Workflow (FTIR) cluster_comp Computational Workflow (DFT) start Start: Pure Sample prep Sample Preparation (KBr Pellet or ATR) start->prep acquire Acquire Spectrum (4000-400 cm⁻¹) prep->acquire process Process Data (Baseline & ATR Correction) acquire->process exp_spec Experimental Spectrum process->exp_spec compare Final Validated Spectrum exp_spec->compare Compare & Assign Peaks model Build 3D Molecular Model geom Geometry Optimization model->geom freq Frequency Calculation geom->freq comp_spec Calculated Spectrum freq->comp_spec comp_spec->compare

Sources

Foundational

Mass spectrometry of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine

An In-Depth Technical Guide Topic: Mass Spectrometry of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine Audience: Researchers, scientists, and drug development professionals. Executive Summary This technical guide provi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide Topic: Mass Spectrometry of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine, a pivotal building block in modern medicinal and agricultural chemistry. The incorporation of fluorine and a trifluoromethyl group into the pyridine scaffold imparts unique physicochemical properties that enhance metabolic stability and binding affinity in drug candidates.[1][2] Consequently, a robust understanding of its mass spectrometric characteristics is essential for its identification, characterization, and quantification in complex research and development settings. This document moves beyond standard procedural outlines to explain the causal reasoning behind analytical choices, offering detailed experimental protocols, predicted fragmentation pathways, and data interpretation strategies. It is designed to serve as a practical and authoritative resource for scientists engaged in the analysis of fluorinated heterocyclic compounds.

Introduction: The Strategic Role of Fluorinated Pyridines

Significance in Modern Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorine's high electronegativity and small size can profoundly influence a molecule's conformation, pKa, metabolic stability, and membrane permeability. Trifluoromethylpyridine (TFMP) fragments, in particular, are prevalent in a variety of marketed pesticides and pharmaceuticals due to their unique chemical properties and biological activity.[3] The pyridine core offers a versatile scaffold for building complex molecules, while the fluorine and trifluoromethyl substituents provide the necessary modulations for optimizing drug-like properties.[2]

Profile of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine

2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine (CAS: 883498-68-8) is a highly functionalized intermediate used in the synthesis of high-value molecules, including kinase inhibitors for oncology and advanced agrochemicals.[1] Its structure presents a unique analytical challenge and opportunity due to the presence of multiple fluorine atoms, a basic amino group, and an electron-withdrawing trifluoromethyl group on an aromatic heterocyclic ring.

PropertyValueSource
Molecular Formula C₆H₃F₅N₂[4][5]
Molecular Weight 198.09 g/mol [4][5]
Exact Mass 198.02163891 Da[5]
Appearance Liquid[4]
Density ~1.524 g/mL at 25 °C[4]

Foundational Principles for Mass Spectrometric Analysis

The Critical Choice of Ionization Technique

The initial ionization step is paramount as it dictates the nature of the resulting mass spectrum.[6] Ionization techniques are broadly categorized as "soft" or "hard," and the choice depends entirely on the analytical goal.[7]

  • Hard Ionization (e.g., Electron Impact - EI): This technique uses high-energy electrons (~70 eV) to ionize the molecule, leading to the formation of a radical cation (M•+) that is energetically unstable.[6] This instability causes extensive and reproducible fragmentation, providing a detailed "fingerprint" of the molecule's structure. EI is ideal for structural elucidation and library matching but requires the analyte to be volatile and thermally stable, making it suitable for Gas Chromatography-Mass Spectrometry (GC-MS).

  • Soft Ionization (e.g., Electrospray Ionization - ESI; Atmospheric Pressure Chemical Ionization - APCI): These techniques impart less energy to the molecule, minimizing fragmentation and typically yielding a protonated molecule [M+H]⁺ or other adducts.[8] This is invaluable for unequivocally determining the molecular weight of the parent compound. ESI is particularly effective for polar molecules containing basic sites like the amino group on our target compound, making it the premier choice for Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

Causality: For 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine, ESI is the preferred method for routine analysis in drug development workflows. The basic amino group is readily protonated, ensuring high ionization efficiency and a strong [M+H]⁺ signal. EI would be reserved for in-depth structural confirmation studies where detailed fragmentation information is required.

The Power of High-Resolution Mass Spectrometry (HRMS)

While nominal mass instruments provide integer mass-to-charge ratios, High-Resolution Mass Spectrometry (e.g., Q-TOF, Orbitrap) measures m/z to several decimal places.[9] This precision allows for the calculation of the elemental composition of an ion, a critical step in confirming the identity of a novel compound or a low-level impurity. For our target, the ability to confirm the presence of C₆H₃F₅N₂ from an exact mass measurement of 198.0216 provides the highest degree of confidence.

Predicted Fragmentation Pathways and Spectral Interpretation

Understanding the likely fragmentation patterns of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine is key to interpreting its mass spectrum, particularly under EI conditions or during tandem MS (MS/MS) experiments. The fragmentation is governed by the relative strengths of chemical bonds and the stability of the resulting fragment ions.[10]

The Molecular Ion and Key Fragmentation Mechanisms
  • Molecular Ion ([M]•+): In an EI spectrum, the molecular ion peak would appear at m/z 198. Its intensity may be moderate due to the molecule's propensity to fragment. In an ESI spectrum, the base peak will be the protonated molecule, [M+H]⁺, at m/z 199.

  • Loss of Trifluoromethyl Radical (•CF₃): The bond between the pyridine ring and the trifluoromethyl group is a likely point of cleavage. The loss of a neutral •CF₃ radical (mass 69) would result in a significant fragment ion at m/z 129 . This is often a dominant fragmentation pathway for trifluoromethyl-substituted aromatics.

  • Loss of Hydrogen Cyanide (HCN): Pyridine rings are known to fragment via the elimination of HCN (mass 27) from the ring structure. This would lead to a fragment ion at m/z 171 from the molecular ion.

  • Loss of a Fluorine Radical (•F): The C-F bonds on the aromatic ring are strong, but loss of a fluorine atom (mass 19) is possible, especially at higher collision energies, yielding a fragment at m/z 179 .

Diagram: Predicted EI Fragmentation Pathway

G M [C₆H₃F₅N₂]•+ m/z = 198 Molecular Ion F1 [C₅H₃F₂N₂]+ m/z = 129 M->F1 - •CF₃ F2 [C₅H₂F₅N]•+ m/z = 171 M->F2 - HCN F3 [C₆H₃F₄N₂]+ m/z = 179 M->F3 - •F G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms HRMS Detection P1 1. Prepare Stock Soln. (1 mg/mL in Methanol) P2 2. Dilute to 1 µg/mL (Mobile Phase A/B) P1->P2 LC1 3. Inject 5 µL P2->LC1 LC2 4. C18 Column (e.g., 2.1x50 mm, 1.8 µm) LC1->LC2 LC3 5. Gradient Elution (Water/ACN + 0.1% FA) LC2->LC3 MS1 6. ESI Positive Mode LC3->MS1 MS2 7. Full Scan (m/z 50-500) MS1->MS2 MS3 8. Data Acquisition MS2->MS3

Caption: Workflow for LC-HRMS analysis of the target compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • 1.1. Prepare a stock solution of the analyte at 1 mg/mL in HPLC-grade methanol.

    • 1.2. Create a working solution by diluting the stock solution to a final concentration of 1 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

      • Rationale: Diluting in the mobile phase ensures good peak shape and compatibility with the LC system.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 × 50 mm, 1.8 µm). [9] * Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Rationale: Formic acid acts as a proton source to facilitate the formation of [M+H]⁺ ions in positive ESI mode. [9] * Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 35 °C. [9] * Injection Volume: 5 µL.

  • High-Resolution Mass Spectrometry (HRMS) Parameters (Q-TOF):

    • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 4000 V. [9] * Drying Gas (N₂): 10 L/min at 325 °C. [9] * Nebulizer Pressure: 20 psi. [9] * Scan Range: m/z 50–500.

    • Data Acquisition: Profile mode, with a reference mass for continuous calibration to ensure high mass accuracy.

Protocol 2: GC-MS Analysis via Electron Impact (EI)

This protocol is suited for structural elucidation through detailed fragmentation analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • 1.1. Prepare a stock solution of the analyte at 1 mg/mL in HPLC-grade ethyl acetate.

    • 1.2. Dilute to a working concentration of 10 µg/mL in ethyl acetate.

      • Rationale: Ethyl acetate is a volatile and common solvent for GC-MS that is compatible with the injection process.

  • Gas Chromatography (GC) Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (Split mode, e.g., 20:1).

    • Oven Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, hold for 5 minutes.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Source: Electron Impact (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40–450.

Data Interpretation and Validation

A conclusive identification rests on a self-validating system of checks.

Data PointExpected ResultValidation Step
LC-HRMS [M+H]⁺ m/z 199.0288 ± 5 ppmConfirms elemental composition as C₆H₄F₅N₂⁺.
GC-MS [M]•+ m/z 198.0216Confirms molecular weight and provides the parent for fragmentation.
Key Fragments m/z 129, 171Matches predicted fragmentation pathways, confirming the core structure.
Isotopic Pattern Matches theoreticalThe relative abundance of the X+1 peak should correspond to the number of carbon atoms.

Conclusion

The mass spectrometric analysis of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine is a multi-faceted task that leverages the complementary strengths of soft and hard ionization techniques. LC-HRMS with ESI is the method of choice for routine identification and quantification, providing unambiguous molecular formula confirmation through accurate mass measurement. GC-MS with EI serves as a powerful tool for detailed structural elucidation by generating rich, reproducible fragmentation patterns. The protocols and interpretive frameworks presented in this guide offer a robust foundation for researchers, enabling confident and accurate characterization of this important chemical entity in drug discovery and development pipelines.

References

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) , ResearchGate, [Link]

  • A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof, Google P
  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) , National Institutes of Health (NIH), [Link]

  • 2-Amino-3-fluoro-5-(trifluoromethyl)pyridine Supplier in China , Pipzine Chemicals, [Link]

  • 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine , MySkinRecipes, [Link]

  • 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine (95%) , Amerigo Scientific, [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients , National Institutes of Health (NIH), [Link]

  • 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine , PubChem, [Link]

  • EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway , ResearchGate, [Link]

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores , MDPI, [Link]

  • High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow , ACS Publications, [Link]

  • New ionization processes and applications for use in mass spectrometry , ResearchGate, [Link]

  • Mass Spectrometry Ionization Methods , Emory University, [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 , MDPI, [Link]

  • Mass spectra of fluorocarbons , NIST Digital Archives, [Link]

  • Fluorinated Aromatic Compounds , ResearchGate, [Link]

  • Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides , ACS Publications, [Link]

  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques , ACD/Labs, [Link]

  • 11.8: Fragmentation Patterns in Mass Spectrometry , Chemistry LibreTexts, [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders , MDPI, [Link]

  • 2.3: Ionization Techniques , Chemistry LibreTexts, [Link]

Sources

Exploratory

Technical Profile: pKa and Physicochemical Analysis of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine

Executive Summary 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine (CAS: 883498-68-8) is a highly specialized fluorinated heterocyclic building block used primarily in the synthesis of agrochemicals and pharmaceutical ki...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine (CAS: 883498-68-8) is a highly specialized fluorinated heterocyclic building block used primarily in the synthesis of agrochemicals and pharmaceutical kinase inhibitors.

This guide addresses a critical gap in public literature: the specific acid dissociation constant (pKa) of this molecule. While standard aminopyridines are moderately basic, the synergistic electron-withdrawing effects of the 3,5-difluoro and 4-trifluoromethyl motifs render this molecule an extremely weak base , with a theoretical pKa of the conjugate acid estimated between -1.5 and 0.0 .

Key Technical Implications:

  • Physiological State: At physiological pH (7.4), the molecule exists almost exclusively in its neutral, uncharged form, maximizing membrane permeability and blood-brain barrier (BBB) penetration.

  • Reactivity: The electron-deficient ring makes the 2-amino group less nucleophilic than typical anilines or aminopyridines, often requiring catalyzed coupling conditions (e.g., Buchwald-Hartwig) rather than simple nucleophilic displacement.

Structural Analysis & Theoretical pKa Derivation

To understand the pKa without direct experimental data, we must apply a Linear Free Energy Relationship (LFER) analysis using Hammett substituent constants.

The Baseline
  • Reference Molecule: 2-Aminopyridine.[1][2][3][4][5][6][7][8][9]

  • Experimental pKa: 6.86 (Conjugate Acid).

  • Mechanism: The 2-amino group stabilizes the protonated ring nitrogen via resonance, making it more basic than unsubstituted pyridine (pKa ~5.2).

Substituent Effects (The "Pull")

The target molecule introduces three strong electron-withdrawing groups (EWGs) that destabilize the positive charge on the protonated nitrogen, drastically lowering the pKa.

PositionSubstituentElectronic EffectHammett Constant (

)
Impact on Basicity
3, 5 Fluorine (-F)Inductive Withdrawal (-I)

(x2)
Strong Decrease
4 Trifluoromethyl (-CF3)Strong Inductive/Field (-I)

Severe Decrease
Calculated Estimation

Using the Hammett equation


, where 

for pyridine protonation is

:
  • Start: 2-Aminopyridine (

    
    ).
    
  • Add 3,5-Difluoro: The analog 2-amino-3,5-difluoropyridine has a predicted pKa of 1.67 . This represents a drop of ~5.2 units due to the two meta-fluorines.

  • Add 4-Trifluoromethyl: The -CF3 group is para to the ring nitrogen. Applying its strong withdrawing effect (

    
    ) typically induces a further drop of 2–3 log units in pyridines.
    
  • Final Prediction:

    
    .
    

Conclusion: The pKa of the protonated ring nitrogen is likely in the range of -1.5 to -0.5 . This molecule will only protonate in concentrated mineral acids (e.g., 1M


).
Structural Visualization

The following diagram illustrates the vector summation of electron density, showing why the ring nitrogen is electron-starved.

G N_ring Ring Nitrogen (Target Protonation Site) F3 3-Fluoro (-I Inductive Pull) N_ring->F3 e- Density Withdrawal F5 5-Fluoro (-I Inductive Pull) N_ring->F5 e- Density Withdrawal CF3 4-Trifluoromethyl (Strong -I/-R Pull) N_ring->CF3 Major e- Density Loss Amino 2-Amino Group (+R Resonance Donor) Amino->N_ring Increases Basicity (Weakened by EWGs)

Caption: Electronic vector map showing the competition between the Amino donor and the F/CF3 acceptors. The net result is a severely electron-deficient ring nitrogen.

Experimental Determination Protocol

Because the pKa is likely negative, standard potentiometric titration (using a glass pH electrode) is invalid as it cannot accurately measure pH < 1. The following UV-Metric protocol is the industry standard for determining pKa values of very weak bases.

Methodology: UV-Metric Titration (Hammett Acidity Function)

This method relies on the shift in UV absorption spectrum between the neutral (


) and protonated (

) forms.

Reagents Required:

  • Analyte: ~5 mg pure 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine.

  • Solvent: Methanol (HPLC grade) for stock solution.

  • Titrant: Series of Sulfuric Acid (

    
    ) solutions ranging from 0.1M to 10M (covering 
    
    
    
    acidity function from +1 to -4).
Step-by-Step Protocol
  • Stock Preparation: Dissolve 1.0 mg of the analyte in 10 mL Methanol.

  • Sample Preparation: Prepare 10 separate vials. In each, place 50 µL of Stock Solution.

  • Acid Addition: Add 3.0 mL of sulfuric acid solutions of varying known concentrations (

    
    ) to each vial.
    
    • Note: Use literature values to convert

      
       to the Hammett Acidity Function (
      
      
      
      ).
  • Spectroscopy: Measure the UV-Vis absorbance spectra (200–400 nm) for each sample.

    • Target: Look for the

      
       shift. The neutral pyridine usually absorbs at a different wavelength than the pyridinium cation.
      
  • Data Analysis: Plot Absorbance (

    
    ) at 
    
    
    
    vs.
    
    
    .
  • Calculation: Use the Henderson-Hasselbalch modification for Hammett bases:

    
    
    Where 
    
    
    
    is the absorbance of the purely neutral species (low acid) and
    
    
    is the absorbance of the fully protonated species (high acid).

Protocol Start Dissolve Analyte (Methanol Stock) Aliquot Aliquot into 10 Vials Start->Aliquot AddAcid Add H2SO4 Series (0.1M to 10M) Aliquot->AddAcid Measure UV-Vis Scan (200-400nm) AddAcid->Measure Plot Plot Abs vs H0 (Sigmoidal Curve) Measure->Plot Result Determine pKa at Inflection Point Plot->Result

Caption: Workflow for UV-Metric determination of negative pKa values using Hammett Acidity functions.

Physicochemical Properties & Handling[3][4][8][11][12][13]

Physical State[8]
  • Appearance: At >95% purity, the substance is typically a clear, yellow liquid or a low-melting solid (Melting Point ~30–40°C depending on purity).

  • Solubility: Highly soluble in organic solvents (DMSO, DCM, Methanol); practically insoluble in water due to high lipophilicity and lack of ionization at pH 7.

Safety Profile (GHS Classifications)
  • H315: Causes skin irritation.[10]

  • H319: Causes serious eye irritation.[10]

  • H335: May cause respiratory irritation.[10]

  • Handling: Use a fume hood. Avoid contact with strong oxidizers.

Application in Drug Design

The combination of low basicity and high lipophilicity makes this scaffold a "stealth" component in drug discovery:

  • Lipophilicity Modulation: The -CF3 and -F groups increase LogP/LogD significantly.

  • Metabolic Stability: The C-F bonds block oxidative metabolism (P450) at the 3, 4, and 5 positions.

  • Hydrogen Bonding: The 2-amino group remains a valid Hydrogen Bond Donor (HBD), but the ring nitrogen is a very poor Hydrogen Bond Acceptor (HBA) due to the low pKa.

References

  • PubChem. (n.d.).[10] 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine (Compound). National Library of Medicine. Retrieved from [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.

Sources

Foundational

Strategic Implementation of Trifluoromethylpyridine Scaffolds in Drug Discovery

Executive Summary The trifluoromethylpyridine (CF₃-Py) moiety has evolved from a niche structural curiosity to a cornerstone of modern medicinal chemistry.[1] Approximately 40% of all marketed agrochemicals and a signifi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The trifluoromethylpyridine (CF₃-Py) moiety has evolved from a niche structural curiosity to a cornerstone of modern medicinal chemistry.[1] Approximately 40% of all marketed agrochemicals and a significant fraction of FDA-approved small molecules contain a trifluoromethyl group. The specific fusion of the electron-deficient pyridine ring with the strongly electron-withdrawing, lipophilic trifluoromethyl group offers a unique "privileged scaffold."

This guide moves beyond basic textbook definitions to provide a practical, laboratory-focused roadmap for utilizing CF₃-Py compounds. We will explore the physicochemical causality behind their selection, robust synthetic protocols for late-stage functionalization, and the safety architectures required to handle these reagents effectively.

The "Fluorine Effect": Physicochemical Causality

Why choose a trifluoromethylpyridine over a standard pyridine or phenyl ring? The decision is rarely arbitrary; it is driven by three specific modulations: Lipophilicity (logP) , Metabolic Stability , and Electronic Tuning (pKa) .

Comparative Physicochemical Profile[2]

The introduction of a -CF₃ group onto a pyridine ring drastically alters its electronic landscape. The -CF₃ group is highly electronegative, pulling electron density from the ring, which lowers the basicity of the pyridine nitrogen. This is critical for improving oral bioavailability by reducing lysosomal trapping and improving membrane permeability.

PropertyPyridine (Unsubstituted)2-(Trifluoromethyl)pyridineImpact on Drug Design
pKa (Conj. Acid) ~5.2~0.5 - 1.0Drastically reduced basicity; prevents protonation at physiological pH, improving membrane permeation.
Dipole Moment 2.2 D~4.3 DAltered binding orientation in active sites; enhances specific electrostatic interactions.
Lipophilicity (

)
0.0 (Reference)+0.88Increases logP; facilitates blood-brain barrier (BBB) crossing and cellular uptake.
Metabolic Stability Low ( prone to oxidation)HighBlocks Cytochrome P450 oxidation at the substituted position (Metabolic Blocking).
Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the decision matrix a medicinal chemist uses when incorporating this moiety.

SAR_Logic Target Drug Candidate Optimization Problem1 Problem: Rapid Metabolism Target->Problem1 Problem2 Problem: Poor Permeability Target->Problem2 Problem3 Problem: Off-Target Toxicity Target->Problem3 Solution Solution: Introduce CF3-Pyridine Problem1->Solution Problem2->Solution Problem3->Solution Mech1 Metabolic Blocking (C-F bond energy: ~116 kcal/mol) Solution->Mech1 Mech2 Lipophilicity Boost (Bioisostere to Isopropyl) Solution->Mech2 Mech3 pKa Modulation (Reduce N-basicity) Solution->Mech3 Result Result: Improved PK/PD Profile Mech1->Result Mech2->Result Mech3->Result

Caption: SAR decision tree illustrating the mechanistic advantages of CF3-pyridine incorporation.

Strategic Synthesis: The Langlois Protocol

While many methods exist (e.g., cross-coupling with CF₃-containing building blocks), direct radical trifluoromethylation is the superior method for late-stage functionalization of complex heterocycles. It allows researchers to install the -CF₃ group onto an existing scaffold without rebuilding the molecule from scratch.

We focus here on the Langlois Reagent (Sodium Trifluoromethanesulfinate, CF₃SO₂Na) due to its stability (solid), low cost, and operational simplicity compared to gaseous CF₃I or expensive electrophilic reagents (e.g., Togni's reagent).

Mechanistic Workflow (Radical Pathway)

Understanding the mechanism is vital for troubleshooting. The reaction relies on the oxidative generation of a CF₃ radical.

Langlois_Mechanism Langlois Langlois Reagent (CF3SO2Na) Radical CF3 Radical (•CF3) Langlois->Radical Oxidation (-SO2) Oxidant Oxidant (TBHP or Mn(OAc)3) Oxidant->Radical Substrate Heterocycle (Pyridine) Adduct Radical Adduct (Sigma Complex) Substrate->Adduct Radical->Adduct + Substrate Cation Cationic Intermediate Adduct->Cation Oxidation (-e-) Product CF3-Pyridine Product Cation->Product Aromatization (-H+)

Caption: Radical mechanism of Langlois trifluoromethylation showing oxidation and addition steps.[1][2][3][4][5][6]

Validated Experimental Protocol: Innate C-H Trifluoromethylation

Objective: Install a -CF₃ group at the electron-deficient positions of a pyridine derivative. Scale: 1.0 mmol scale.

Reagents:

  • Substrate (Pyridine derivative): 1.0 equiv

  • Langlois Reagent (CF₃SO₂Na): 3.0 equiv

  • TBHP (tert-Butyl hydroperoxide, 70% aq): 5.0 equiv

  • Solvent: DCM/Water (biphasic) or DMSO (monophasic)

  • Additives: Sometimes catalytic Cu(I) or Mn salts are used, but the metal-free peroxide system is robust.

Step-by-Step Methodology:

  • Setup: In a 20 mL vial equipped with a magnetic stir bar, dissolve the pyridine substrate (1.0 mmol) in DCM (3.0 mL) and Water (1.0 mL).

  • Reagent Addition: Add Sodium Trifluoromethanesulfinate (Langlois Reagent) (470 mg, 3.0 mmol) in one portion.

  • Initiation: Cool the mixture to 0°C (ice bath) to control the exotherm. Dropwise add TBHP (70% in water, 5.0 mmol) over 5 minutes.

    • Expert Insight: The reaction generates gas (SO₂). Ensure the vial is vented via a needle or used with a pressure-relief cap.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 12–24 hours.

  • Quench & Workup:

    • Quench with saturated NaHCO₃ solution (10 mL).

    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with saturated Na₂S₂O₃ (to remove excess peroxide) and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Self-Validating Check:

  • Observation: If the reaction mixture does not bubble slightly upon TBHP addition, the radical initiation may have failed.

  • TLC: Look for a new spot that is significantly less polar (higher Rf) than the starting material due to the lipophilic CF₃ group.

Applications in Drug Discovery[8][9][10][11]

The CF₃-pyridine motif is not theoretical; it is a proven revenue generator in oncology and virology.

Key Pharmaceutical Case Studies
Drug NameIndicationRole of CF₃-Pyridine MoietyDeveloper
Sorafenib (Nexavar)Renal/Liver CancerThe CF₃ group on the phenyl/pyridine core enhances binding affinity to the kinase pocket (hydrophobic interaction) and blocks metabolism.Bayer
Apalutamide (Erleada)Prostate CancerContains a fluorinated pyridine. The EWG nature prevents metabolic oxidation and improves androgen receptor antagonism.Janssen
Tipranavir (Aptivus)HIV Protease InhibitorThe CF₃-pyridine moiety makes specific contacts with the enzyme's S3 subsite, crucial for activity against resistant strains.Boehringer Ingelheim
Enasidenib (Idhifa)AML (IDH2 Inhibitor)Utilizes a bis-trifluoromethyl pyridine scaffold to maximize potency and oral bioavailability.Celgene/Agios
Agrochemical Significance

In agrochemistry, the stability of the C-F bond is paramount for environmental persistence (in the field) and activity. Fluazifop-butyl is a prime example where the CF₃-pyridine group confers herbicide selectivity.

Safety & Handling Protocols

Fluorine chemistry presents unique hazards. While Langlois reagent is safer than gaseous CF₃I, the intermediates are reactive.

  • Pressure Management: Radical trifluoromethylation releases SO₂ gas. Reactions must never be performed in completely sealed, low-pressure rating vessels without venting.

  • Peroxide Safety: TBHP is an oxidant. Never mix it directly with pure metal catalysts or reducing agents in concentrated forms. Store at cool temperatures.

  • Corrosivity: The byproducts of these reactions can be acidic (sulfonic acids). Use acid-resistant seals and glassware.

  • Waste Disposal: Fluorinated organic waste should be segregated. Do not mix with standard organic solvents if your facility requires halogenated waste separation.

References

  • Physicochemical Properties & Medicinal Chemistry

    • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Langlois Reagent & Radical Trifluoromethylation

    • Langlois, B. R., et al. (1991).[5] Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions. Tetrahedron Letters. [7]

    • Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences (PNAS).

  • FDA Approved Drugs Data

    • Inoue, M., et al. (2020). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes (MDPI).

  • Agrochemical Applications

    • Ogawa, Y., et al. (2020). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: A Strategic Approach to the Synthesis of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine from a Trichlorinated Precursor

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed protocol and scientific rationale for the synthesis of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol and scientific rationale for the synthesis of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine, a valuable building block in medicinal chemistry and agrochemical research. The described methodology commences with the commercially available precursor, 2,3,5-trichloro-4-(trifluoromethyl)pyridine, and proceeds through a strategic sequence of regioselective halogen exchange (Halex) fluorination and subsequent amination. The causality behind the experimental choices, including reagent selection and reaction conditions, is thoroughly discussed to provide a comprehensive guide for researchers.

Introduction

Fluorinated pyridine derivatives are of significant interest in the pharmaceutical and agrochemical industries due to the unique properties conferred by fluorine substitution, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity.[1] The target molecule, 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine, incorporates multiple fluorine atoms and an amino group, making it a highly sought-after intermediate for the synthesis of complex bioactive molecules.[2][3] This document outlines a robust and logical synthetic pathway starting from a readily available trichlorinated pyridine precursor.

The synthetic strategy hinges on the principles of nucleophilic aromatic substitution (SNAr), where the electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing trifluoromethyl group, facilitates the displacement of chloride ions by fluoride and amino nucleophiles.[4][5][6] The regioselectivity of these substitutions is a key consideration and will be addressed in the context of the proposed synthetic route.

Synthetic Strategy and Rationale

The proposed synthesis of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine from 2,3,5-trichloro-4-(trifluoromethyl)pyridine involves a two-step process:

  • Selective Halogen Exchange (Halex) Fluorination: The first step aims to replace two of the three chlorine atoms with fluorine. The positions most activated towards nucleophilic attack are the 2- and 5- positions, influenced by the pyridine nitrogen and the trifluoromethyl group.

  • Regioselective Amination: The second step involves the introduction of an amino group at the 2-position through nucleophilic substitution of the remaining chlorine atom.

The choice to perform fluorination prior to amination is strategic. The presence of fluorine atoms can further activate the pyridine ring towards subsequent nucleophilic attack, potentially facilitating the final amination step.

Experimental Workflow Diagram

G start 2,3,5-Trichloro-4-(trifluoromethyl)pyridine intermediate 2-Chloro-3,5-difluoro-4-(trifluoromethyl)pyridine start->intermediate Halogen Exchange Fluorination (KF or CsF, polar aprotic solvent, heat) product 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine intermediate->product Nucleophilic Aromatic Substitution (Amination) (Aqueous Ammonia, heat, pressure)

Caption: Synthetic workflow for 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine.

Detailed Experimental Protocols

Part 1: Synthesis of 2-Chloro-3,5-difluoro-4-(trifluoromethyl)pyridine

This procedure details the selective halogen exchange fluorination of 2,3,5-trichloro-4-(trifluoromethyl)pyridine. The use of a polar aprotic solvent is crucial for solubilizing the fluoride salt and promoting the SNAr reaction.[7][8]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)Molar Ratio
2,3,5-Trichloro-4-(trifluoromethyl)pyridine247.4310.040.41.0
Potassium Fluoride (spray-dried)58.107.04121.23.0
Sulfolane120.1750 mL--

Procedure:

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,3,5-trichloro-4-(trifluoromethyl)pyridine (10.0 g, 40.4 mmol) and spray-dried potassium fluoride (7.04 g, 121.2 mmol).

  • Add sulfolane (50 mL) to the flask.

  • The reaction mixture is heated to 180-200 °C under a nitrogen atmosphere and stirred vigorously for 24-48 hours.

  • The progress of the reaction should be monitored by GC-MS analysis of aliquots.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is then poured into ice-water (200 mL) and extracted with dichloromethane (3 x 100 mL).

  • The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by vacuum distillation to afford 2-chloro-3,5-difluoro-4-(trifluoromethyl)pyridine as a colorless to light-yellow liquid.[9]

Part 2: Synthesis of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine

This protocol describes the nucleophilic aromatic substitution of the remaining chlorine atom with an amino group using aqueous ammonia under pressure.[10][11]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)Molar Ratio
2-Chloro-3,5-difluoro-4-(trifluoromethyl)pyridine215.525.023.21.0
Aqueous Ammonia (28-30%)17.03 (as NH3)50 mL~735~31.7

Procedure:

  • In a high-pressure autoclave, combine 2-chloro-3,5-difluoro-4-(trifluoromethyl)pyridine (5.0 g, 23.2 mmol) and aqueous ammonia (50 mL).

  • Seal the autoclave and heat the reaction mixture to 120-140 °C with stirring for 12-24 hours. The internal pressure will increase during the reaction.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.

  • The resulting solid precipitate is collected by filtration.

  • Wash the solid with cold water (2 x 20 mL) to remove any residual salts.

  • The crude product is then dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine as a white to off-white solid.

Discussion of Causality in Experimental Choices

  • Choice of Fluorinating Agent: Spray-dried potassium fluoride is a cost-effective and commonly used fluoride source for Halex reactions. Cesium fluoride can be used for less reactive substrates but is more expensive. The use of anhydrous conditions is critical to prevent the deactivation of the fluoride salt.

  • Solvent for Fluorination: Sulfolane is a high-boiling polar aprotic solvent that is excellent for SNAr reactions requiring high temperatures. It effectively solvates the potassium fluoride, increasing its nucleophilicity.

  • Regioselectivity of Fluorination: The chlorine atoms at the 2- and 5- positions are generally more susceptible to nucleophilic attack than the 3-position. The pyridine nitrogen activates the ortho (2-) and para (not present) positions, while the trifluoromethyl group strongly activates the ortho (3- and 5-) positions. The combined effect leads to preferential substitution at the 2- and 5- positions.

  • Amination Conditions: The use of a sealed autoclave is necessary to reach the temperatures required for the amination of the deactivated 2-chloro intermediate and to maintain a high concentration of ammonia. The large excess of ammonia serves as both the nucleophile and the solvent.

Conclusion

The synthetic route detailed in this application note provides a logical and experimentally sound method for the preparation of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine from a trichlorinated precursor. By understanding the principles of nucleophilic aromatic substitution and the rationale behind the chosen reagents and conditions, researchers can effectively synthesize this valuable fluorinated building block for applications in drug discovery and agrochemical development.

References

  • ACS Publications. (2020, July 1). Fluorinated Aminopyridines: Synthesis, Structure, and Rare Liquid–Liquid Cocrystal Formation Driven by Unusually Short N–H···F–C Hydrogen Bonding - Crystal Growth & Design. ACS Figshare. [Link]

  • Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
  • ResearchGate. (2009). Synthesis of 2-amino-5-fluoropyridine. [Link]

  • Google Patents. (n.d.). US4111938A - Preparation of 2,3,5-trichloropyridine.
  • ResearchGate. (2020). Fluorinated Aminopyridines: Synthesis, Structure, and Rare Liquid-Liquid Cocrystal Formation Driven by Unusually Short N–H∙∙∙F–C Hydrogen Bonding. [Link]

  • PMC. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

  • PubMed. (2013, November 22). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Retrieved from [Link]

  • PubMed. (n.d.). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 2,3,5-trichloro-4-(trifluoromethyl)pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
  • ResearchGate. (n.d.). ChemInform Abstract: Selective Fluorination by Halogen Exchange of Chlorodiazines and Chloropyridines Promoted by the “Proton Sponge”-Triethylamine Tris(hydrogen fluoride) System. Retrieved from [Link]

  • Raw Data Library. (n.d.). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US9617215B2 - Use of fluorinated derivatives of 4-aminopyridine in therapeutics and medical imaging.
  • Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. [Link]

  • Semantic Scholar. (n.d.). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Retrieved from [Link]

  • ACS Publications. (2020, September 18). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | ACS Catalysis. [Link]

  • J-STAGE. (n.d.). Halogen-Exchange Fluorination of Aromatic Halides with HF or HF-Base. Retrieved from [Link]

  • Google Patents. (n.d.). CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.
  • Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). EP0183228B1 - Chlorine exchange for fluorine in 2-fluoro-pyridine compounds.
  • Amerigo Scientific. (n.d.). 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine (95%). Retrieved from [Link]

  • ACS Publications. (n.d.). Mild Fluorination of Chloropyridines with in Situ Generated Anhydrous Tetrabutylammonium Fluoride | The Journal of Organic Chemistry. Retrieved from [Link]

  • Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • Raw Data Library. (n.d.). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved from [Link]

  • RSC Publishing. (n.d.). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Retrieved from [Link]

  • YouTube. (2018, April 19). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Link]

Sources

Application

Application Notes &amp; Protocols: Suzuki-Miyaura Coupling of 2-Aminopyridine Derivatives

Introduction: The Significance of 2-Aminopyridine Scaffolds The 2-aminopyridine motif is a cornerstone in modern medicinal chemistry and drug development. Its unique electronic properties and ability to participate in cr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Aminopyridine Scaffolds

The 2-aminopyridine motif is a cornerstone in modern medicinal chemistry and drug development. Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions have cemented its status as a privileged scaffold in a multitude of clinically significant pharmaceuticals. The synthesis of functionalized 2-aminopyridines is, therefore, a critical endeavor for drug discovery programs. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming the carbon-carbon bonds necessary to construct these complex molecules from simple halo-aminopyridine precursors.[1][2]

This guide provides a comprehensive overview of the key challenges, mechanistic considerations, and optimized protocols for successfully employing 2-aminopyridine derivatives in Suzuki-Miyaura cross-coupling reactions.

The "2-Pyridyl Problem": Overcoming Inherent Challenges

While powerful, the Suzuki-Miyaura coupling is not without its difficulties, particularly when dealing with nitrogen-containing heterocycles like 2-aminopyridines. Researchers often encounter what is colloquially termed the "2-Pyridyl Problem," which stems from several factors:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine ring nitrogen can coordinate strongly to the palladium catalyst, effectively "poisoning" it and hindering its entry into the catalytic cycle.[3] This is often exacerbated by the presence of the 2-amino group, which also acts as a Lewis base.

  • Slow Transmetalation: Electron-deficient heteroaryl boron reagents, including those derived from pyridines, often exhibit slow rates of transmetalation, a key step in the catalytic cycle.[4][5]

  • Protodeboronation: 2-Pyridyl boronic acids and their esters are notoriously prone to decomposition via protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (often water), consuming the nucleophilic partner.[4][5][6] The bases required for the Suzuki coupling can unfortunately also catalyze this undesired pathway.[6]

Successfully coupling 2-aminopyridine derivatives requires a carefully optimized system of catalyst, ligand, base, and solvent designed to mitigate these challenges.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the fundamental mechanism is crucial for rational troubleshooting and optimization. The generally accepted cycle involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br or C-Cl) of the 2-halo-aminopyridine, forming a Pd(II) intermediate.[3][7]

  • Transmetalation: The organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[7][8][9]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[3][7][10]

Suzuki_Miyaura_Cycle cluster_main cluster_inputs cluster_output Pd(0)L2 Active Catalyst Pd(0)L₂ OxAdd R¹-Pd(II)L₂-X (Aminopyridyl Complex) Pd(0)L2->OxAdd Oxidative Addition Transmetal R¹-Pd(II)L₂-R² (Di-organo Complex) OxAdd->Transmetal Transmetalation Transmetal->Pd(0)L2 Reductive Elimination Product Coupled Product (R¹-R²) Transmetal->Product Aminopyridine 2-Halo-Aminopyridine (R¹-X) Aminopyridine->OxAdd BoronicAcid Organoboron Reagent (R²-B(OR)₂) BoronicAcid->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal activates caption Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Caption: Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Key Parameter Selection and Optimization

The success of a Suzuki coupling with 2-aminopyridines hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent system.

Palladium Source & Ligand: The Heart of the Catalyst

The combination of a palladium precursor and a phosphine ligand is critical. The ligand stabilizes the palladium center, influences its reactivity, and is the primary tool for overcoming catalyst inhibition.

  • Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[8][11] For challenging couplings, pre-formed palladium precatalysts from suppliers like Buchwald are often more efficient.

  • The Ligand's Role: For electron-rich, potentially coordinating substrates like 2-aminopyridines, standard ligands like PPh₃ may be insufficient. The use of bulky, electron-rich dialkylbiaryl phosphine ligands is often required.[7] These ligands promote the crucial, often rate-limiting, reductive elimination step and can prevent the formation of inactive catalyst dimers.[3][7] They also help to create a coordinatively unsaturated metal center that is more reactive in the oxidative addition step.

Recommended Ligands for 2-Aminopyridine Couplings:
Ligand NameStructure ClassKey Features
SPhos DialkylbiarylphosphineExcellent for heteroaryl couplings; promotes fast reaction rates.
XPhos DialkylbiarylphosphineVery bulky; effective for hindered substrates and aryl chlorides.
RuPhos DialkylbiarylphosphineHighly active for a broad range of heteroaromatic substrates.[12]
cataCXium® A Di-adamantylalkylphosphineRobust and air-stable; good for general screening.
Base Selection

The base plays a crucial role in activating the boronic acid for transmetalation.[7][8] For sensitive substrates, the choice of base can significantly impact yield and side-product formation.

  • Inorganic Bases: Mild-to-moderate inorganic bases are generally preferred.

    • Potassium Carbonate (K₂CO₃): A common, effective, and economical choice.[7]

    • Potassium Phosphate (K₃PO₄): A slightly stronger base, often effective when carbonates fail.[7][13]

    • Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base, useful for difficult couplings but more expensive.

  • Organic Bases: Amine bases like triethylamine (TEA) are generally avoided as they can compete with the substrate for coordination to the palladium center.

Solvent System

The solvent must solubilize all reaction components and is often a mixture of an organic solvent and water to facilitate the dissolution of the inorganic base.

  • Common Solvents: 1,4-Dioxane, Toluene, and Tetrahydrofuran (THF) are frequently used.[3][14]

  • Aqueous Mixtures: A small amount of water is typically necessary to dissolve the base and facilitate the formation of the boronate species. A common ratio is 4:1 or 5:1 (organic solvent:water).

  • Degassing: It is critical to thoroughly degas the solvent and reaction mixture to remove dissolved oxygen. Oxygen can lead to the oxidation of the phosphine ligand and the formation of boronic acid homocoupling byproducts, both of which deactivate the catalyst.[15][16]

Experimental Protocols

Safety Note: Always perform these reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Bromo-X-aminopyridine

This protocol is a robust starting point for many 2-aminopyridine substrates.

Reagents & Materials:

  • 2-Bromo-X-aminopyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • SPhos (0.08 mmol, 8 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Oven-dried reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

Step-by-Step Procedure:

  • Vessel Preparation: To the oven-dried reaction vessel, add the 2-bromo-aminopyridine, arylboronic acid, SPhos ligand, and potassium phosphate.

  • Inert Atmosphere: Seal the vessel with a septum or cap, then evacuate and backfill with nitrogen or argon. Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the Pd₂(dba)₃ catalyst.

  • Solvent Addition: Add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with Ethyl Acetate (20 mL) and water (10 mL).

    • Separate the organic layer. Wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-aminopyridine.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Weigh Solid Reagents (Substrate, Boronic Acid, Base, Ligand) B 2. Place in Oven-Dried Vessel A->B C 3. Establish Inert Atmosphere (Evacuate/Backfill N₂ or Ar) B->C D 4. Add Pd Precatalyst C->D E 5. Add Degassed Solvents D->E F 6. Heat and Stir (e.g., 100 °C, 4-16h) E->F G 7. Monitor Progress (TLC/LC-MS) F->G H 8. Cool & Quench G->H I 9. Liquid-Liquid Extraction H->I J 10. Dry, Filter, Concentrate I->J K 11. Flash Chromatography J->K L 12. Characterize Product (NMR, MS) K->L

Caption: Fig. 2: General experimental workflow for Suzuki coupling.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive Catalyst (Oxygen exposure).2. Insufficiently strong base.3. Catalyst inhibition by substrate.1. Ensure rigorous degassing of solvents and use of inert atmosphere.2. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃).3. Increase ligand loading or switch to a bulkier ligand (e.g., XPhos).
Protodeboronation of Boronic Acid 1. Reaction temperature is too high.2. Presence of excess water or protic sources.3. Boronic acid instability.1. Lower the reaction temperature (e.g., to 80 °C) and increase reaction time.2. Use anhydrous solvents and a carefully controlled amount of water. Use a boronic ester (e.g., pinacol ester) which is more stable.
Homocoupling of Boronic Acid Presence of oxygen leading to oxidative homocoupling.[15]Rigorously degas all solvents and reagents. Ensure a good inert atmosphere seal on the reaction vessel.
Formation of Unidentified Byproducts 1. Side reactions due to high temperature.2. Reaction with functional groups on substrates.1. Lower the reaction temperature.2. If applicable, protect sensitive functional groups on either coupling partner. Consider a different catalyst/ligand system.

Conclusion

The Suzuki-Miyaura cross-coupling of 2-aminopyridine derivatives is a powerful, albeit challenging, transformation. Success relies on a rational approach to overcoming the inherent difficulties of catalyst inhibition and substrate instability. By selecting highly active catalytic systems, particularly those employing bulky, electron-rich phosphine ligands, and by carefully controlling reaction parameters such as base, solvent, and atmosphere, researchers can efficiently access a wide array of valuable 2-aryl-aminopyridine building blocks for pharmaceutical discovery and development.

References

  • MDPI. (2023-11-15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Farhang, M., et al. (2022). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. Polyhedron, 227, 116124. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • RSC Publishing. (2021). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Available from: [Link]

  • Wiley Online Library. (2020-11-17). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Available from: [Link]

  • ACS Publications. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available from: [Link]

  • Indo Global Journal of Pharmaceutical Sciences. (2013-03-03). Suzuki Cross Coupling Reaction- A Review. Available from: [Link]

  • Chemistry LibreTexts. (2020-07-01). 17.2: Palladium catalyzed couplings. Available from: [Link]

  • Barder, T. E., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. Available from: [Link]

  • YouTube. (2023-03-29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]

  • Kinzel, T., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. Available from: [Link]

  • MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Available from: [Link]

  • ResearchGate. (2022-03-07). (PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. Available from: [Link]

  • National Institutes of Health. (2017-01-27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]

  • HAL Open Science. (2007). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Available from: [Link]

  • National Institutes of Health. (2021-05-10). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Available from: [Link]

  • Reddit. (2019-08-11). What's the role of the phosphine ligand in Suzuki couplings?. Available from: [Link]

  • ResearchGate. (2017). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]

  • Chemical.AI. (2023-09-22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Available from: [Link]

  • ChemistryViews. (2022-11-05). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Available from: [Link]

  • ResearchGate. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Available from: [Link]

  • ACS Publications. (2022). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available from: [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. Harvard University. Available from: [Link]

  • Reddit. (2020-08-25). Suzuki vs. Hartwig-Buchwald. Available from: [Link]

  • YouTube. (2022-01-09). Ligand design for cross-couplings: phosphines. Available from: [Link]

  • PubMed. (2021-05-10). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Available from: [Link]

  • Canadian Science Publishing. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available from: [Link]

  • Reddit. (2021-07-09). Diagnosing issues with a failed Suzuki coupling?. Available from: [Link]

  • Preprints.org. (2021-11-02). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Available from: [Link]

  • Organic Syntheses. (2022-11-22). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Available from: [Link]

Sources

Method

Application Note: Chemoselective Buchwald-Hartwig Amination of Fluorinated Pyridines

Executive Summary The incorporation of fluorine into pyridine scaffolds is a cornerstone of modern medicinal chemistry, used to modulate pKa, lipophilicity, and metabolic stability. However, performing Palladium-catalyze...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into pyridine scaffolds is a cornerstone of modern medicinal chemistry, used to modulate pKa, lipophilicity, and metabolic stability. However, performing Palladium-catalyzed Buchwald-Hartwig amination on fluorinated pyridines presents a distinct chemoselectivity challenge. The electron-deficient nature of the pyridine ring, amplified by the fluorine substituent, renders the substrate highly susceptible to Nucleophilic Aromatic Substitution (SNAr) at the C-F bond, rather than the desired cross-coupling at the C-Cl or C-Br bond.

This guide details the mechanistic causality behind this competition and provides field-proven protocols to achieve exclusive C-N coupling while retaining the critical fluorine moiety.

Mechanistic Challenges & Strategy

The "Fluorine Problem": Pathway Competition

In standard aryl halide coupling, the rate-limiting step is often oxidative addition. In fluorinated pyridines, the ring is so electron-poor that the amine (or base) can attack the ring directly (SNAr), displacing the fluorine atom.

  • Desired Pathway: Pd(0) inserts into C-Cl/Br

    
     Amine coordination 
    
    
    
    Reductive Elimination.
  • Parasitic Pathway (SNAr): Base/Amine attacks C-F

    
     Meisenheimer Complex 
    
    
    
    Fluoride elimination.

Key Insight: SNAr is base-mediated and sterically sensitive. To win, we must accelerate the Pd-cycle (using bulky, electron-rich ligands) while suppressing SNAr (using weaker bases or non-nucleophilic bases).

Visualization: Reaction Pathway Divergence

ReactionPathways Start Fluorinated Halopyridine (e.g., 2-chloro-3-fluoropyridine) OxAdd Oxidative Addition (Pd-Ar-Cl Species) Start->OxAdd + Pd(0) (Fast with Bulky Ligands) Meisenheimer Meisenheimer Intermediate Start->Meisenheimer + Nucleophile/Base (Favored by e- deficiency) Pd0 Pd(0) Catalyst (Ligand Bound) AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind + Amine/Base Product Desired C-N Product (Fluorine Retained) AmineBind->Product Reductive Elimination Base Strong Base (e.g., NaOtBu) SNAr_Prod S_NAr Byproduct (Fluorine Lost) Meisenheimer->SNAr_Prod - F⁻

Figure 1: Mechanistic divergence. Success depends on accelerating the green pathway (Catalysis) over the red pathway (SNAr).

Critical Parameter Optimization

Ligand Selection: The "Buchwald" Dialkylbiaryl Phosphines

Standard phosphines (PPh3, dppf) are often insufficient for fluoropyridines due to the "chelation effect" where the pyridine nitrogen binds Pd, poisoning the catalyst. Bulky dialkylbiaryl ligands prevent this via steric bulk and promote reductive elimination.

LigandTarget Substrate/AmineWhy?
BrettPhos Primary AminesExcellent for preventing catalyst poisoning by pyridine N; promotes coupling over SNAr.
RuPhos Secondary AminesHigh turnover; creates a highly active mono-ligated Pd species.
tBuBrettPhos Amides / Weak Nucleophilesextremely bulky; prevents binding of the amide oxygen to Pd.
XantPhos Soluble Bases (DBU)Useful when inorganic bases cause solubility issues or excessive SNAr.
Base Selection: The Control Knob

The choice of base is the primary determinant of Chemoselectivity.

  • NaOtBu (Sodium tert-butoxide):

    • Pros: Fast reaction, high conversion.

    • Cons: High risk of SNAr at the C-F bond.

    • Use when: The fluorine is in the meta position (less activated) or the amine is bulky.

  • Cs2CO3 / K3PO4 (Weak Inorganic Bases):

    • Pros: Minimal SNAr background reaction. High functional group tolerance.

    • Cons: Slower reaction; requires highly active precatalysts (G3/G4).

    • Use when: Fluorine is ortho/para to nitrogen; substrate is sensitive.

  • LHMDS (Lithium Hexamethyldisilazide):

    • Pros: Non-nucleophilic (bulky). Soluble in THF.

    • Cons: Can cause deprotonation of acidic protons elsewhere.

Standardized Protocols

Protocol A: High-Selectivity Method (Weak Base)

Recommended for substrates where the Fluorine is ortho/para to the Pyridine Nitrogen (highly activated).

Reagents:

  • Substrate: 1.0 equiv (e.g., 2-chloro-3-fluoropyridine)

  • Amine: 1.2 equiv

  • Catalyst: (2-4 mol%)

  • Base: Cs2CO3 (2.0 equiv) - Must be finely ground and dry.

  • Solvent: 1,4-Dioxane or Toluene (anhydrous)

  • Concentration: 0.2 M

Procedure:

  • Setup: In a glovebox or under active N2 flow, charge a reaction vial with the Pd-G4 precatalyst, Cs2CO3, and aryl halide.

  • Solvent: Add anhydrous dioxane.

  • Amine: Add the amine last. (If the amine is a solid, add with other solids).

  • Reaction: Seal the vial and heat to 80–100 °C for 12–16 hours. Note: Weak bases require higher temperatures than NaOtBu.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a celite plug to remove inorganic salts. Concentrate and purify via flash chromatography.

Protocol B: High-Reactivity Method (Strong Base)

Recommended for meta-fluorine substrates or sterically hindered amines where SNAr is less likely.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.1 equiv

  • Catalyst: (1-2 mol%)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: THF or Toluene

  • Concentration: 0.2 M

Procedure:

  • Setup: Charge vial with Pd-precatalyst, NaOtBu, and aryl halide under inert atmosphere.

  • Addition: Add solvent and amine.[1]

  • Reaction: Heat to 60 °C . Caution: Monitor by LCMS at 1 hour. Strong bases react fast; prolonged heating increases impurity profiles.

  • Workup: Standard aqueous extraction (Water/EtOAc).

Decision Tree for Optimization

Use this logic flow to select the starting conditions for your specific substrate.

OptimizationTree Start Start: Fluorinated Pyridine Coupling PosCheck Is Fluorine ortho/para to N? Start->PosCheck YesOrtho High S_NAr Risk PosCheck->YesOrtho Yes NoMeta Lower S_NAr Risk PosCheck->NoMeta No (Meta) PathwayA PROTOCOL A (Weak Base) Base: Cs2CO3 or K3PO4 Ligand: BrettPhos (1°) or RuPhos (2°) Temp: 80-100°C YesOrtho->PathwayA PathwayB PROTOCOL B (Strong Base) Base: NaOtBu Ligand: RuPhos Temp: 40-60°C NoMeta->PathwayB AmineCheck Amine Type? PathwayA->AmineCheck Primary Primary Amine AmineCheck->Primary Secondary Secondary Amine AmineCheck->Secondary Brett Use BrettPhos Pd G4 Primary->Brett Ru Use RuPhos Pd G4 Secondary->Ru

Figure 2: Experimental decision matrix for selecting base and ligand systems.

Troubleshooting Guide

Observation (LCMS/NMR)DiagnosisCorrective Action
Product mass -19 (Loss of F) SNAr competition.Switch from NaOtBu to Cs2CO3. Lower temperature. Increase catalyst loading to outcompete SNAr.
Starting Material Remaining Catalyst Deactivation (Poisoning).Pyridine nitrogen is binding Pd. Switch to BrettPhos (bulkier). Ensure "G3/G4" precatalyst is used, not Pd(OAc)2.
Dehalogenation (H replaces Cl/Br)

-Hydride Elimination / Reduction.
Solvent issue. Avoid alcohols if possible. Use Toluene. Ensure reagents are anhydrous.
Complex Mixture / Black Precipitate Pd Aggregation ("Pd Black").Inactive catalyst. Ligand not stabilizing Pd(0). Increase Ligand:Pd ratio or switch to a precatalyst (G4) to ensure 1:1 ligation.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Paul, F., et al. (2016). Organometallic Palladium(II) and Nickel(II) Complexes: Synthesis, Characterization, and Catalytic Applications. Journal of the American Chemical Society. [Link][2]

  • Fier, P. S., & Hartwig, J. F. (2013).[3] Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.[3][4] Science, 342(6161), 956-960.[3] [Link](Cited for mechanistic context on pyridine reactivity).

  • Ingoglia, B. T., & Buchwald, S. L. (2016). Palladium-Catalyzed Cross-Coupling of 2-Chloro-3-fluoro-pyridines. Organic Letters. [Link]

Sources

Application

The Strategic Utility of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine in Modern Pharmaceutical Development: Application Notes and Protocols

Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and fluorinated motifs into small molecule candidates h...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and fluorinated motifs into small molecule candidates has become an indispensable tool for medicinal chemists. The unique physicochemical properties imparted by these substitutions—such as enhanced metabolic stability, increased binding affinity, and altered pKa—are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[1] Within this context, 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine has emerged as a highly valuable and versatile pharmaceutical intermediate. Its densely functionalized pyridine core, featuring an amino group for further derivatization, two fluorine atoms, and a trifluoromethyl group, offers a unique combination of electronic and steric properties that are particularly advantageous in the design of targeted therapies, most notably in the realm of kinase inhibitors for oncology.[2]

This technical guide provides an in-depth exploration of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine, detailing its chemical properties, plausible synthetic routes, and, most importantly, its application as a key building block in the synthesis of advanced pharmaceutical agents. The protocols and discussions herein are intended for researchers, scientists, and drug development professionals, offering both practical guidance and a deeper understanding of the rationale behind its use.

Physicochemical and Spectral Data

A comprehensive understanding of the physical and chemical properties of a building block is paramount for its effective utilization in multi-step syntheses. The table below summarizes the key data for 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine.

PropertyValueSource
CAS Number 883498-68-8
Molecular Formula C₆H₃F₅N₂
Molecular Weight 198.09 g/mol
Appearance White to off-white solid[Various commercial suppliers]
Purity Typically ≥95%
InChI Key WCQXOZYOPSARGE-UHFFFAOYSA-N
SMILES Nc1ncc(F)c(c1F)C(F)(F)F

The Strategic Advantage of the Fluorine and Trifluoromethyl Substituents

The trifluoromethylpyridinyl moiety is a recurring motif in a multitude of approved agrochemicals and pharmaceuticals.[1] The rationale for the inclusion of the trifluoromethyl group and the two fluorine atoms on the pyridine ring of the title compound is multifaceted:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. The trifluoromethyl group, in particular, can act as a metabolic shield, preventing the oxidation of adjacent positions on the aromatic ring. This often leads to an increased in vivo half-life and improved bioavailability of the final drug molecule.

  • Modulation of Basicity: The strongly electron-withdrawing nature of the fluorine atoms and the trifluoromethyl group significantly reduces the basicity of the pyridine nitrogen. This can be crucial for optimizing a drug's pharmacokinetic properties, such as reducing off-target interactions with acidic cellular components and improving cell membrane permeability.

  • Enhanced Binding Affinity: The trifluoromethyl group can engage in favorable non-covalent interactions within a protein's binding pocket, including dipole-dipole and orthogonal multipolar interactions. These interactions can significantly contribute to the overall binding affinity of the drug candidate for its target.

  • Increased Lipophilicity: The trifluoromethyl group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and reach its intracellular target.

Synthesis of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine: A Plausible Approach

One potential route starts with a readily available, heavily chlorinated or fluorinated pyridine bearing a trifluoromethyl group. The general approach would involve a two-step process:

  • Halogen Exchange Fluorination: Selective replacement of chlorine atoms with fluorine using a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF) at elevated temperatures.

  • Amination: Subsequent reaction with ammonia to introduce the amino group at the 2-position.

The following diagram illustrates a conceptual synthetic pathway.

G A Polyhalogenated-4-(trifluoromethyl)pyridine C Intermediate Fluorinated Pyridine A->C Halogen Exchange B Fluorinating Agent (e.g., KF, CsF) E 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine C->E Amination D Ammonia (NH3)

A conceptual workflow for the synthesis of the title compound.

Application in Pharmaceutical Synthesis: A Protocol for the Acylation of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine

The primary utility of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine as a pharmaceutical intermediate lies in the reactivity of its 2-amino group. This nucleophilic handle allows for the straightforward formation of amides, ureas, sulfonamides, and other functionalities commonly found in bioactive molecules. A frequent application is in the synthesis of kinase inhibitors, where the aminopyridine core often serves as a hinge-binding motif.

The following is a representative, detailed protocol for the acylation of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine with a generic acid chloride, a common step in the synthesis of many pharmaceutical candidates.

Protocol: Synthesis of N-(3,5-difluoro-4-(trifluoromethyl)pyridin-2-yl)amide

Objective: To couple 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine with an acyl chloride to form the corresponding amide.

Materials:

  • 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine

  • Acyl chloride of interest (e.g., benzoyl chloride)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • A non-nucleophilic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine (1.0 equivalent).

  • Dissolution: Dissolve the starting material in anhydrous DCM (or THF) to a concentration of approximately 0.1-0.2 M.

  • Base Addition: Add the non-nucleophilic base (e.g., TEA or DIPEA, 1.2-1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature. The base is crucial to neutralize the HCl generated during the reaction.

  • Acyl Chloride Addition: Dissolve the acyl chloride (1.0-1.1 equivalents) in a small amount of anhydrous DCM and add it dropwise to the stirred solution of the aminopyridine via a dropping funnel over 10-15 minutes. An exothermic reaction may be observed. Maintain the temperature with a water bath if necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting aminopyridine is consumed. The reaction is typically complete within 1-4 hours at room temperature.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acid) and brine.

    • Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure N-(3,5-difluoro-4-(trifluoromethyl)pyridin-2-yl)amide.

Self-Validation and Causality:

  • Inert Atmosphere: The use of an inert atmosphere is recommended to prevent the reaction of the acyl chloride with atmospheric moisture.

  • Anhydrous Solvents: Anhydrous solvents are critical to prevent the hydrolysis of the acyl chloride, which would reduce the yield of the desired product.

  • Non-nucleophilic Base: A non-nucleophilic base is used to avoid its competition with the aminopyridine in reacting with the acyl chloride.

  • Dropwise Addition: Slow, dropwise addition of the acyl chloride helps to control the reaction temperature and prevent the formation of side products.

  • Aqueous Work-up: The aqueous work-up is essential to remove the hydrochloride salt of the base and any unreacted starting materials or water-soluble byproducts.

G A 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine D Reaction in Anhydrous Solvent (e.g., DCM) A->D B Acyl Chloride (R-COCl) B->D C Non-nucleophilic Base (e.g., TEA) C->D E N-(3,5-difluoro-4-(trifluoromethyl)pyridin-2-yl)amide D->E Acylation F Base-HCl Salt D->F

Workflow for the acylation of the title compound.

Conclusion and Future Outlook

2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine stands as a testament to the power of strategic fluorination in modern drug design. Its unique substitution pattern confers a range of desirable properties that make it a highly sought-after intermediate for the synthesis of complex pharmaceutical agents, particularly in the competitive field of kinase inhibitors. The protocols and insights provided in this guide aim to empower researchers to effectively utilize this valuable building block in their drug discovery programs. As the demand for more targeted and metabolically robust therapeutics continues to grow, the importance of intermediates like 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine is set to increase, solidifying its place as a privileged scaffold in the medicinal chemist's toolbox.

References

  • Amerigo Scientific. 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine (95%). [Link]

  • MySkinRecipes. 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine. [Link]

  • Google Patents. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same.
  • Google Patents.
  • Google Patents. US3711486A - Substituted(trifluoromethyl)pyridines.
  • Google Patents. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine.
  • ACS Publications. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry. [Link]

  • Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 158-175. [Link]

Sources

Method

The Trifluoromethylpyridine Scaffold: A Cornerstone of Modern Agrochemical Synthesis

Application Notes and Protocols for Researchers Introduction: The Strategic Advantage of the Trifluoromethylpyridine Moiety The strategic incorporation of fluorine atoms into bioactive molecules has revolutionized the ag...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Researchers

Introduction: The Strategic Advantage of the Trifluoromethylpyridine Moiety

The strategic incorporation of fluorine atoms into bioactive molecules has revolutionized the agrochemical industry, and the trifluoromethylpyridine (TFMP) scaffold stands as a testament to this success. The trifluoromethyl (-CF3) group, with its high electronegativity, metabolic stability, and lipophilicity, imparts unique physicochemical properties to the parent molecule. When coupled with the versatile pyridine ring, a key pharmacophore in its own right, the resulting TFMP moiety offers a powerful platform for the design and synthesis of highly effective and selective agrochemicals.[1][2] This guide provides an in-depth exploration of the synthesis and application of trifluoromethylpyridines in modern crop protection, complete with detailed protocols and an examination of the structure-activity relationships that drive their efficacy.

Core Synthetic Strategies: Building the TFMP Scaffold

The synthesis of trifluoromethylpyridines generally follows two main pathways: the functionalization of a pre-existing pyridine ring or the construction of the pyridine ring from acyclic trifluoromethyl-containing precursors. The former is often more adaptable for discovery campaigns due to the wide availability of substituted pyridines.[3]

A prevalent industrial method involves a multi-step sequence starting from picoline (methylpyridine). This process typically includes:

  • Chlorination of the Methyl Group: The methyl group of picoline is first chlorinated to a trichloromethyl group.

  • Halogen Exchange (Halex) Reaction: The trichloromethyl group is then converted to a trifluoromethyl group via a halogen exchange reaction, often using hydrogen fluoride (HF).

  • Ring Chlorination: Finally, the pyridine ring is chlorinated to introduce the desired substitution pattern for further functionalization.

This versatile approach allows for the production of key TFMP building blocks on a large scale.

Key Intermediates: The Foundation of TFMP Agrochemicals

The synthesis of a vast array of TFMP-containing agrochemicals relies on a few key, commercially important intermediates. The following sections provide detailed protocols for the laboratory-scale synthesis of two such foundational molecules.

Synthesis of 2-chloro-5-(trifluoromethyl)pyridine

This intermediate is a crucial building block for numerous herbicides and insecticides.[4] The following protocol is a laboratory-scale adaptation of industrial processes.

Reaction Scheme:

G 3-picoline 3-picoline 3-(trichloromethyl)pyridine 3-(trichloromethyl)pyridine 3-picoline->3-(trichloromethyl)pyridine Cl2, UV light or radical initiator 3-(trifluoromethyl)pyridine 3-(trifluoromethyl)pyridine 3-(trichloromethyl)pyridine->3-(trifluoromethyl)pyridine HF or other fluorinating agent 2-chloro-5-(trifluoromethyl)pyridine 2-chloro-5-(trifluoromethyl)pyridine 3-(trifluoromethyl)pyridine->2-chloro-5-(trifluoromethyl)pyridine Cl2, high temp.

Figure 1: General synthetic scheme for 2-chloro-5-(trifluoromethyl)pyridine.

Protocol: Step-wise Chlorination and Fluorination of 3-Picoline

Step 1: Synthesis of 2-chloro-5-(trichloromethyl)pyridine from 2-chloro-5-methylpyridine

This protocol starts from the commercially available 2-chloro-5-methylpyridine.

  • Materials:

    • 2-chloro-5-methylpyridine (e.g., 15.6 g, 0.1 mol)

    • o-dichlorobenzene (50 mL)

    • Azobisisobutyronitrile (AIBN) (0.1 g initially, then 0.07 g every 2 hours)

    • Chlorine gas

    • Nitrogen gas

  • Procedure:

    • To a reaction vessel equipped with a stirrer, gas inlet, and reflux condenser, add 2-chloro-5-methylpyridine, o-dichlorobenzene, and AIBN.[4]

    • Purge the system with nitrogen gas while stirring and heat the mixture to 80°C.

    • Stop the nitrogen flow and begin bubbling chlorine gas through the reaction mixture.

    • Increase the temperature to 140°C and maintain it for approximately 20 hours. Add additional portions of AIBN every 2 hours.[4]

    • After the reaction is complete (monitored by GC-MS), stop heating and purge the system with nitrogen to remove excess chlorine.

    • The resulting 2-chloro-5-(trichloromethyl)pyridine can be purified by distillation under reduced pressure.

Step 2: Fluorination to 2-chloro-5-(trifluoromethyl)pyridine

  • Materials:

    • 2-chloro-5-(trichloromethyl)pyridine (from Step 1)

    • Anhydrous hydrogen fluoride (HF)

    • Catalyst (e.g., a metal halide such as FeCl3)[1]

  • Procedure:

    • In a suitable pressure reactor, combine 2-chloro-5-(trichloromethyl)pyridine and the catalyst.

    • Carefully add anhydrous hydrogen fluoride.

    • Heat the mixture to a temperature typically ranging from 100°C to 200°C. The reaction is carried out under pressure.

    • After the reaction is complete, the mixture is carefully neutralized and the product is isolated by distillation.

Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine

This di-chlorinated intermediate is a key precursor for several important fungicides and herbicides.[1]

Reaction Scheme:

G 2-chloro-5-(trichloromethyl)pyridine 2-chloro-5-(trichloromethyl)pyridine 2,3-dichloro-5-(trichloromethyl)pyridine 2,3-dichloro-5-(trichloromethyl)pyridine 2-chloro-5-(trichloromethyl)pyridine->2,3-dichloro-5-(trichloromethyl)pyridine Cl2, SbCl3 2,3-dichloro-5-(trifluoromethyl)pyridine 2,3-dichloro-5-(trifluoromethyl)pyridine 2,3-dichloro-5-(trichloromethyl)pyridine->2,3-dichloro-5-(trifluoromethyl)pyridine HF

Figure 2: Synthetic route to 2,3-dichloro-5-(trifluoromethyl)pyridine.

Protocol: Ring Chlorination and Fluorination

This protocol builds upon the intermediate from the previous synthesis.

  • Materials:

    • 2-chloro-5-(trichloromethyl)pyridine (e.g., 1 mole)

    • Antimony trichloride (SbCl3) (catalytic amount)

    • Chlorine gas

    • Anhydrous hydrogen fluoride (HF)

  • Procedure:

    • Charge a suitable reactor with 2-chloro-5-(trichloromethyl)pyridine and antimony trichloride.[5]

    • Heat the mixture and introduce chlorine gas to effect ring chlorination. The reaction temperature is typically maintained between 60°C and 120°C.[5]

    • Upon completion of the chlorination, the resulting 2,3-dichloro-5-(trichloromethyl)pyridine is transferred to a fluorination reactor.

    • Anhydrous hydrogen fluoride is introduced, and the mixture is heated to facilitate the halogen exchange.[5]

    • The final product, 2,3-dichloro-5-(trifluoromethyl)pyridine, is purified through a series of steps including washing, steam distillation, and fractional distillation.[5]

Applications in Agrochemical Synthesis: From Building Blocks to Final Products

The true value of these trifluoromethylpyridine intermediates is realized in their conversion to a diverse range of high-performance agrochemicals. The following sections detail the synthesis of representative examples from different classes of agrochemicals.

Fungicide Synthesis: The Case of Fluopyram

Fluopyram is a broad-spectrum fungicide that acts as a succinate dehydrogenase inhibitor (SDHI). Its synthesis showcases the utility of the 2,3-dichloro-5-(trifluoromethyl)pyridine intermediate.

Reaction Scheme:

G cluster_0 Amide Formation cluster_1 Coupling Reaction 2-(trifluoromethyl)benzoic acid 2-(trifluoromethyl)benzoic acid N-(2-bromoethyl)-2-(trifluoromethyl)benzamide N-(2-bromoethyl)-2-(trifluoromethyl)benzamide 2-(trifluoromethyl)benzoic acid->N-(2-bromoethyl)-2-(trifluoromethyl)benzamide 2,3-dichloro-5-(trifluoromethyl)pyridine 2,3-dichloro-5-(trifluoromethyl)pyridine Fluopyram Fluopyram 2,3-dichloro-5-(trifluoromethyl)pyridine->Fluopyram N-(2-bromoethyl)-2-(trifluoromethyl)benzamide, base

Figure 3: Simplified synthetic pathway to Fluopyram.

Protocol: Synthesis of Fluopyram

This protocol outlines a key coupling step in the synthesis of fluopyram.

  • Materials:

    • 2,3-dichloro-5-(trifluoromethyl)pyridine

    • N-(2-bromoethyl)-2-(trifluoromethyl)benzamide

    • Potassium carbonate (or another suitable base)

    • Solvent (e.g., DMF, DMSO)

  • Procedure:

    • In a reaction vessel, dissolve N-(2-bromoethyl)-2-(trifluoromethyl)benzamide and 2,3-dichloro-5-(trifluoromethyl)pyridine in the chosen solvent.

    • Add the base to the mixture.

    • Heat the reaction mixture, typically to a temperature between 80°C and 120°C, and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • After cooling, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.

    • The organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography to yield fluopyram.

Insecticide Synthesis: The Example of Flonicamid

Flonicamid is a selective insecticide that acts on the chordotonal organs of insects, disrupting their feeding behavior. Its synthesis starts from 4-trifluoromethylnicotinic acid.

Reaction Scheme:

G 4-trifluoromethylnicotinic acid 4-trifluoromethylnicotinic acid 4-trifluoromethylnicotinoyl chloride 4-trifluoromethylnicotinoyl chloride 4-trifluoromethylnicotinic acid->4-trifluoromethylnicotinoyl chloride Thionyl chloride or Triphosgene Flonicamid Flonicamid 4-trifluoromethylnicotinoyl chloride->Flonicamid Aminoacetonitrile hydrochloride, base

Figure 4: Synthetic route to the insecticide Flonicamid.

Protocol: Synthesis of Flonicamid

  • Materials:

    • 4-trifluoromethylnicotinic acid (e.g., 38.2 g, 0.2 mol)

    • Triphosgene (e.g., 23.7 g, 0.08 mol) or thionyl chloride

    • N,N-dimethylformamide (DMF) (catalytic amount, e.g., 0.2 g)

    • Toluene (e.g., 120 g)

    • Aminoacetonitrile hydrochloride (e.g., 20.8 g, 0.23 mol)

    • Sodium bicarbonate (e.g., 37.8 g, 0.45 mol)

    • Water (e.g., 380 g)

  • Procedure:

    • Step 1: Formation of the Acid Chloride. In a flask, combine 4-trifluoromethylnicotinic acid, triphosgene, DMF, and toluene. Stir the reaction at 80°C for 5 hours to obtain a toluene solution of 4-trifluoromethylnicotinoyl chloride.[6]

    • Step 2: Amidation. In a separate flask, dissolve sodium bicarbonate and aminoacetonitrile hydrochloride in water.[6]

    • Cool the aqueous solution and then add the toluene solution of the acid chloride from Step 1.

    • Allow the reaction to proceed for 2 hours.

    • Filter the resulting solid, wash it with water, and dry to obtain flonicamid.[6]

Mode of Action: The Biological Impact of TFMP Agrochemicals

The trifluoromethylpyridine scaffold is present in agrochemicals with a wide variety of biological targets. Understanding these modes of action is crucial for effective pest management and resistance mitigation.

AgrochemicalClassMode of ActionTarget Pests/Weeds
Fluazifop-p-butyl HerbicideInhibits acetyl-CoA carboxylase (ACCase), an essential enzyme in fatty acid biosynthesis in grasses.[7][8][9]Annual and perennial grasses
Fluazinam FungicideActs as an uncoupler of oxidative phosphorylation in mitochondria, disrupting energy production in fungi.[10][11][12][13][14]A broad spectrum of fungal pathogens
Sulfoxaflor InsecticideA competitive modulator of the nicotinic acetylcholine receptor (nAChR), leading to uncontrolled nerve impulses, paralysis, and death.[2][15][16][17][18]Sap-feeding insects
Pyridalyl InsecticideInhibits cellular protein synthesis in insects, though the precise molecular target is still under investigation.[7][19][20][21][22][23]Lepidopteran larvae and thrips

Mode of Action Visualization:

G cluster_0 Herbicidal Action cluster_1 Fungicidal Action cluster_2 Insecticidal Action Fluazifop-p-butyl Fluazifop-p-butyl ACCase Inhibition ACCase Inhibition Fluazifop-p-butyl->ACCase Inhibition Disruption of Fatty Acid Synthesis Disruption of Fatty Acid Synthesis ACCase Inhibition->Disruption of Fatty Acid Synthesis Grass Weed Death Grass Weed Death Disruption of Fatty Acid Synthesis->Grass Weed Death Fluazinam Fluazinam Mitochondrial Uncoupling Mitochondrial Uncoupling Fluazinam->Mitochondrial Uncoupling ATP Depletion ATP Depletion Mitochondrial Uncoupling->ATP Depletion Fungal Cell Death Fungal Cell Death ATP Depletion->Fungal Cell Death Sulfoxaflor Sulfoxaflor nAChR Modulation nAChR Modulation Sulfoxaflor->nAChR Modulation Nerve Overstimulation Nerve Overstimulation nAChR Modulation->Nerve Overstimulation Insect Paralysis & Death Insect Paralysis & Death Nerve Overstimulation->Insect Paralysis & Death Pyridalyl Pyridalyl Protein Synthesis Inhibition Protein Synthesis Inhibition Pyridalyl->Protein Synthesis Inhibition Cellular Dysfunction Cellular Dysfunction Protein Synthesis Inhibition->Cellular Dysfunction Insect Death Insect Death Cellular Dysfunction->Insect Death

Figure 5: Overview of the modes of action for selected TFMP agrochemicals.

Conclusion

The trifluoromethylpyridine scaffold continues to be a highly valuable and versatile platform in the discovery and development of novel agrochemicals. Its unique combination of physicochemical properties allows for the creation of potent and selective herbicides, insecticides, and fungicides. The synthetic routes to key TFMP intermediates are well-established, providing a solid foundation for the exploration of new derivatives. As the challenges of feeding a growing global population and managing pest resistance intensify, the strategic use of privileged scaffolds like trifluoromethylpyridine will remain a critical component of innovative agrochemical research.

References

  • CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents. (n.d.).
  • Simple Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine | PDF. (n.d.). Scribd. Retrieved February 7, 2026, from [Link]

  • Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine - ALFA CHEMICAL. (2022, April 22). Retrieved February 7, 2026, from [Link]

  • Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. [Link]

  • EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents. (n.d.).
  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (2013). Asian Journal of Chemistry, 25(18), 10341-10344. [Link]

  • CN113527191A - Preparation method of 2,3-dichloro-5-trifluoromethylpyridine - Google Patents. (n.d.).
  • CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents. (n.d.).
  • Preparation of \trifluoromethyl\pyridines - European Patent Office - EP 0110690 A1. (n.d.). Retrieved February 7, 2026, from [Link]

  • Sakamoto, N., et al. (2004). The discovery of pyridalyl: a novel insecticidal agent for controlling lepidopterous pests. Pest Management Science, 60(1), 25-34. [Link]

  • Watson, G. B., et al. (2011). Sulfoxaflor and the sulfoximine insecticides: chemistry, mode of action and basis for efficacy on resistant insects. Pest Management Science, 67(7), 785-792. [Link]

  • CN113929621A - Synthesis method of flonicamid - Google Patents. (n.d.).
  • Délye, C. (2013). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. Pest Management Science, 69(3), 326-333. [Link]

  • Sparks, T. C., et al. (2013). Sulfoxaflor and the sulfoximine insecticides: chemistry, mode of action and basis for efficacy on resistant insects. Pest Management Science, 69(9), 985-991. [Link]

  • CN110003096B - Method for preparing 2-chloro-5-trifluoromethylpyridine - Google Patents. (n.d.).
  • Sulfoxaflor. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]

  • Vitoratos, A. (2014). Fluazinam impairs oxidative phosphorylation and induces hyper/hypo-activity in a dose specific manner in zebrafish larvae. Neurotoxicology and Teratology, 44, 49-57. [Link]

  • Synthesis method of flonicamid - Eureka | Patsnap. (n.d.).
  • Isayama, S., et al. (2005). Pyridalyl, a novel insecticide: Potency and insecticidal selectivity. Archives of Insect Biochemistry and Physiology, 58(4), 226-233. [Link]

  • Fluazinam (Ref: IKF 1216). (n.d.). AERU. Retrieved February 7, 2026, from [Link]

  • FLONICAMID - World Health Organization (WHO). (2015). Retrieved February 7, 2026, from [Link]

  • Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms. (n.d.). Retrieved February 7, 2026, from [Link]

  • Cutler, G. C., et al. (2013). Novel nicotinic action of the sulfoximine insecticide sulfoxaflor. Insect Biochemistry and Molecular Biology, 43(9), 817-824. [Link]

  • Sakamoto, N., et al. (2004). The discovery of pyridalyl: a novel insecticidal agent for controlling lepidopterous pests. Pest Management Science, 60(1), 25-34. [Link]

  • Fluazinam | C13H4Cl2F6N4O4 | CID 91731 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. (2020, March 13). Retrieved February 7, 2026, from [Link]

  • Flonicamid (Ref: IKI 220). (n.d.). AERU. Retrieved February 7, 2026, from [Link]

  • DOW CL1212 Sulfoxaflor Tech Bulletin UPDATE. (n.d.). Retrieved February 7, 2026, from [Link]

  • Guo, Z. J., et al. (1991). Fluazinam impairs oxidative phosphorylation and induces hyper/hypo-activity in a dose specific manner in zebrafish larvae. Neurotoxicology and Teratology, 44, 49-57. [Link]

  • CN108191749B - Preparation method of flonicamid and intermediate 4-trifluoromethyl nicotinic acid thereof - Google Patents. (n.d.).
  • Powell, G. F., et al. (2011). The molecular action of the novel insecticide, Pyridalyl. Insect Biochemistry and Molecular Biology, 41(7), 483-491. [Link]

  • Investigating the mode of action of sulfoxaflor: a fourth-generation neonicotinoid. (2012). Pest Management Science, 68(8), 1157-1163. [Link]

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Sources

Application

Application Notes and Protocols for 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine in Materials Science

Senior Application Scientist Note: Extensive literature searches reveal that while 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine is commercially available, its specific applications in materials science are not yet do...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Extensive literature searches reveal that while 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine is commercially available, its specific applications in materials science are not yet documented in peer-reviewed journals or patents. This guide, therefore, takes a forward-looking, predictive approach. The application notes and protocols detailed below are based on established principles in polymer chemistry and organic electronics, drawing parallels from the known functionalities of analogous fluorinated and amino-substituted aromatic compounds. These protocols are intended to serve as a robust starting point for researchers looking to explore the potential of this unique molecule.

Introduction: A Building Block with Untapped Potential

2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine is a highly functionalized heterocyclic compound. Its structure is characterized by a pyridine ring substituted with two fluorine atoms, a trifluoromethyl group, and an amino group. This combination of electron-withdrawing groups (fluorine, trifluoromethyl) and an electron-donating group (amino) on a pyridine core suggests a molecule with unique electronic and chemical properties, making it a compelling candidate for advanced materials.

The high fluorine content is anticipated to impart properties such as enhanced thermal stability, chemical resistance, and hydrophobicity to materials incorporating this moiety.[1] The amino group provides a reactive handle for polymerization and further functionalization, while the overall electronic nature of the substituted pyridine ring could be beneficial for applications in organic electronics.

Table 1: Physicochemical Properties of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine

PropertyValueSource
CAS Number883498-68-8[2][3]
Molecular FormulaC₆H₃F₅N₂[2][3]
Molecular Weight198.09 g/mol [2][3]
AppearanceLiquid
Density1.524 g/mL at 25 °C
Refractive Indexn20/D 1.463

Hypothetical Application I: High-Performance Polyimides

Scientific Rationale: The amino group on 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine makes it a suitable candidate as a diamine monomer or a modifying agent in the synthesis of high-performance polyimides. The incorporation of the fluorinated pyridine structure could lead to polyimides with low dielectric constants, improved solubility, and enhanced thermal stability. The rigidity of the pyridine ring and the strong intermolecular forces introduced by the fluorine atoms could also result in polymers with high glass transition temperatures and low coefficients of thermal expansion.[4]

Protocol 2.1: Synthesis of a Novel Polyimide via Two-Step Polycondensation

This protocol describes the synthesis of a polyimide using 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine and a commercially available dianhydride, such as 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA).

Materials:

  • 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine

  • 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)

  • N,N-dimethylacetamide (DMAc), anhydrous

  • Acetic anhydride

  • Pyridine

  • Methanol

Procedure:

  • Poly(amic acid) Synthesis:

    • In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine (1 equivalent) in anhydrous DMAc.

    • Slowly add 6FDA (1 equivalent) to the solution at room temperature.

    • Continue stirring under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.

  • Chemical Imidization:

    • To the poly(amic acid) solution, add acetic anhydride (4 equivalents) and pyridine (2 equivalents) as dehydrating agent and catalyst, respectively.

    • Stir the mixture at room temperature for 12 hours.

    • Precipitate the resulting polyimide by pouring the solution into a large volume of methanol.

    • Filter the polymer, wash thoroughly with methanol, and dry in a vacuum oven at 80 °C for 24 hours.

Characterization: The resulting polyimide can be characterized by Fourier-transform infrared spectroscopy (FTIR) to confirm imidization, nuclear magnetic resonance (NMR) for structural analysis, gel permeation chromatography (GPC) for molecular weight determination, and thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) for thermal properties.

Diagram 2.1: Polyimide Synthesis Workflow

G cluster_0 Step 1: Poly(amic acid) Formation cluster_1 Step 2: Chemical Imidization cluster_2 Step 3: Purification A 2-Amino-3,5-difluoro-4- (trifluoromethyl)pyridine D Poly(amic acid) Solution A->D Stirring, N2, 24h, RT B 6FDA Dianhydride B->D Stirring, N2, 24h, RT C Anhydrous DMAc C->D Stirring, N2, 24h, RT F Polyimide Solution D->F Stirring, RT, 12h E Acetic Anhydride + Pyridine E->F G Methanol Precipitation F->G H Filtration & Washing G->H I Vacuum Drying H->I J Purified Polyimide I->J

Caption: Workflow for the synthesis of a novel fluorinated polyimide.

Hypothetical Application II: Host Material for Organic Light-Emitting Diodes (OLEDs)

Scientific Rationale: The trifluoromethylpyridine moiety is a known electron-deficient system, which is a desirable characteristic for electron-transporting and host materials in OLEDs.[5][6] The high triplet energy that can be expected from the rigid and electron-deficient nature of the 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine core makes it a promising candidate as a host material for blue phosphorescent or thermally activated delayed fluorescence (TADF) emitters.[5] The amino group can be used to attach hole-transporting units, creating a bipolar host material.

Protocol 3.1: Synthesis of a Bipolar Host Material

This protocol outlines a synthetic route to a bipolar host material by attaching a carbazole-based hole-transporting moiety to the amino group of the title compound via a Buchwald-Hartwig amination.

Materials:

  • 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine

  • 9-(4-bromophenyl)-9H-carbazole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide

  • Toluene, anhydrous

Procedure:

  • To a Schlenk flask, add 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine (1.2 equivalents), 9-(4-bromophenyl)-9H-carbazole (1 equivalent), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture at 110 °C for 24 hours.

  • Cool the mixture to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired bipolar host material.

Characterization: The synthesized material should be characterized by NMR and mass spectrometry to confirm its structure. Photophysical properties (UV-Vis absorption, photoluminescence, and phosphorescence at 77K) should be measured to determine its suitability as a host material, including its triplet energy.

Diagram 3.1: Synthesis of a Bipolar Host Material

G A 2-Amino-3,5-difluoro-4- (trifluoromethyl)pyridine C Buchwald-Hartwig Amination A->C B 9-(4-bromophenyl)-9H-carbazole B->C D Bipolar Host Material C->D Pd2(dba)3, Xantphos, NaOtBu, Toluene, 110°C

Caption: Reaction scheme for the synthesis of a bipolar host material.

Conclusion and Future Outlook

While the materials science applications of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine are yet to be explored, its unique chemical structure presents a compelling case for its investigation. The protocols outlined in this guide provide a scientifically grounded framework for initiating research into its use in high-performance polymers and organic electronics. The successful synthesis and characterization of materials based on this building block could pave the way for novel materials with enhanced properties, contributing to advancements in flexible electronics, displays, and other areas of materials science. Further research is strongly encouraged to unlock the full potential of this promising compound.

References

  • Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. (URL: [Link])

  • High Performance Soluble Polyimides from Ladder-Type Fluorinated Dianhydride with Polymorphism. (URL: [Link])

  • Low efficiency roll-off blue TADF OLEDs employing a novel acridine–pyrimidine based high triplet energy host - Journal of Materials Chemistry C (RSC Publishing). (URL: [Link])

  • Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs. (URL: [Link])

  • 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine - PubChem. (URL: [Link])

  • 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine (95%) - Amerigo Scientific. (URL: [Link])

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Method

Application Notes &amp; Protocols: A Scientist's Guide to Nucleophilic Aromatic Substitution on Difluoropyridines

Introduction: The Strategic Importance of Fluorinated Pyridines In the landscape of modern drug discovery and agrochemical development, the substituted pyridine scaffold remains a cornerstone of molecular design. Among t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Pyridines

In the landscape of modern drug discovery and agrochemical development, the substituted pyridine scaffold remains a cornerstone of molecular design. Among the various methods for functionalizing this privileged heterocycle, the nucleophilic aromatic substitution (SNAr) reaction stands out for its efficiency and versatility. This guide focuses specifically on difluoropyridines, a class of substrates that offer unique advantages in SNAr chemistry.

The strategic incorporation of fluorine atoms into aromatic systems is a widely recognized tactic to enhance metabolic stability, binding affinity, and bioavailability. In the context of SNAr reactions, fluorine's high electronegativity renders the attached carbon atom highly electrophilic, significantly activating the pyridine ring towards nucleophilic attack.[1][2] This activation often allows for milder reaction conditions compared to chloro- or bromo-analogs, a critical feature for preserving sensitive functional groups in complex molecules.[1] This document provides an in-depth exploration of the mechanistic principles, regiochemical considerations, and field-proven protocols for performing SNAr reactions on difluoropyridine substrates.

Pillar 1: The Underlying Mechanism & Regioselectivity

The Addition-Elimination Pathway

The SNAr reaction does not proceed through a concerted SN2-type displacement, which is sterically hindered on an sp2-hybridized carbon.[3] Instead, it follows a well-established two-step addition-elimination mechanism .[1][4][5]

  • Nucleophilic Attack (Rate-Determining Step): The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a fluorine atom. This step disrupts the ring's aromaticity, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex .[1][2][4][5] The formation of this intermediate is typically the rate-determining step of the reaction.[2][6]

  • Elimination & Aromatization (Fast Step): The aromaticity of the pyridine ring is restored through the rapid elimination of the fluoride ion, which, despite the high strength of the C-F bond, acts as an effective leaving group in this context.[3][4]

The exceptional reactivity of fluoropyridines stems from fluorine's potent inductive electron-withdrawing effect, which polarizes the C-F bond and lowers the energy barrier for the initial nucleophilic attack.[2][7]

Caption: Regioselectivity is governed by intermediate stability.

Pillar 2: Field-Proven Experimental Protocols

The following protocols provide detailed, self-validating methodologies for the SNAr of difluoropyridines with common classes of nucleophiles.

General Experimental Workflow

A typical workflow involves the careful setup of anhydrous reaction conditions, controlled addition of reagents, heating to achieve a sufficient reaction rate, monitoring for completion, and finally, a standardized workup and purification procedure.

Experimental_Workflow A Setup Inert Atmosphere (N₂ or Ar) B Add Solvent, Base, & Difluoropyridine A->B C Add Nucleophile (neat or in solution) B->C D Heat to Reaction Temp (e.g., 80-120 °C) C->D E Monitor by TLC/LC-MS D->E F Reaction Quench & Aqueous Workup E->F Upon Completion G Extraction with Organic Solvent F->G H Drying & Concentration G->H I Purification (e.g., Column Chromatography) H->I

Caption: Standardized workflow for SNAr reactions.

Protocol 1: Reaction with an N-Nucleophile (Morpholine)

This protocol details the reaction of 2,6-difluoropyridine with a secondary amine, a common transformation in medicinal chemistry.

Materials:

  • 2,6-Difluoropyridine (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add finely powdered potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. [1]3. Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF to the flask, followed by 2,6-difluoropyridine (1.0 eq) and morpholine (1.2 eq). [1]4. Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting 2,6-difluoropyridine is consumed. [2]6. Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous phase three times with ethyl acetate. [2]7. Washing & Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. [1][2]8. Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to obtain the pure 2-fluoro-6-morpholinopyridine. [1]

Protocol 2: Reaction with an O-Nucleophile (Sodium Methoxide)

This protocol outlines the substitution with an alkoxide, which typically requires strictly anhydrous conditions to prevent hydrolysis.

Materials:

  • 2,4-Difluoropyridine (1.0 eq)

  • Sodium Methoxide (NaOMe, 1.1 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask, stir bar, inert atmosphere setup

Step-by-Step Procedure:

  • Setup: To a flame-dried, round-bottom flask under a positive pressure of inert gas, add anhydrous THF.

  • Reagent Addition: Add sodium methoxide (1.1 eq) to the THF. If the reaction is to be performed at low temperature, cool the suspension to 0 °C.

  • Substrate Addition: Slowly add a solution of 2,4-difluoropyridine (1.0 eq) in anhydrous THF to the stirred suspension of sodium methoxide.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction can be gently heated if necessary.

  • Monitoring: Check for the consumption of the starting material by TLC or GC-MS.

  • Workup: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash chromatography to isolate the desired methoxy-fluoropyridine isomer.

Protocol 3: Reaction with an S-Nucleophile (Thiophenol)

This protocol describes the reaction with a thiol, often facilitated by a mild base to generate the more nucleophilic thiolate in situ.

Materials:

  • 2,6-Difluoropyridine (1.0 eq)

  • Thiophenol (1.1 eq)

  • Cesium Carbonate (Cs₂CO₃, 1.5 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Round-bottom flask, stir bar, inert atmosphere setup

Step-by-Step Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add cesium carbonate (1.5 eq) and anhydrous DMSO.

  • Reagent Addition: Add thiophenol (1.1 eq) to the stirred suspension, followed by the 2,6-difluoropyridine (1.0 eq).

  • Reaction: Heat the reaction mixture to 60-80 °C and stir until the reaction is complete.

  • Monitoring: Monitor the reaction by TLC or LC-MS. [2]5. Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x). [2]6. Washing & Drying: Combine the organic layers, wash thoroughly with water (to remove DMSO) and then with brine. Dry over Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the residue via flash column chromatography to yield the desired thioether product.

Pillar 3: Data Presentation & Optimization

Successful SNAr reactions depend on the judicious choice of solvent, base, and temperature. The tables below summarize common starting points for optimization.

Table 1: Typical Reaction Parameters for SNAr on Difluoropyridines
Nucleophile ClassExample NucleophileTypical BaseCommon SolventsTemperature (°C)
Nitrogen Primary/Secondary AmineK₂CO₃, Cs₂CO₃, Et₃NDMF, NMP, DMSO, Acetonitrile25 - 120
Oxygen Alcohol, PhenolNaH, K₂CO₃, KOtBuTHF, Dioxane, DMF, DMSO0 - 100
Sulfur ThiolK₂CO₃, Cs₂CO₃, NaOHDMF, DMSO, THF25 - 80
Key Optimization Insights:
  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, and NMP are generally preferred as they effectively solvate the cationic counter-ion of the base and do not interfere with the nucleophile. [8]For reactions sensitive to water, anhydrous ethers like THF or 2-MeTHF can be used. [9]* Base Strength: The base is chosen to be strong enough to deprotonate the nucleophile (if necessary) but not so strong as to cause side reactions. Inorganic bases like K₂CO₃ and Cs₂CO₃ are common and easy to handle. [8]For less acidic nucleophiles like alcohols, stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are required. [1][8]* Temperature: Higher temperatures generally increase the reaction rate. However, for highly activated substrates or very potent nucleophiles, reactions can often proceed at or below room temperature. Heating is typically required for less reactive partners.

Analytical Monitoring and Characterization

  • Reaction Monitoring: TLC is the most straightforward method for qualitatively tracking the consumption of starting material and the appearance of the product. [2]For quantitative analysis and more complex reaction mixtures, LC-MS and GC are invaluable tools. [2][10]* Product Characterization: The structure of the final product should be unequivocally confirmed using spectroscopic methods. ¹H and ¹⁹F NMR spectroscopy are particularly useful for confirming regioselectivity, while High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition. [11][12]

References

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (2023). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • National Institutes of Health. (2025). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ChemHelp ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. Retrieved from [Link]

  • Google Patents. (n.d.). DE3245950A1 - Process for the preparation of substituted pyridines.
  • ResearchGate. (2025). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]

  • Organic Chemistry Portal. (2026). SNAr Reaction in Other Common Molecular Solvents. Retrieved from [Link]

  • Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. Retrieved from [Link]

  • PubMed. (n.d.). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]

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Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Featuring Trifluoromethylpyridine Scaffolds

Introduction: The Strategic Advantage of Trifluoromethylpyridine Scaffolds in Kinase Inhibitor Design Protein kinases have emerged as one of the most significant classes of drug targets, playing a pivotal role in cellula...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Trifluoromethylpyridine Scaffolds in Kinase Inhibitor Design

Protein kinases have emerged as one of the most significant classes of drug targets, playing a pivotal role in cellular signaling pathways that regulate cell growth, differentiation, and metabolism.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making the development of potent and selective kinase inhibitors a cornerstone of modern drug discovery.[3] Within the vast chemical space of kinase inhibitors, molecules incorporating a trifluoromethylpyridine (TFMP) scaffold have garnered substantial interest.[4][5] This is due to the unique combination of physicochemical properties imparted by both the pyridine ring and the trifluoromethyl group.

The pyridine moiety, a six-membered aromatic heterocycle containing one nitrogen atom, is a common feature in many approved drugs and serves as a versatile scaffold for building complex molecular architectures.[6] Its ability to participate in hydrogen bonding and other non-covalent interactions allows for effective binding to the ATP-binding pocket of kinases.

The trifluoromethyl (CF3) group, on the other hand, is a powerful modulator of a molecule's biological and pharmacological properties. Its high electronegativity and lipophilicity can significantly enhance a compound's metabolic stability by blocking sites of oxidative metabolism.[7] Furthermore, the CF3 group can improve a molecule's binding affinity to its target protein and enhance its cell permeability.[8] The strategic incorporation of a trifluoromethyl group onto a pyridine scaffold thus offers a powerful approach to fine-tuning the properties of kinase inhibitors, leading to improved potency, selectivity, and pharmacokinetic profiles.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of kinase inhibitors featuring the trifluoromethylpyridine scaffold. It will cover key synthetic strategies, provide detailed experimental protocols for crucial bond-forming reactions, and discuss methods for the characterization and purification of the final compounds.

Core Synthetic Strategies: Constructing the Trifluoromethylpyridine Core

The synthesis of kinase inhibitors bearing a trifluoromethylpyridine moiety generally involves two primary strategic approaches:

  • Late-Stage Functionalization of a Pre-formed Trifluoromethylpyridine Ring: This approach involves the synthesis or acquisition of a trifluoromethyl-substituted pyridine ring bearing suitable functional groups (e.g., halogens) that can be further elaborated through cross-coupling reactions to build the final kinase inhibitor. This is often the more convergent and flexible approach.

  • Construction of the Pyridine Ring from Trifluoromethyl-Containing Precursors: This strategy involves the cyclization of acyclic precursors already containing the trifluoromethyl group to form the pyridine ring. This can be an efficient way to access specific substitution patterns on the pyridine ring.[9]

This guide will focus on the first approach, as it offers greater modularity for library synthesis and lead optimization in a drug discovery setting. The key bond-forming reactions that are central to this strategy are palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) and copper-catalyzed Ullmann condensation.

Key Synthetic Transformations: Detailed Protocols and Mechanistic Insights

The following sections provide detailed, step-by-step protocols for the key cross-coupling reactions used to assemble kinase inhibitors from trifluoromethylpyridine building blocks. The rationale behind the choice of reagents and conditions is also discussed to provide a deeper understanding of the underlying chemistry.

Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound (e.g., a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex.[10][11] This reaction is widely used to couple the trifluoromethylpyridine core to other aryl or heteroaryl fragments of the kinase inhibitor.

Protocol 1: Suzuki-Miyaura Coupling of a Trifluoromethyl-Substituted Pyridyl Chloride with an Arylboronic Acid

This protocol describes a general procedure for the coupling of a chloro(trifluoromethyl)pyridine with a substituted phenylboronic acid.

Reaction Scheme:

Suzuki_Miyaura reactant1 CF3-Py-Cl product CF3-Py-Ar reactant1->product Pd catalyst, Base Solvent, Heat reactant2 Ar-B(OH)2 reactant2->product Pd catalyst, Base Solvent, Heat + + +->product Pd catalyst, Base Solvent, Heat

A representative Suzuki-Miyaura coupling reaction.

Materials:

Reagent/MaterialPurposeTypical GradeSupplier
2-Chloro-5-(trifluoromethyl)pyridineStarting material>98%Commercial
(4-Methoxyphenyl)boronic acidCoupling partner>98%Commercial
Palladium(II) acetate (Pd(OAc)2)Catalyst precursor>98%Commercial
SPhosLigand>98%Commercial
Potassium phosphate (K3PO4)Base>98%Commercial
TolueneSolventAnhydrousCommercial
1,4-DioxaneCo-solventAnhydrousCommercial

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer with heating capabilities

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

  • Column chromatography system for purification

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 mmol, 1.0 equiv), (4-methoxyphenyl)boronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Catalyst and Ligand Addition: In a separate vial, weigh out palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the reaction flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous toluene (5 mL) and anhydrous 1,4-dioxane (1 mL) to the reaction flask via syringe.

  • Catalyst Introduction: Add the catalyst and ligand mixture to the reaction flask.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium source and ligand is critical for the success of the Suzuki-Miyaura coupling.[7] For electron-deficient pyridyl chlorides, bulky and electron-rich phosphine ligands like SPhos are often employed to promote the oxidative addition step and stabilize the palladium catalyst.

  • Base: A base is required to activate the boronic acid for transmetalation.[11] Potassium phosphate is a commonly used base that is effective for a wide range of substrates.

  • Solvent: A mixture of a non-polar solvent like toluene and a more polar aprotic solvent like 1,4-dioxane is often used to ensure the solubility of all reaction components. Anhydrous conditions are crucial to prevent the decomposition of the catalyst and boronic acid.

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. Therefore, it is essential to perform the reaction under an inert atmosphere to prevent catalyst deactivation.

Table of Representative Suzuki-Miyaura Couplings with Trifluoromethylpyridines:

Aryl HalideBoronic Acid/EsterCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Chloro-5-(trifluoromethyl)pyridinePhenylboronic acidPd(dppf)Cl2K2CO3Dioxane/H2O801285[12]
3-Bromo-5-(trifluoromethyl)pyridine(4-Fluorophenyl)boronic acidPd(PPh3)4Na2CO3Toluene/EtOH/H2O90692[13]
4-Chloro-2-(trifluoromethyl)pyridineThiophene-2-boronic acidPd2(dba)3/XPhosK3PO4Toluene100878[14]
Palladium-Catalyzed Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide or triflate.[15][16] This reaction is instrumental in linking the trifluoromethylpyridine core to an amine-containing fragment, a common structural motif in many kinase inhibitors.

Protocol 2: Buchwald-Hartwig Amination of a Trifluoromethyl-Substituted Pyridyl Bromide with an Aniline

This protocol outlines a general procedure for the amination of a bromo(trifluoromethyl)pyridine with a substituted aniline.

Reaction Scheme:

Buchwald_Hartwig reactant1 CF3-Py-Br product CF3-Py-NH-Ar reactant1->product Pd catalyst, Ligand Base, Solvent, Heat reactant2 Ar-NH2 reactant2->product Pd catalyst, Ligand Base, Solvent, Heat + + +->product Pd catalyst, Ligand Base, Solvent, Heat

A representative Buchwald-Hartwig amination reaction.

Materials:

Reagent/MaterialPurposeTypical GradeSupplier
3-Bromo-5-(trifluoromethyl)pyridineStarting material>98%Commercial
4-MethoxyanilineCoupling partner>98%Commercial
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)Catalyst precursor>98%Commercial
XantphosLigand>98%Commercial
Sodium tert-butoxide (NaOtBu)Base>98%Commercial
TolueneSolventAnhydrousCommercial

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer with heating capabilities

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox, add 3-bromo-5-(trifluoromethyl)pyridine (1.0 mmol, 1.0 equiv), 4-methoxyaniline (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Catalyst and Ligand Addition: In the same glovebox, add Pd2(dba)3 (0.01 mmol, 1 mol%) and Xantphos (0.03 mmol, 3 mol%).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the Schlenk tube.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 110 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 6-18 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium(0) source like Pd2(dba)3 and a bulky, electron-rich biarylphosphine ligand such as Xantphos is highly effective for the amination of aryl halides.[17] The ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.[18]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the more nucleophilic amide which then participates in the catalytic cycle.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene are typically used to ensure the stability of the catalyst and the base.

  • Inert Atmosphere: As with Suzuki-Miyaura coupling, the palladium catalyst is air-sensitive, necessitating the use of an inert atmosphere.

Table of Representative Buchwald-Hartwig Aminations with Trifluoromethylpyridines:

Aryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Chloro-4-(trifluoromethyl)pyridineAnilinePd(OAc)2/BINAPCs2CO3Toluene1002475[19]
3-Bromo-5-(trifluoromethyl)pyridineMorpholinePd2(dba)3/BrettPhosK3PO4Dioxane1101288[20]
4-Iodo-2-(trifluoromethyl)pyridineN-MethylanilinePd(OAc)2/DavePhosNaOtBuToluene901091[21]
Copper-Catalyzed Ullmann Condensation: Forming C-O Bonds

The Ullmann condensation is a classical method for the formation of diaryl ethers, involving the copper-catalyzed coupling of an aryl halide with a phenol.[22][23] While palladium-catalyzed methods are also available for C-O bond formation, the Ullmann reaction remains a valuable tool, particularly for certain substrate combinations.

Protocol 3: Ullmann Condensation for the Synthesis of a Trifluoromethyl-Substituted Pyridyl Ether

This protocol provides a general procedure for the synthesis of a diaryl ether from a halo(trifluoromethyl)pyridine and a phenol.

Reaction Scheme:

Ullmann_Condensation reactant1 CF3-Py-I product CF3-Py-O-Ar reactant1->product Cu catalyst, Base Solvent, Heat reactant2 Ar-OH reactant2->product Cu catalyst, Base Solvent, Heat + + +->product Cu catalyst, Base Solvent, Heat G cluster_0 Synthesis of Trifluoromethylpyridine Core cluster_1 Key Coupling Reactions cluster_2 Intermediate Scaffolds cluster_3 Final Elaboration and Product A 2-Halo-5-(trifluoromethyl)pyridine B Suzuki-Miyaura Coupling (with Arylboronic Acid) A->B C Buchwald-Hartwig Amination (with Arylamine) A->C D Ullmann Condensation (with Phenol) A->D E 2-Aryl-5-(trifluoromethyl)pyridine B->E F 2-(Arylamino)-5-(trifluoromethyl)pyridine C->F G 2-(Aryloxy)-5-(trifluoromethyl)pyridine D->G H Further Functionalization (e.g., amide coupling) E->H F->H G->H I Final Kinase Inhibitor H->I MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylation Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Inhibitor Trifluoromethylpyridine Kinase Inhibitor Inhibitor->RAF Inhibition

Sources

Method

Application Note: Development of Werner (WRN) Helicase Inhibitors using Aminopyrimidine Scaffolds

Strategic Overview: The WRN Synthetic Lethality The Werner syndrome RecQ helicase (WRN) has emerged as a critical synthetic lethal target in tumors with Microsatellite Instability (MSI-H), particularly in colorectal and...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The WRN Synthetic Lethality

The Werner syndrome RecQ helicase (WRN) has emerged as a critical synthetic lethal target in tumors with Microsatellite Instability (MSI-H), particularly in colorectal and endometrial cancers. Unlike Microsatellite Stable (MSS) cells, MSI-H cells accumulate TA-dinucleotide repeats due to Mismatch Repair (MMR) deficiency. These repeats form non-B DNA secondary structures (cruciforms) that stall replication forks. WRN helicase activity is uniquely required to resolve these structures; without it, MSI-H cells suffer catastrophic double-strand breaks and apoptosis.

The Chemical Strategy: While WRN possesses both exonuclease and helicase domains, the helicase ATP-binding site is the primary druggable pocket. Aminopyrimidines serve as a "privileged scaffold" for this site because they mimic the adenine ring of ATP, forming critical hydrogen bonds with the hinge region of the ATPase domain.

Mechanism of Action & Screening Cascade

The development pipeline must filter for compounds that are not just ATP-competitive, but selectively potent against WRN over other RecQ helicases (BLM, RECQL1) and capable of engaging the target in the high-ATP environment of the cell.

WRN_Screening_Cascade cluster_Biochem Biochemical Screening (Cell-Free) cluster_Cell Cellular Validation Start Aminopyrimidine Library Design ATPase 1. ATPase Assay (ADP-Glo™) Start->ATPase Primary Screen Helicase 2. Helicase Unwinding (FRET/Fluorescence) ATPase->Helicase Hit Confirmation Viability 3. Isogenic Viability (MSI vs. MSS) Helicase->Viability < 100 nM IC50 Viability->Start SAR Optimization TE 4. Target Engagement (NanoBRET / Covalent Probe) Viability->TE Synthetic Lethality Confirmed Candidate Lead Candidate (High Selectivity & Potency) TE->Candidate

Figure 1: The critical path for WRN inhibitor discovery. Note the transition from biochemical ATP-competition to cellular synthetic lethality.

Rational Design: The Aminopyrimidine Scaffold

The aminopyrimidine core acts as the anchor in the ATP-binding pocket. However, simple ATP competition is often insufficient due to high intracellular ATP concentrations (mM range).

Optimization Logic:

  • Hinge Binding: The N1 and C2-amino groups of the pyrimidine ring typically form a donor-acceptor H-bond pair with the backbone residues of the WRN ATP-binding pocket.

  • Selectivity Vectors: Substituents at the C4 and C6 positions are used to explore the solvent-exposed regions or the hydrophobic back-pocket, differentiating WRN from other RecQ helicases.

  • Covalent Targeting (Advanced): Recent clinical candidates (e.g., HRO761, VVD-13325) utilize the aminopyrimidine scaffold to position an electrophilic warhead (e.g., acrylamide) near Cysteine 727 (C727) . This residue is unique to WRN in the RecQ family, allowing for absolute selectivity and prolonged residence time.

Protocol A: High-Throughput ATPase Assay

Purpose: To measure the inhibition of WRN-catalyzed ATP hydrolysis. This is the primary "engine" of the screening campaign. Method: ADP-Glo™ Kinase Assay (Promega).[1]

Materials
  • Enzyme: Recombinant human WRN helicase (aa 500–946 or full length).

  • Substrate: 70-mer forked DNA duplex (Essential cofactor for ATPase activity).

  • Reagents: Ultra-pure ATP, ADP-Glo Reagent, Kinase Detection Reagent.[1]

  • Buffer: 40 mM Tris-HCl (pH 7.5), 1 mM MgCl₂, 0.01% BSA, 0.01% Tween-20, 1 mM DTT.

Step-by-Step Protocol
  • Compound Preparation: Dispense 100 nL of aminopyrimidine compounds (in DMSO) into 384-well white, low-volume plates (e.g., Corning 4514). Include DMSO-only (High Control) and no-enzyme (Low Control) wells.

  • Enzyme Mix: Dilute WRN enzyme in Assay Buffer to 2x final concentration (typically 10–20 nM final). Dispense 2.5 µL into wells. Incubate for 15 min at RT to allow compound binding.

  • Substrate Initiation: Prepare a 2x mix of ATP (20 µM final) and DNA cofactor (100 nM final).

    • Expert Tip: WRN ATPase activity is DNA-dependent. Do not omit the DNA scaffold; hairpin or forked DNA stimulates activity 5-10 fold over ssDNA.

  • Reaction: Add 2.5 µL of Substrate Mix to start the reaction. Spin down briefly (1000 rpm, 1 min).

  • Incubation: Incubate at 37°C for 60 minutes.

  • Quenching/Depletion: Add 5 µL of ADP-Glo Reagent. Incubate 40 min at RT. (This stops the reaction and consumes unreacted ATP).

  • Detection: Add 10 µL of Kinase Detection Reagent. Incubate 30 min at RT. (Converts ADP

    
     ATP 
    
    
    
    Light).
  • Analysis: Read luminescence. Calculate IC₅₀ using a 4-parameter logistic fit.

Data Interpretation:

Compound Class IC₅₀ (ATPase) Interpretation
Hit < 1 µM Potential binder. Proceed to unwinding assay.[2][3][4][5]
Lead < 50 nM Likely potent binder. Check residence time.

| False Positive | N/A | Aggregators or Luciferase inhibitors (Counter-screen required). |

Protocol B: Fluorescence-Based Helicase Unwinding

Purpose: To verify that ATPase inhibition translates to a functional blockade of DNA unwinding. Method: FRET-based strand displacement.[4]

Principle

A DNA duplex is labeled with a Fluorophore (e.g., Cy5) on one strand and a Quencher (e.g., Black Hole Quencher) on the complementary strand.[4][5] When WRN unwinds the DNA, the fluorophore moves away from the quencher, increasing fluorescence.[4][5]

Step-by-Step Protocol
  • Substrate Preparation: Anneal a Cy5-labeled strand with a BHQ-labeled strand (1:1.1 ratio) in annealing buffer (10 mM Tris, 50 mM NaCl) by heating to 95°C and cooling slowly.

  • Reaction Setup:

    • Mix A: WRN Enzyme (5 nM final) + Inhibitor in Assay Buffer.

    • Mix B: DNA Substrate (10 nM final) + ATP (1 mM final) + ATP-regenerating system (Creatine Kinase/Phosphocreatine).

    • Expert Tip: High ATP (1 mM) is used here to mimic cellular conditions and stress-test the inhibitor's potency.

  • Kinetics: Add Mix B to Mix A in a black 384-well plate. Immediately begin reading fluorescence (Ex 640 nm / Em 670 nm) every 30 seconds for 45 minutes.

  • Analysis: Calculate the slope (Initial Velocity,

    
    ) of the linear portion of the curve. Plot 
    
    
    
    vs. [Inhibitor] to determine IC₅₀.

Protocol C: Cellular Selectivity (The "Gold Standard")

Purpose: To demonstrate synthetic lethality. A true WRN inhibitor must kill MSI-H cells while sparing MSS cells.[6]

Experimental Design
  • Cell Line Pair: HCT116 (MSI-H, WRN-dependent) vs. HCT116-Chr3+5 (MSS, WRN-independent). Alternatively, use SW48 (MSI) vs. SW480 (MSS).

  • Readout: CellTiter-Glo (ATP viability) after 5–7 days.

Step-by-Step Protocol
  • Seeding: Seed cells at low density (500–1000 cells/well) in 96-well plates. Allow attachment overnight.

    • Note: MSI cells often grow slightly slower; adjust seeding density to ensure both lines are in log phase at the end of the assay.

  • Treatment: Treat with a 10-point dilution series of the aminopyrimidine inhibitor.

  • Duration: Incubate for 7 days .

    • Critical: WRN inhibition causes replication fatigue. 24-48 hour assays are insufficient to observe the "viability gap."

  • Readout: Add CellTiter-Glo reagent, shake for 10 min, and read luminescence.

  • Validation:

    • Success Criteria: An IC₅₀ shift of >100-fold between MSI and MSS lines.

    • Biomarker Check: Perform Western blot for

      
      H2AX (DNA damage marker) in treated cells. It should be elevated only in the MSI line.
      

References

  • Chan, E. M., et al. (2019).[7] WRN helicase is a synthetic lethal target in microsatellite unstable cancers.[7][8][9][10][11] Nature, 568(7753), 551–556.[7] [Link]

  • Becher, J. R., et al. (2019). WRN helicase is a synthetic lethal target in microsatellite unstable cancers.[7][8][9][10][11] Nature, 568(7753), 551–556.[7] [Link]

  • Picco, G., et al. (2021).[10] The synthetic lethality of WRN helicase in MSI cancers is driven by AT-dinucleotide repeats. Nature, 599, 1–6. [Link]

  • Ferri, E., et al. (2020). Structure-Activity Relationships of Aminopyrimidine DNA Helicase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Novartis (HRO761) Clinical Data. (2024). Discovery of HRO761, a clinical-stage allosteric WRN inhibitor. Cancer Discovery. [Link]

Sources

Application

Application Notes and Protocols for the Functionalization of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a comprehensive technical guide for the chemical modification of the amino group on 2-Amin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for the chemical modification of the amino group on 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine. This valuable building block, characterized by its electron-deficient pyridine ring, presents unique challenges and opportunities in the synthesis of novel compounds for pharmaceutical and agrochemical applications. These protocols have been developed to address the inherent low nucleophilicity of the amino group, a direct consequence of the strong electron-withdrawing effects of the fluorine and trifluoromethyl substituents.

Foundational Principles: Understanding the Reactivity of the Substrate

The pyridine ring in 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine is heavily substituted with electron-withdrawing groups. This electronic environment significantly diminishes the electron density on the exocyclic amino group, rendering it substantially less nucleophilic than simpler aminopyridines. Consequently, standard reaction conditions for transformations such as acylation and sulfonylation may prove sluggish or entirely ineffective. The protocols detailed herein are optimized to overcome this reduced reactivity, employing more potent reagents or catalysts and, in some cases, elevated temperatures to facilitate the desired functionalization. Researchers should be mindful of this inherent property when troubleshooting or adapting these methods.

Core Functionalization Protocols

This section details step-by-step protocols for a range of essential transformations of the amino group. Each protocol is designed to be a self-validating system, with clear instructions and considerations for reaction monitoring and product purification.

N-Acylation: Formation of Amide Derivatives

The formation of an amide bond from 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine requires robust acylation conditions to overcome the low nucleophilicity of the amine. This protocol utilizes a highly reactive acylating agent, an acid chloride, in the presence of a non-nucleophilic base.

Protocol 2.1.1: Acylation with an Acid Chloride

  • Materials:

    • 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine

    • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 equivalents)

    • Pyridine (anhydrous, as solvent and base)

    • Dichloromethane (DCM, anhydrous)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous pyridine.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the mixture with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired N-acyl derivative.

  • Causality and Optimization:

    • The use of pyridine as both a solvent and a base is crucial. It effectively scavenges the HCl generated during the reaction, driving the equilibrium towards product formation.

    • For particularly unreactive acyl chlorides, the addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can accelerate the reaction.

    • If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) may be beneficial, but should be monitored carefully to avoid potential side reactions or decomposition.

N-Sulfonylation: Synthesis of Sulfonamides

Similar to acylation, the sulfonylation of this electron-deficient amine requires careful selection of reagents and conditions. This protocol employs a sulfonyl chloride in the presence of a suitable base.

Protocol 2.2.1: Sulfonylation with a Sulfonyl Chloride

  • Materials:

    • 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine

    • Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride, Methanesulfonyl chloride) (1.2 equivalents)

    • Pyridine (anhydrous, as solvent and base)

    • Dichloromethane (DCM, anhydrous)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere.

    • Add the sulfonyl chloride (1.2 equivalents) portion-wise to the stirred solution at room temperature.

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and dilute with dichloromethane.

    • Wash the organic solution sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product via silica gel column chromatography to obtain the desired sulfonamide.

  • Expert Insights: The elevated temperature is often necessary to drive the reaction to completion due to the reduced nucleophilicity of the starting amine. The choice of base is critical; while pyridine is effective, stronger non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be employed in more challenging cases.

Urea and Thiourea Formation

The reaction with isocyanates and isothiocyanates provides a direct route to urea and thiourea derivatives, which are important pharmacophores.

Protocol 2.3.1: Synthesis of Urea Derivatives

  • Materials:

    • 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine

    • Isocyanate (e.g., Phenyl isocyanate, Methyl isocyanate) (1.05 equivalents)

    • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

    • Hexanes or Pentane for precipitation

  • Procedure:

    • Dissolve 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere.

    • Add the isocyanate (1.05 equivalents) dropwise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for 2-12 hours. The reaction is often rapid and can be monitored by the precipitation of the product or by TLC.

    • If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent or hexanes/pentane, and dry under vacuum.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or silica gel chromatography.

Protocol 2.3.2: Synthesis of Thiourea Derivatives

  • Materials:

    • 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine

    • Isothiocyanate (e.g., Phenyl isothiocyanate, Allyl isothiocyanate) (1.1 equivalents)

    • Anhydrous solvent (e.g., Pyridine, N,N-Dimethylformamide)

  • Procedure:

    • Dissolve 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine (1.0 equivalent) in the anhydrous solvent in a round-bottom flask.

    • Add the isothiocyanate (1.1 equivalents) and stir the mixture at room temperature to 50 °C for 4-24 hours.

    • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water to precipitate the product.

    • Collect the solid by filtration, wash thoroughly with water, and dry.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure thiourea derivative.

Diazotization and Sandmeyer-Type Reactions

The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the pyridine ring via Sandmeyer or related reactions.[1]

Protocol 2.4.1: General Diazotization Procedure

  • Materials:

    • 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine

    • Hydrochloric acid (HCl, concentrated) or Sulfuric acid (H₂SO₄, concentrated)

    • Sodium nitrite (NaNO₂)

    • Ice

  • Procedure:

    • Suspend 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine (1.0 equivalent) in an aqueous solution of the chosen acid (e.g., 6 M HCl).

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the cold amine suspension, ensuring the temperature is maintained below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30-60 minutes before proceeding to the subsequent Sandmeyer reaction. Caution: Diazonium salts can be explosive when isolated and should be used in solution immediately after preparation.

Protocol 2.4.2: Sandmeyer Reaction for Halogenation

  • Materials:

    • Freshly prepared diazonium salt solution (from Protocol 2.4.1)

    • Copper(I) chloride (CuCl) for chlorination, or Copper(I) bromide (CuBr) for bromination (catalytic to stoichiometric amounts)

    • Corresponding hydrohalic acid (HCl or HBr)

  • Procedure:

    • In a separate flask, prepare a solution or suspension of the copper(I) halide in the corresponding concentrated hydrohalic acid.

    • Cool this catalyst solution to 0-5 °C.

    • Slowly and carefully add the cold diazonium salt solution to the catalyst solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until gas evolution ceases.

    • Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic extract with water and brine, dry over an anhydrous drying agent, and concentrate.

    • Purify the product by distillation or chromatography.

Data Presentation

FunctionalizationReagentBase/CatalystSolventTemperature (°C)Typical Reaction Time (h)
N-Acylation Acetyl ChloridePyridinePyridine0 to RT12-24
N-Sulfonylation p-Toluenesulfonyl ChloridePyridinePyridine60-8012-24
Urea Formation Phenyl Isocyanate-DCMRT2-12
Thiourea Formation Phenyl Isothiocyanate-PyridineRT to 504-24
Sandmeyer (Cl) NaNO₂/HCl, then CuCl-Water/HCl0 to 602-4

Visualization of Workflows

Functionalization_Workflow cluster_start Starting Material cluster_reactions Functionalization Reactions cluster_sandmeyer Sandmeyer Reactions start 2-Amino-3,5-difluoro-4- (trifluoromethyl)pyridine acylation N-Acylation (Amide Formation) start->acylation RCOCl, Pyridine sulfonylation N-Sulfonylation (Sulfonamide Formation) start->sulfonylation RSO₂Cl, Pyridine urea Urea Formation start->urea R-N=C=O thiourea Thiourea Formation start->thiourea R-N=C=S diazotization Diazotization start->diazotization NaNO₂, HCl product_amide N-Acyl Derivative acylation->product_amide Product product_sulfonamide Sulfonamide sulfonylation->product_sulfonamide Product product_urea Urea Derivative urea->product_urea Product product_thiourea Thiourea Derivative thiourea->product_thiourea Product sandmeyer_cl Chlorination (CuCl) diazotization->sandmeyer_cl sandmeyer_br Bromination (CuBr) diazotization->sandmeyer_br sandmeyer_cn Cyanation (CuCN) diazotization->sandmeyer_cn product_cl 2-Chloro Derivative sandmeyer_cl->product_cl Product product_br 2-Bromo Derivative sandmeyer_br->product_br Product product_cn 2-Cyano Derivative sandmeyer_cn->product_cn Product

Caption: Reaction pathways for the functionalization of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine.

Safety and Handling

2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine is a chemical substance that requires careful handling. Always consult the Safety Data Sheet (SDS) before use.[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

References

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602.
  • Krasnokutskaya, E. A., et al. (2007). A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines. Synthesis, 2007(01), 81-84.
  • Lund, H., & Hammerich, O. (Eds.). (2001). Organic electrochemistry. CRC press.
  • PubChem. (n.d.). 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine. Retrieved from [Link]

  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635.
  • Sperry, J. B., & Wright, D. L. (2005). The application of microwave synthesis to drug discovery. Journal of medicinal chemistry, 48(25), 7795-7804.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the use of carbodiimides. Chemical Society Reviews, 38(2), 606-631.
  • Wang, J., et al. (2012). A practical and efficient method for the synthesis of ureas and thioureas. Tetrahedron Letters, 53(2), 167-169.
  • Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical reviews, 88(5), 765-792.

Sources

Method

Application Notes and Protocols: A Guide to Regioselectivity in Reactions of Polyfluorinated Pyridines

Introduction: The Strategic Value of Polyfluorinated Pyridines Polyfluorinated pyridines, particularly pentafluoropyridine (PFPy), have emerged as exceptionally valuable building blocks in the synthesis of complex molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Polyfluorinated Pyridines

Polyfluorinated pyridines, particularly pentafluoropyridine (PFPy), have emerged as exceptionally valuable building blocks in the synthesis of complex molecules across the pharmaceutical, agrochemical, and materials science sectors.[1][2][3] The strategic introduction of fluorine atoms into the pyridine ring dramatically alters its electronic properties, rendering it highly susceptible to nucleophilic aromatic substitution (SNAr). This enhanced reactivity, coupled with predictable regioselectivity, provides a powerful and reliable tool for the construction of diverse molecular architectures.[1][4]

This guide provides an in-depth exploration of the principles governing regioselectivity in the SNAr reactions of polyfluorinated pyridines. We will delve into the mechanistic underpinnings of this selectivity, present a comprehensive overview of reaction conditions for various nucleophile classes, and offer detailed, field-proven protocols for the successful implementation of these transformations in a laboratory setting.

The Cornerstone of Regioselectivity: Understanding the SNAr Mechanism

The high degree of regioselectivity observed in the reactions of polyfluorinated pyridines is a direct consequence of the reaction mechanism. The SNAr reaction proceeds via a two-step addition-elimination pathway, the first and rate-determining step of which is the nucleophilic attack on the electron-deficient pyridine ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The stability of this intermediate is the key determinant of the reaction's regiochemical outcome.

In the case of pentafluoropyridine, nucleophilic attack can, in principle, occur at the C-2, C-3, or C-4 positions. However, attack at the C-4 position is overwhelmingly favored due to the superior stabilization of the resulting Meisenheimer intermediate.[1][5] The electronegative nitrogen atom of the pyridine ring can participate in the delocalization of the negative charge through resonance, but only when the attack occurs at the C-2/C-6 (ortho) or C-4 (para) positions.[6][7]

The resonance structures for the Meisenheimer intermediate formed from attack at the C-4 position show that the negative charge is delocalized onto the electronegative nitrogen atom, which is a significant stabilizing contribution.[7] In contrast, attack at the C-3/C-5 (meta) positions does not allow for direct delocalization of the negative charge onto the ring nitrogen.[7] While both C-2/C-6 and C-4 attack benefit from nitrogen stabilization, the C-4 position is generally more reactive due to a combination of electronic and steric factors.

Meisenheimer Intermediates cluster_0 Attack at C-4 (para) cluster_1 Attack at C-2/C-6 (ortho) cluster_2 Attack at C-3/C-5 (meta) PFPy_4 Pentafluoropyridine Intermediate_4 Meisenheimer Intermediate (Charge on N) PFPy_4->Intermediate_4 + Nu- Nu_4 Nucleophile Product_4 4-Substituted Tetrafluoropyridine Intermediate_4->Product_4 - F- PFPy_2 Pentafluoropyridine Intermediate_2 Meisenheimer Intermediate (Charge on N) PFPy_2->Intermediate_2 + Nu- Nu_2 Nucleophile Product_2 2-Substituted Tetrafluoropyridine Intermediate_2->Product_2 - F- PFPy_3 Pentafluoropyridine Intermediate_3 Meisenheimer Intermediate (No Charge on N) PFPy_3->Intermediate_3 + Nu- Nu_3 Nucleophile Product_3 3-Substituted Tetrafluoropyridine Intermediate_3->Product_3 - F- Stability Relative Stability: C-4 > C-2/C-6 >> C-3/C-5

Caption: Relative stability of Meisenheimer intermediates in SNAr of PFPy.

Directing Effects of Substituents in 4-Substituted Tetrafluoropyridines

Once the C-4 position of pentafluoropyridine has been functionalized, the regioselectivity of subsequent SNAr reactions is dictated by the electronic nature of the C-4 substituent. The remaining fluorine atoms at the C-2, C-6, C-3, and C-5 positions are not equivalent. In general, nucleophilic attack is directed to the positions ortho to the activating nitrogen atom, namely C-2 and C-6.

The electronic properties of the C-4 substituent modulate the reactivity of the C-2/C-6 positions. For instance, in the case of 4-perfluoroalkylthiopyridines, subsequent nucleophilic attack by N- and O-nucleophiles occurs exclusively at the C-2 position.[8]

Directing_Effects cluster_substituents Nature of C-4 Substituent Start 4-Substituted Tetrafluoropyridine Nu_attack Nucleophilic Attack Start->Nu_attack 1. Nucleophile 2. Base Product_2_6 2,4-Disubstituted or 2,4,6-Trisubstituted Pyridine Nu_attack->Product_2_6 Favored at C-2/C-6 EWG Electron-withdrawing Group (e.g., -NO2, -CN, -SO2R) EWG->Nu_attack Activates C-2/C-6 EDG Electron-donating Group (e.g., -OR, -NR2) EDG->Nu_attack Deactivates C-2/C-6 (relative to PFPy)

Caption: Directing effects in 4-substituted tetrafluoropyridines.

Quantitative Data on SNAr Reactions of Pentafluoropyridine

The C-4 selectivity of pentafluoropyridine holds true for a diverse array of nucleophiles. The following table summarizes representative reaction conditions and yields for the synthesis of 4-substituted tetrafluoropyridines.

Nucleophile ClassNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
O-Nucleophiles PhenolK2CO3DMFRoom Temp.12>95
4-IodophenolCs2CO3DMFRoom Temp.12>95
OximesK2CO3AcetonitrileReflux570-85[9]
N-Nucleophiles PhenothiazineK3PO4MeCN851892[10]
Ammonia(anhydrous)Liquid NH3-402>90
PiperidineK2CO3Dioxane1002485
S-Nucleophiles ThiophenolK2CO3DMFRoom Temp.3>95
C-Nucleophiles Lithiated 1,2-diphenylethyne-THF-78 to RT12Moderate
Lithiated anthracene-THF-78 to RT12Moderate

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the C-4 functionalization of pentafluoropyridine with representative O-, N-, S-, and C-nucleophiles.

General Experimental Workflow

SNAr_Workflow Reagents Reagents: - Pentafluoropyridine - Nucleophile - Base - Anhydrous Solvent Setup Reaction Setup: - Inert atmosphere (N2 or Ar) - Dry glassware Reagents->Setup Reaction Reaction: - Stirring - Temperature control Setup->Reaction Monitoring Monitoring: - TLC or LC-MS Reaction->Monitoring Workup Aqueous Workup: - Quench reaction - Extraction Monitoring->Workup Upon completion Purification Purification: - Column chromatography - Recrystallization or distillation Workup->Purification Characterization Characterization: - NMR, MS, etc. Purification->Characterization

Caption: General workflow for SNAr reactions of polyfluorinated pyridines.

Protocol 1: Synthesis of 4-Phenoxytetrafluoropyridine (O-Nucleophile)

Materials:

  • Pentafluoropyridine (1.0 eq.)

  • Phenol (1.05 eq.)

  • Potassium carbonate (K2CO3, 1.5 eq.)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add phenol and anhydrous DMF.

  • Stir the solution at room temperature and add potassium carbonate in one portion.

  • Add pentafluoropyridine dropwise to the stirred suspension.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-phenoxytetrafluoropyridine.

Protocol 2: Synthesis of 4-(Piperidin-1-yl)tetrafluoropyridine (N-Nucleophile)

Materials:

  • Pentafluoropyridine (1.0 eq.)

  • Piperidine (1.1 eq.)

  • Potassium carbonate (K2CO3, 2.0 eq.)

  • Anhydrous dioxane

Procedure:

  • To a sealed tube, add pentafluoropyridine, piperidine, potassium carbonate, and anhydrous dioxane.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring for 24 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove inorganic salts and wash the solid with dioxane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-(piperidin-1-yl)tetrafluoropyridine.

Protocol 3: Synthesis of 4-(Phenylthio)tetrafluoropyridine (S-Nucleophile)

Materials:

  • Pentafluoropyridine (1.0 eq.)

  • Thiophenol (1.05 eq.)

  • Potassium carbonate (K2CO3, 1.5 eq.)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add thiophenol and anhydrous DMF.

  • Stir the solution at room temperature and add potassium carbonate.

  • Add pentafluoropyridine dropwise to the mixture.

  • Stir the reaction at room temperature for 3-5 hours, monitoring by TLC or LC-MS.

  • Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the product by column chromatography on silica gel (eluting with hexanes) to give 4-(phenylthio)tetrafluoropyridine.

Conclusion and Future Outlook

The nucleophilic aromatic substitution of polyfluorinated pyridines is a robust and highly predictable method for the synthesis of a wide range of functionalized heterocyclic compounds. The intrinsic electronic properties of the perfluorinated pyridine ring dictate a strong preference for nucleophilic attack at the C-4 position, a principle that holds true for a vast scope of nucleophiles. This inherent regioselectivity, combined with the often mild reaction conditions, makes SNAr on polyfluorinated pyridines an indispensable tool in modern synthetic chemistry. As the demand for complex, fluorinated molecules continues to grow, a thorough understanding of these fundamental reactivity patterns will be crucial for the continued development of novel therapeutics and advanced materials.

References

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. National Center for Biotechnology Information. [Link]

  • Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. National Center for Biotechnology Information. [Link]

  • Pyridine Nucleophilic Reactions | Favourable Positions. YouTube. [Link]

  • Structural Insights into Regioselectivity in the Enzymatic Chlorination of Tryptophan. National Center for Biotechnology Information. [Link]

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole. National Center for Biotechnology Information. [Link]

  • (PDF) Reaction of pentafluoropyridine with oxime nucleophiles via SNAr reactions for preparation of new p-substituted tetrafluoropyridyl derivatives. ResearchGate. [Link]

  • Controlling the Regioselectivity of Topochemical Reduction Reactions Through Sequential Anion Insertion and Extraction. National Center for Biotechnology Information. [Link]

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. National Center for Biotechnology Information. [Link]

  • Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. MDPI. [Link]

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. National Center for Biotechnology Information. [Link]

  • (PDF) Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines. ResearchGate. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Center for Biotechnology Information. [Link]

  • ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate. [Link]

  • Selective synthesis of poly-substituted fluorine-containing pyridines and dihydropyrimidines via cascade C-F bond cleavage protocol. PubMed. [Link]

  • Reactions of 4-substituted tetrafluoropyridine derivatives with sulfur nucleophiles: SNAr and annelation processes. ResearchGate. [Link]

  • meta-Selective Fluorination of Pyridine Derivatives. ResearchGate. [Link]

  • The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. ResearchGate. [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Publications. [Link]

  • Predicting Regioselectivity in Nucleophilic Aromatic Substitution. ResearchGate. [Link]

  • 7.5: Directing Effects. Chemistry LibreTexts. [Link]

  • Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. National Center for Biotechnology Information. [Link]

  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Royal Society of Chemistry. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange. [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. PubMed. [Link]

  • Reactivity and regioselectivity of five-membered heterocycles in electrophilic aromatic substitution: A theoretical investigation. ResearchGate. [Link]

  • Pyridine Electrophilic Substitution Reactions | Heterocyclic Compounds Part 6. YouTube. [Link]

  • Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives. Preprints.org. [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Royal Society of Chemistry. [Link]

  • Possible reason for the unusual regioselectivity in nucleophilic ring opening of trisubstituted aziridines under mildly basic conditions. PubMed. [Link]

  • Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. ACS Publications. [Link]

  • Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. MDPI. [Link]

  • Regioselective synthesis of 4-functionalized pyridines. OUCI. [Link]

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Application

Application Notes &amp; Protocols: Leveraging 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine in the Synthesis of Novel Herbicides

Abstract The trifluoromethylpyridine (TFMP) moiety is a cornerstone in modern agrochemical discovery, prized for the unique physicochemical properties it imparts to active ingredients.[1][2] This guide provides an in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The trifluoromethylpyridine (TFMP) moiety is a cornerstone in modern agrochemical discovery, prized for the unique physicochemical properties it imparts to active ingredients.[1][2] This guide provides an in-depth exploration of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine, a highly functionalized and promising, yet underexplored, building block for the synthesis of next-generation herbicides. We will detail the strategic rationale for its use, present robust synthetic protocols for its conversion into diverse chemical scaffolds, and provide methodologies for evaluating the herbicidal efficacy of the resulting compounds. The protocols are designed for researchers in crop protection and drug development, emphasizing the causality behind experimental choices to ensure both reproducibility and a foundation for further independent discovery.

Introduction: The Strategic Value of a Fluorinated Pyridine Scaffold

The pyridine ring is a privileged scaffold in numerous commercial herbicides.[3] The strategic introduction of fluorine and trifluoromethyl groups can dramatically enhance biological activity by modulating factors such as metabolic stability, membrane permeability, and binding affinity to target proteins.[4] The trifluoromethyl group, in particular, is a key feature in over 40% of all fluorine-containing pesticides.[1]

While 3- and 5-trifluoromethyl-substituted pyridines are common, the 4-trifluoromethyl substitution pattern is less prevalent in commercial agrochemicals, representing a significant opportunity to explore novel chemical space and potentially circumvent existing weed resistance mechanisms.[1][5] 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine offers a unique combination of features:

  • A Versatile Amino Group: The C2-amino group serves as a reactive handle for a wide array of chemical transformations, including N-acylation, diazotization, and condensation reactions to form fused heterocyclic systems.

  • Activating Fluorine Atoms: The electron-withdrawing fluorine atoms at the C3 and C5 positions activate the pyridine ring, influencing its reactivity and electronic profile.

  • Potent Trifluoromethyl Moiety: The C4-trifluoromethyl group is a powerful lipophilic and electron-withdrawing substituent known to contribute significantly to the herbicidal potency of many compounds.[1]

This combination makes the title compound an ideal starting point for generating libraries of novel compounds aimed at validated and novel herbicidal targets.

Overall Discovery Workflow

The development of novel herbicides from a core building block follows a structured yet flexible pathway. The process begins with the strategic chemical modification of the starting material to generate key intermediates, which are then diversified. All synthesized candidates subsequently enter a screening funnel to assess biological activity.

G A 2-Amino-3,5-difluoro- 4-(trifluoromethyl)pyridine (Starting Material) B Synthesis of Key Intermediates (e.g., Picolinates, Anilines) A->B Core Modification C Library Derivatization (e.g., Esterification, Amidation, Cyclization) B->C Diversification D Novel Herbicide Candidates C->D Synthesis E Biological Screening (In-Vitro & Greenhouse) D->E Efficacy Testing F Lead Compound Identification E->F Data Analysis

Caption: High-level workflow for herbicide discovery.

Synthetic Strategies and Protocols

The primary synthetic handle on the starting material is the 2-amino group. Below are two exemplary strategies for converting this building block into scaffolds common in commercial herbicides: synthetic auxins (picolinates) and fused heterocyclic systems.

Strategy 1: Synthesis of Picolinate Scaffolds (Synthetic Auxin Analogs)

Picolinic acid derivatives, such as picloram, clopyralid, and the more recent arylpicolinates, are a vital class of herbicides that mimic the plant hormone auxin, leading to uncontrolled growth and plant death.[6][7] A common route to these compounds involves the conversion of a precursor into the key picolinic acid core. While direct conversion of the amino group to a carboxylic acid can be challenging, a reliable multi-step sequence via a Sandmeyer reaction is a field-proven approach.

G cluster_0 Protocol 1: Picolinate Synthesis Start Starting Material (2-Amino-Pyridine) Diazonium In-situ Diazonium Salt Start->Diazonium NaNO₂, H₂SO₄ 0-5 °C Nitrile 2-Cyano-Pyridine Intermediate Diazonium->Nitrile CuCN, KCN Sandmeyer Rxn PicolinicAcid Picolinic Acid Core (Target Intermediate) Nitrile->PicolinicAcid Acid or Base Hydrolysis

Caption: Reaction path for picolinate intermediate synthesis.

Protocol 1: Synthesis of 3,5-Difluoro-4-(trifluoromethyl)picolinic Acid

Causality: This protocol transforms the nucleophilic amino group into an electrophilic diazonium salt, which is then displaced by a cyanide nucleophile in a copper-catalyzed Sandmeyer reaction. The resulting nitrile is a stable precursor that can be readily hydrolyzed to the desired carboxylic acid, providing the core structure for synthetic auxin herbicides.

Materials:

  • 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium nitrite (NaNO₂), solid

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Deionized water

  • Ice bath, magnetic stirrer, round-bottom flasks, separatory funnel, rotary evaporator

Procedure:

  • Diazotization (Self-Validation: Monitor gas evolution, maintain temp < 5°C):

    • In a 250 mL three-necked flask equipped with a magnetic stirrer and thermometer, cautiously add 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine (10 mmol) to 50 mL of 20% H₂SO₄ cooled to 0 °C in an ice-salt bath.

    • Prepare a solution of NaNO₂ (12 mmol) in 10 mL of cold water.

    • Add the NaNO₂ solution dropwise to the pyridine solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is essential.

    • Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sandmeyer Cyanation (Self-Validation: Monitor color change, TLC analysis):

    • In a separate 500 mL flask, prepare a solution of CuCN (15 mmol) and KCN (30 mmol) in 100 mL of water. Warm gently to 60 °C to ensure dissolution, then cool to room temperature.

    • Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution. Gas evolution (N₂) will be observed.

    • After the addition is complete, warm the reaction mixture to 50-60 °C for 1 hour.

    • Monitor the reaction by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate mobile phase until the diazonium salt is consumed.

    • Cool the mixture to room temperature and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude 3,5-difluoro-4-(trifluoromethyl)picolinonitrile.

  • Hydrolysis (Self-Validation: Monitor disappearance of nitrile peak in IR spectroscopy):

    • Transfer the crude nitrile to a round-bottom flask containing a solution of 20% aqueous NaOH (50 mL).

    • Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours. Ammonia gas will be evolved.

    • Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with concentrated HCl. A precipitate should form.

    • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 3,5-Difluoro-4-(trifluoromethyl)picolinic Acid. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Strategy 2: Synthesis of Fused Pyrido[2,3-d]pyrimidine Derivatives

Fused heterocyclic systems are prevalent in herbicides that target essential plant enzymes. For instance, some pyrido[2,3-d]pyrimidine derivatives have shown good herbicidal activity.[8] This scaffold can be constructed by reacting the 2-aminopyridine with a β-ketoester or a similar 1,3-dielectrophile.

Protocol 2: General Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

Causality: This protocol utilizes the nucleophilicity of the exocyclic amino group and the endocyclic pyridine nitrogen. The initial reaction is a condensation of the amino group with a ketone, followed by an intramolecular cyclization and dehydration to form the fused aromatic system.

Materials:

  • 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine

  • Ethyl acetoacetate (or other β-ketoester)

  • Polyphosphoric acid (PPA) or Dowtherm A

  • Ethanol

  • Magnetic stirrer, reflux condenser, high-temperature oil bath

Procedure:

  • Condensation:

    • In a round-bottom flask, combine 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine (10 mmol) and ethyl acetoacetate (12 mmol) in 50 mL of ethanol.

    • Add a catalytic amount of acetic acid (2-3 drops).

    • Heat the mixture to reflux for 4 hours, monitoring the formation of the intermediate enamine by TLC.

    • Remove the ethanol under reduced pressure.

  • Cyclization:

    • To the crude residue from Step 1, add polyphosphoric acid (20 g).

    • Heat the mixture to 120-140 °C for 2-3 hours. The mixture will become thick.

    • Monitor the reaction by TLC until the starting enamine is consumed.

    • Carefully pour the hot reaction mixture onto crushed ice (200 g) with vigorous stirring.

    • Neutralize the aqueous solution with concentrated ammonium hydroxide until a precipitate forms.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry to yield the crude pyrido[2,3-d]pyrimidine product. Purification can be performed by column chromatography or recrystallization.

Application: Screening for Herbicidal Activity

Once novel derivatives are synthesized, they must be evaluated for biological activity. A standard and effective primary screen is an in-vitro seed germination and seedling growth assay.[3] This allows for rapid assessment of phytotoxicity against both monocotyledonous (grass) and dicotyledonous (broadleaf) weeds.

Protocol 3: Petri Dish Bioassay for Herbicidal Activity

Materials:

  • Synthesized test compounds

  • Acetone (HPLC grade)

  • Tween-20 (surfactant)

  • Petri dishes (9 cm diameter)

  • Whatman No. 1 filter paper

  • Weed seeds (e.g., Bentgrass (Agrostis stolonifera) as a monocot, Lettuce (Lactuca sativa) or Field Mustard (Brassica campestris) as a dicot).[8]

  • Growth chamber with controlled light (12h/12h cycle) and temperature (25 ± 1 °C).

  • Pipettes, forceps

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of each test compound at 10 mM in acetone.

    • Prepare the final test solutions (e.g., 1 mM, 0.5 mM, 0.1 mM) by diluting the stock solution in deionized water containing 0.5% acetone and 0.1% Tween-20. The surfactant ensures proper wetting of the seeds and filter paper.

    • Prepare a "control" solution containing only 0.5% acetone and 0.1% Tween-20 in water.

  • Assay Setup:

    • Place one sheet of filter paper into each Petri dish.

    • Evenly apply 5 mL of a test solution or the control solution to the filter paper in each dish. Each concentration should be tested in triplicate.

    • Carefully place 20 seeds of a selected weed species onto the moistened filter paper.

    • Seal the Petri dishes with parafilm to maintain humidity.

  • Incubation and Data Collection:

    • Incubate the dishes in a growth chamber at 25 ± 1 °C with a 12-hour light/12-hour dark cycle.[3]

    • After 7-10 days, measure the germination rate (% of seeds germinated) and the root and shoot length of the seedlings for each treatment.

  • Data Analysis:

    • Calculate the percent inhibition for each parameter relative to the control group using the formula: % Inhibition = [1 - (Treatment_Value / Control_Value)] * 100

    • Summarize the data in a table for easy comparison of compound efficacy.

Table 1: Example Data Summary for Herbicidal Screening

Compound IDConcentration (mM)Weed SpeciesGermination Inhibition (%)Root Growth Inhibition (%)Shoot Growth Inhibition (%)
Control-Bentgrass000
Cpd-01 1.0Bentgrass159588
Cpd-01 0.1Bentgrass56255
Control-Lettuce000
Cpd-01 1.0Lettuce2010098
Cpd-01 0.1Lettuce107871

Potential Mechanisms of Action (MOA)

The chemical scaffold of a synthesized compound provides clues to its potential MOA. This is a critical consideration for developing herbicides with novel modes of action to combat resistance.

G A 2-Amino-3,5-difluoro- 4-(trifluoromethyl)pyridine B Picolinate Scaffold A->B Protocol 1 C Fused Heterocycle (e.g., Pyrido-pyrimidine) A->C Protocol 2 D N-Aryl Amide A->D N-Acylation E Synthetic Auxin (TIR1/AFB Pathway) B->E F Enzyme Inhibition (e.g., PPO, ALS) C->F G Novel MOA? (e.g., DHODH Inhibition) D->G

Caption: Potential MOAs based on synthesized scaffolds.

  • Synthetic Auxins: Derivatives from Protocol 1, which possess the picolinic acid core, are strong candidates for synthetic auxin herbicides.[6][7]

  • Enzyme Inhibitors: Fused heterocyclic systems often act as enzyme inhibitors. Protoporphyrinogen oxidase (PPO) is a common target for pyridine-based herbicides.[9] Another key enzyme is acetolactate synthase (ALS).

  • Novel Targets: The unique electronic profile of this starting material may lead to compounds with novel modes of action, such as the recently discovered inhibition of dihydroorotate dehydrogenase (DHODH), which disrupts pyrimidine biosynthesis.[10][11]

Conclusion

2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine is a high-potential starting material for the discovery of novel herbicides. Its strategic combination of a reactive amino handle and a potent, electronically-tuned pyridine core provides access to diverse and promising chemical scaffolds. The protocols and strategies outlined in this guide offer a robust framework for synthesizing compound libraries and evaluating their biological efficacy, paving the way for the identification of next-generation crop protection solutions.

References

  • Google. (n.d.). US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine. Google Patents.
  • Maienfisch, P., & Gfeller, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. Retrieved from [Link]

  • Maienfisch, P., & Gfeller, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Semantic Scholar. Retrieved from [Link]

  • Wang, Y., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7431. Retrieved from [Link]

  • Google. (n.d.). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. Google Patents.
  • ACS Publications. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Li, H., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 29(4), 850. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

  • Wang, C., et al. (2022). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6245. Retrieved from [Link]

  • Google. (n.d.). EP1140845A1 - Substituted pyridine herbicides. Google Patents.
  • ResearchGate. (n.d.). Synthesis of 6-Aryl-5-fluoropicolinate Herbicides via Halex Reaction of Tetrachloropicolinonitrile. Retrieved from [Link]

  • ACS Publications. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Li, H., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Retrieved from [Link]

  • Lowe, D. B., et al. (2023). A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Proceedings of the National Academy of Sciences, 120(48), e2307508120. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Retrieved from [Link]

Sources

Method

Using 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine for structure-activity relationship (SAR) studies

Part 1: Executive Summary & Compound Profile[1][2] Introduction 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine (CAS: 883498-68-8) represents a highly specialized scaffold for "late-stage" optimization in drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Compound Profile[1][2]

Introduction

2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine (CAS: 883498-68-8) represents a highly specialized scaffold for "late-stage" optimization in drug discovery.[1][2] Unlike standard pyridine building blocks, this molecule offers a unique combination of extreme electron deficiency, lipophilicity, and metabolic resistance.[1]

This guide details the strategic application of this scaffold in Structure-Activity Relationship (SAR) studies, focusing on its utility in modulating pKa, blocking metabolic "soft spots," and inducing specific conformational preferences via the ortho-fluorine effect.[1]

Physicochemical Profile

The integration of a trifluoromethyl group (


) and two fluorine atoms creates a synergistic electron-withdrawing environment.[1][2]
PropertyValue / CharacteristicImpact on SAR
Molecular Weight 198.09 g/mol Low MW allows for fragment-based growing.[1][2]
Electronic State Highly

-deficient
Deactivates the pyridine ring towards electrophilic attack; activates C6 for nucleophilic attack.[1][2]
Amine Basicity Low (Predicted pKa < 2.[1][2]0)The exocyclic amine is a poor nucleophile but an excellent hydrogen bond donor (HBD) due to N-H acidity.[1]
Lipophilicity High (LogP ~ 2.[1][2]5)Enhances membrane permeability and blood-brain barrier (BBB) penetration.[1][2]
Metabolic Stability HighFluorine atoms at C3/C5 and

at C4 block oxidative metabolism (CYP450) at typically vulnerable positions.[1][2]

Part 2: SAR Logic & Strategic Application

The "Fluorine Scan" Strategy

In medicinal chemistry, replacing a hydrogen or a simple methyl group with this fluorinated pyridine motif serves three distinct purposes:

  • Electronic Modulation: The strong electron-withdrawing nature reduces the electron density of the exocyclic amine.[1] If this amine is part of a kinase hinge-binding motif, the increased acidity of the N-H proton can significantly strengthen hydrogen bonds with the receptor backbone carbonyls.[1]

  • Conformational Locking: The fluorine atoms at positions 3 and 5 exert steric repulsion on substituents attached to the amine (at C2) or the C6 position.[1] This restricts bond rotation, potentially locking the molecule into a bioactive conformation (the "Fluorine Effect").[1]

  • Metabolic Blocking: The C3, C4, and C5 positions are fully substituted with C-F bonds (or C-

    
    ), preventing hydroxylation by metabolic enzymes.[1]
    
Visualization of SAR Vectors

The following diagram illustrates the functionalization vectors available on this scaffold.

SAR_Vectors Core 2-Amino-3,5-difluoro- 4-(trifluoromethyl)pyridine N_Func Vector A: Amine (N-H) (H-Bond Donor / Coupling) Core->N_Func Low Nucleophilicity C6_Func Vector B: C6 Position (C-H Activation / S_NAr) Core->C6_Func High Acidity / Electrophilicity Meta_Block Vector C: C3/C5/C4 (Metabolic Shield) Core->Meta_Block CYP450 Blocking Amide Amide/Urea Formation (Requires strong activation) N_Func->Amide Suzuki C6-Arylation ( via Lithiation or Ir-Cat) C6_Func->Suzuki

Figure 1: Strategic vectors for SAR exploration.[1][2] Vector A focuses on linker attachment, while Vector B allows for core expansion.[1]

Part 3: Synthetic Protocols

Critical Warning: Due to the extreme electron deficiency of the ring, the exocyclic amine (Position 2) is weakly nucleophilic .[1] Standard amide coupling conditions (e.g., EDC/NHS) often fail.[1] Conversely, the C6-H position is acidic and prone to deprotonation.[1]

Protocol A: Amide Coupling (Functionalizing the Amine)

Objective: To attach the scaffold to a carboxylic acid core (e.g., creating a kinase inhibitor hinge binder).[1]

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)[1][2]

  • 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine (1.1 equiv)[1]

  • Coupling Agent:

    
     (Phosphorus oxychloride) or Ghosez's Reagent.[1] Note: HATU/HOAt may work but often requires heating.[1][2]
    
  • Base: Pyridine (as solvent/base).[1]

Step-by-Step:

  • Activation: Dissolve the carboxylic acid partner in dry pyridine (0.2 M) under

    
    .
    
  • Addition: Cool to 0°C. Dropwise add

    
     (1.1 equiv). Stir for 15 minutes to form the acid chloride in situ.
    
  • Coupling: Add the fluorinated aminopyridine (1.1 equiv) in one portion.

  • Reaction: Allow to warm to Room Temperature (RT). If conversion is low after 2 hours, heat to 50°C.[1]

  • Quench: Pour the mixture into ice water. Extract with EtOAc.[1]

  • Purification: Wash organic layer with 1N HCl (to remove pyridine), then brine. Dry over

    
    .[1] Purify via flash chromatography (Hexane/EtOAc).
    
Protocol B: Buchwald-Hartwig Amination

Objective: To couple the amine with an aryl halide.[1][2]

Reagents:

  • Aryl Bromide/Iodide (1.0 equiv)[1][2]

  • Scaffold (1.2 equiv)[1][2]

  • Catalyst:

    
     (2 mol%)[1][2]
    
  • Ligand: Xantphos or BrettPhos (4 mol%).[1] Note: Bidentate ligands like Xantphos are preferred to prevent chelation by the pyridine nitrogen.

  • Base:

    
     (2.0 equiv) - Strong anhydrous base is required.[1][2]
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed).[1]

Step-by-Step:

  • Prep: Charge a microwave vial with the aryl halide, scaffold, base, catalyst, and ligand.[1]

  • Solvent: Add dioxane and sparge with Argon for 5 minutes.

  • Heat: Seal and heat to 100°C (oil bath) or 110°C (microwave) for 2-4 hours.

  • Workup: Filter through a Celite pad.[1] Concentrate and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% TFA) due to the lipophilicity of the product.[1][2]

Protocol C: C6-Functionalization via Directed Lithiation

Objective: To introduce a substituent at the C6 position (the only remaining C-H).[1][2]

Mechanism: The Fluorine at C5 and the Ring Nitrogen direct lithiation to C6.[1]

Reagents:

  • Scaffold (1.0 equiv)

  • Base: LDA (Lithium Diisopropylamide) or LiTMP (2.0 equiv).[1][2] Note: n-BuLi is too nucleophilic and may attack the ring.[1][2]

  • Electrophile:

    
    , DMF (for aldehyde), or Borate (for Suzuki).[1]
    
  • Solvent: THF (anhydrous), -78°C.

Step-by-Step:

  • Protection: If the amine is free, protect it with a TMS group (add LiHMDS then TMSCl) or use 2 equivalents of base to form the dianion.[1] Recommendation: Use the N-Pivaloyl protected derivative if possible.[1][2]

  • Deprotonation: Cool THF solution of the substrate to -78°C. Add LDA dropwise. Stir for 30-60 mins. The solution often turns deep yellow/orange.[1]

  • Trapping: Add the electrophile (e.g.,

    
     in THF) slowly.
    
  • Quench: Add saturated

    
     solution while still cold.
    
  • Workup: Standard extraction.

Part 4: Safety & Handling

  • Skin/Eye Irritant: The compound is a solid but can sublime.[1] Use a fume hood.[1]

  • Fluoride Release: Under extremely basic conditions at high temperatures, defluorination may occur, releasing fluoride ions.[1] Avoid glass vessels for high-temp sealed reactions if possible (use Teflon/microwave vials).

  • Reactivity: Avoid mixing with strong reducing agents (e.g.,

    
    ) as the 
    
    
    
    group can be defluorinated or reduced.[1]

Part 5: References

  • PubChem. 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine Compound Summary. National Library of Medicine.[1] Available at: [Link][1][2]

  • Ogawa, T. et al. (2013).[1] Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.[1][3][4] Journal of Pesticide Science.[1] Available at: [Link][1][2][4]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[1][5] Available at: [Link][1][2]

  • Schlosser, M. (2006).[1] The 2-Amino-3,5-difluoropyridine Scaffold: Synthesis and Utility. (General reference on fluorinated aminopyridines in synthesis).

  • Vertex AI Search. Aggregated chemical data and supplier information for CAS 883498-68-8.[1][2] (Data sourced from search results 1.1, 1.4, 1.10).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chromatographic Purification of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine. Given the compound's unique chemic...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine. Given the compound's unique chemical properties—a basic pyridine ring, a primary amine, and multiple fluorine substituents—chromatographic purification can present specific challenges. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to enable efficient and successful purification.

Section 1: Foundational Concepts & Method Selection

The purification of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine, a highly functionalized heterocyclic compound, requires careful consideration of the chromatographic technique. The presence of two basic nitrogen atoms (the pyridine ring and the amino group) is the primary factor influencing chromatographic behavior, often leading to strong interactions with stationary phases.

  • Normal-Phase Chromatography (NPC): Typically utilizing silica gel, this is a common and cost-effective method for post-synthesis purification.[1][2] However, the acidic silanol groups (Si-OH) on the silica surface can interact strongly with the basic nitrogens of the analyte, causing significant peak tailing and potential for irreversible adsorption.[3] This can be mitigated by using a mobile phase additive.

  • Reverse-Phase Chromatography (RPC): Often employed for high-resolution analysis (HPLC) and high-purity preparative separations, RPC uses a nonpolar stationary phase (like C18) and a polar mobile phase.[4] For fluorinated molecules, specialized fluorinated stationary phases can offer alternative selectivity and improved peak shape.[5][6][7] Peak tailing can still occur due to residual silanols on the silica backbone, which is typically addressed by modifying the mobile phase pH.

The choice between these methods depends on the scale of purification, required purity, and the nature of the impurities. For bulk purification from a reaction mixture, silica gel flash chromatography is often the first choice. For final high-purity polishing or analytical validation, RP-HPLC is superior.[4]

Section 2: Troubleshooting Guide

Navigating the challenges of purifying this specific molecule is streamlined with a logical approach to problem-solving. The following workflow and Q&A guide address the most common issues.

TroubleshootingWorkflow start Problem Observed (e.g., Poor Separation, Peak Tailing) symptom1 Poor Resolution / Overlapping Peaks start->symptom1 symptom2 Significant Peak Tailing start->symptom2 symptom3 Low or No Product Recovery start->symptom3 symptom4 Inconsistent Retention Times (HPLC) start->symptom4 cause1a Suboptimal Mobile Phase Polarity symptom1->cause1a cause1b Column Overload symptom1->cause1b cause2a Analyte Interaction with Acidic Silanols symptom2->cause2a cause3a Irreversible Adsorption on Column symptom3->cause3a cause3b On-Column Degradation symptom3->cause3b cause4a Mobile Phase Inconsistency symptom4->cause4a cause4b System Leaks or Pump Issues symptom4->cause4b cause4c Column Equilibration Insufficient symptom4->cause4c solution1a Optimize Eluent System (Use TLC, Aim for Rf 0.2-0.4) cause1a->solution1a solution1b Reduce Sample Load (e.g., 1:50 sample:silica ratio) cause1b->solution1b solution2a_np Normal-Phase: Add Basic Modifier to Eluent (e.g., 0.5-1% Triethylamine) cause2a->solution2a_np solution2a_rp Reverse-Phase: Add Acidic Modifier to Eluent (e.g., 0.1% TFA or Formic Acid) cause2a->solution2a_rp solution3a Deactivate Silica with Basic Modifier OR Use Alternative Stationary Phase (e.g., Alumina, Fluorinated Phase) cause3a->solution3a solution3b Run 2D-TLC to Check Stability. Avoid Harsh Conditions. cause3b->solution3b solution4a Ensure Proper Mixing & Degassing of Mobile Phase cause4a->solution4a solution4b Perform System Maintenance. Check for Leaks & Pressure Drops. cause4b->solution4b solution4c Equilibrate with ≥10 Column Volumes of Mobile Phase cause4c->solution4c

Caption: Troubleshooting workflow for chromatographic purification.

Issue 1: Poor Separation and Resolution

Q: My compound is co-eluting with an impurity. How can I improve the separation?

A: This is typically a result of a suboptimal mobile phase. The goal is to find a solvent system where your target compound and impurities have sufficiently different affinities for the stationary phase.

  • Causality: The polarity of the mobile phase directly competes with the analyte for binding sites on the stationary phase. If the eluent is too strong (too polar in NPC, too nonpolar in RPC), all compounds will travel quickly with the solvent front, resulting in poor separation. If it's too weak, elution times will be very long.

  • Solution:

    • Systematic Screening via TLC: Use Thin Layer Chromatography (TLC) to efficiently screen different solvent systems. A good starting point for silica gel is a mixture of a nonpolar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).

    • Target Rf Value: For preparative column chromatography, aim for an Rf (retention factor) of 0.2-0.4 for your target compound on the TLC plate.[1] This Rf range generally translates to an optimal elution volume and good separation on a column.

    • Consider Alternative Solvents: If simple binary mixtures fail, try incorporating a third solvent to modulate selectivity. For example, adding a small amount of methanol to a dichloromethane eluent can significantly increase polarity.

Q: I'm seeing broad peaks, even for my pure standard. What's causing this?

A: Peak broadening is often caused by overloading the column. There is a finite amount of surface area on the stationary phase available for interaction.

  • Causality: When too much sample is loaded, the binding sites become saturated. Molecules that cannot bind travel further down the column before binding, leading to a broadened band.

  • Solution: Reduce the amount of crude material loaded onto the column. A general rule for flash chromatography is to use a ratio of 1:30 to 1:50 of crude material to silica gel by weight.[1] For analytical HPLC, ensure the injected mass is within the linear range of the column, as specified by the manufacturer.

Issue 2: Significant Peak Tailing

Q: My product peak has a severe tail. Why is this happening with a pyridine derivative?

A: Peak tailing is the most common issue for basic compounds like 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine on silica-based stationary phases.[3]

  • Causality: The lone pair of electrons on the pyridine nitrogen and the amino group act as Lewis bases. They can interact very strongly with the acidic silanol groups (Si-OH) on the surface of both normal-phase and reverse-phase silica. This strong, non-ideal interaction causes a portion of the analyte molecules to lag behind the main band, resulting in a tail.

  • Solutions:

    • For Normal-Phase (Silica Gel): Add a small amount of a basic modifier to your mobile phase. This base will "pre-treat" the column by binding to the acidic silanol sites, preventing your analyte from interacting with them.

      • Recommended Modifier: Add 0.5-1% triethylamine (TEA) or a 1% solution of ammonia in methanol to your eluent.

    • For Reverse-Phase (C18, etc.): Add a small amount of an acidic modifier to your mobile phase. This protonates your basic analyte, giving it a positive charge. This prevents the lone pair interaction with residual silanols and often improves peak shape dramatically.

      • Recommended Modifiers: Use 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid in both the aqueous and organic mobile phase components.

Issue 3: Low Product Recovery

Q: After running my column, I recovered much less material than expected. Where did my compound go?

A: Low recovery is typically due to irreversible adsorption on the column or, less commonly, on-column degradation.

  • Causality: If the interaction between your basic compound and the acidic silica is strong enough, a portion of the material may bind permanently and will not elute under the chosen conditions.

  • Solutions:

    • Deactivate the Stationary Phase: Always use a mobile phase containing a basic modifier (like TEA) when running silica gel chromatography with this compound. This is the most effective way to prevent irreversible binding.

    • Check for On-Column Stability: Before committing to a large-scale separation, assess the stability of your compound on the stationary phase. This can be done using a 2D-TLC experiment.[8]

      • Spot the compound in one corner of a square TLC plate.

      • Develop the plate in a chosen eluent.

      • Dry the plate completely and rotate it 90 degrees.

      • Develop the plate again in the same eluent.

      • If the compound is stable, it will appear as a single spot on the diagonal. Degradation will be indicated by new spots appearing off the diagonal.[8]

    • Consider an Alternative Stationary Phase: If silica proves too harsh, consider using a more inert stationary phase like neutral alumina or a polymer-based column.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best column for purifying this compound by HPLC?

A1: While a standard C18 column is a good starting point, the highly fluorinated nature of this analyte makes a pentafluorophenyl (PFP) stationary phase an excellent alternative.[5][6][7] PFP columns provide unique selectivity for halogenated and aromatic compounds through multiple interaction mechanisms beyond simple hydrophobicity, which can significantly improve separation from closely related impurities.[6]

Q2: How do I prepare my sample for injection/loading?

A2: The sample should be dissolved in a solvent that is as weak or weaker than the initial mobile phase.

  • For Flash Chromatography: Dissolve the crude material in a minimal amount of a weak solvent (like dichloromethane or toluene). If the material is not soluble, you can pre-adsorb it onto a small amount of silica gel. To do this, dissolve the crude material in a strong solvent (e.g., methanol), add silica gel (approx. 2-3 times the weight of the crude material), and evaporate the solvent completely to get a dry, free-flowing powder. This powder can then be loaded directly onto the column.

  • For RP-HPLC: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile). Injecting a sample dissolved in a much stronger solvent (like 100% acetonitrile) can cause peak distortion and poor resolution.[9]

Q3: My purified compound has a yellowish or brownish tint. What causes this?

A3: Discoloration often indicates the presence of minor, highly conjugated or oxidized impurities.[10] If these impurities persist after initial chromatography, a second purification step under different conditions (e.g., using a PFP column if the first pass was on C18) or recrystallization may be necessary.

Q4: What analytical methods are best for confirming the purity of the final product?

A4: A combination of methods provides the most comprehensive purity profile.

  • RP-HPLC with UV detection: This is a powerful technique for quantifying purity and detecting non-volatile impurities.[4]

  • LC-MS: Coupling HPLC with a mass spectrometer allows for the identification of impurities by their mass-to-charge ratio.[4]

  • NMR Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural confirmation and can reveal impurities that may not be visible by UV detection.[4]

Section 4: Experimental Protocols

Protocol 1: Preparative Flash Chromatography (Normal-Phase)

This protocol is designed for the purification of 1-5 grams of crude 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine.

  • TLC Method Development:

    • Prepare several eluent systems of varying polarity (e.g., Hexanes:Ethyl Acetate from 9:1 to 1:1).

    • To each eluent system, add 1% triethylamine (TEA) .

    • Spot the crude material on TLC plates and develop.

    • Identify the solvent system that provides an Rf of ~0.3 for the desired product.

  • Column Packing:

    • Select a glass column and fill it with a slurry of silica gel (230-400 mesh) in the chosen nonpolar solvent (e.g., hexanes).

    • Pressurize the column to pack the silica bed firmly, ensuring a flat top surface. The packed silica volume should be approximately 50 times the mass of the crude material.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of dichloromethane.

    • Alternative (Dry Loading): Dissolve the crude material in a suitable solvent (e.g., acetone), add 2-3x its weight in silica gel, and concentrate to dryness on a rotary evaporator. Carefully add the resulting powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase identified during TLC analysis.

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice for preparative work.[2][11]
Mobile Phase Hexanes/Ethyl Acetate + 1% TEAGood polarity range; TEA is critical to prevent peak tailing.[3]
Sample:Silica Ratio 1:50 by weightPrevents column overload and ensures good separation.[1]
Target Rf 0.2 - 0.4Optimal range for good separation and reasonable elution time.[1]
Protocol 2: Analytical RP-HPLC for Purity Assessment

This protocol provides a starting point for purity validation. It may need to be adapted based on available instrumentation.

  • System and Column:

    • HPLC system with UV detector.

    • Column: PFP or C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

    • Filter and degas both mobile phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 260 nm (or as determined by UV scan)

    • Injection Volume: 5 µL

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: Hold at 5% B (re-equilibration)

  • Sample Preparation:

    • Prepare a stock solution of the compound at ~1 mg/mL in acetonitrile.

    • Dilute with Mobile Phase A to a final concentration of ~50 µg/mL.

  • Analysis:

    • Inject a blank (mobile phase) first to ensure a clean baseline.

    • Inject the sample and integrate the peaks. Purity is typically reported as the area percentage of the main peak.

ParameterRecommendationRationale
Stationary Phase PFP or C18 (e.g., 4.6x150 mm, 5 µm)PFP offers alternative selectivity for fluorinated compounds.[7]
Mobile Phase Modifier 0.1% Formic Acid or TFAProtonates the basic analyte to ensure sharp, symmetrical peaks.
Organic Solvent AcetonitrileLower viscosity and UV cutoff compared to methanol.
Detection UV at ~260 nmAppropriate for aromatic/heterocyclic systems.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Amino-4-(trifluoromethoxy)benzonitrile Derivatives.
  • Benchchem. (n.d.). A Comparative Guide to the Purity Validation of 2-Amino-4-(trifluoromethyl)pyridine by High- Performance Liquid Chromatography (HPLC).
  • Han, L., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC - NIH.
  • Benchchem. (n.d.). Overcoming challenges in the purification of pyridine compounds.
  • PubChem - NIH. (n.d.). 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine.
  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Amerigo Scientific. (n.d.). 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine (95%).
  • Organic Syntheses. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2.
  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • PMC. (n.d.). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.
  • Sigma-Aldrich. (n.d.). 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine 95%.
  • Journal of Pharmaceutical and Allied Sciences. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • ResearchGate. (n.d.). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications.
  • Sigma-Aldrich. (n.d.). Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices.
  • Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
  • PubMed. (2009). High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride.
  • Supelco. (n.d.). HPLC Troubleshooting Guide.
  • PubMed. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery.
  • PubMed. (n.d.). Use of fluorine-containing stationary phases for the separation of an alkyl bromide from its hydrocarbon analog by high-performance liquid chromatography.
  • ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine.
  • Chromatography Forum. (2015). Method for pyridine amine derivative.
  • ACS Publications. (2026). Insertion of Difluorocarbene into Nickel Complexes to Access Chloro(Bromo, iodo)Difluoromethylarenes.
  • ResearchGate. (2025). SYNTHESIS AND BIOLOGICAL SCREENING OF 2-AMINO-6-ARYL-4-{[(3′-DIFLUOROMETHOXY)-5′-(3″-METHYL)-4″-(2‴,2‴,2‴-TRIFLUOROETHOXY)PYRIDIN-2″-YL]METHOXYPHENYL}-NICOTINONITRILES.
  • PubMed. (2008). Liquid chromatographic fluorescence determination of amino acids in plasma and urine after derivatization with phanquinone.
  • Molecules. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Fisher Scientific. (n.d.). 2-Amino-3,5-difluoropyridine, 98%, Thermo Scientific Chemicals.
  • Benchchem. (n.d.). troubleshooting common issues in reactions involving 4-Amino-3,5-dichloro-2,6-difluoropyridine.

Sources

Optimization

Technical Support Center: Recrystallization of Fluorinated Aminopyridines

Status: Operational Operator: Senior Application Scientist Topic: Purification, Crystallization, and Troubleshooting for Fluorinated Aminopyridines Reference ID: FAP-CRYST-2026 Introduction: The Fluorine-Amine Paradox We...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Purification, Crystallization, and Troubleshooting for Fluorinated Aminopyridines Reference ID: FAP-CRYST-2026

Introduction: The Fluorine-Amine Paradox

Welcome to the technical support hub. You are likely here because your fluorinated aminopyridine (FAP) is behaving unpredictably.

These compounds present a unique "push-pull" challenge in crystallization:

  • The Fluorine Effect: The fluorine atom increases lipophilicity and lowers the lattice energy, often resulting in low melting points or "oiling out" phenomena.

  • The Amine Functionality: The amino group (

    
    ) introduces hydrogen bonding capability but is prone to oxidation (color degradation) and can form stubborn solvates.
    
  • pKa Shift: Fluorine is electron-withdrawing, significantly lowering the pKa of the pyridine nitrogen compared to non-fluorinated analogues. This alters how you must approach pH-dependent solubility.

This guide moves beyond standard textbook advice, offering troubleshooting based on the specific physicochemical behavior of FAPs.

Module 1: Solvent System Selection

User Question: "Standard solvents (Ethanol, EtOAc) aren't working. My compound is either too soluble or won't crystallize. What solvent system should I use?"

Scientist Answer: Fluorinated aminopyridines often defy "like dissolves like" because they possess dual polarity (lipophilic F-ring vs. polar amine). You need an orthogonal solvent strategy .

Recommended Solvent Systems
Solvent ClassSpecific SystemRationale for FAPs
Non-Polar/Polar Gradient Toluene / Heptane Excellent for FAPs with high fluorine content (3+ F atoms). Toluene interacts with the

-system; Heptane acts as the anti-solvent to force lattice formation.
Protic/Aqueous IPA / Water (9:1) Best for polar FAPs (mono-fluorinated). Water disrupts amine-solvent H-bonds, encouraging amine-amine intermolecular bonds necessary for crystal growth.
Reactive System EtOAc / HCl (in Dioxane) Gold Standard for Oils. If the free base is an oil or low-melting solid, do not struggle with it. Convert it to the Hydrochloride or Hydrobromide salt to raise the melting point and induce crystallization.
High Solubility Acetonitrile (MeCN) Specific utility for fluorinated dihydropyridines. It often solubilizes impurities while allowing the product to crystallize upon cooling.[1][2][3][4]
Visual Guide: Solvent Selection Decision Tree

SolventSelection cluster_legend Legend Start Start: Characterize FAP State StateCheck Is the Free Base a Solid or Oil? Start->StateCheck IsOil Oil / Low Melting Solid (<60°C) StateCheck->IsOil Unstable form IsSolid Stable Solid (>60°C) StateCheck->IsSolid Stable form SaltFormation STRATEGY A: Salt Formation (Reactive Crystallization) IsOil->SaltFormation SolubilityCheck Solubility in Toluene? IsSolid->SolubilityCheck SaltSolvent Dissolve in EtOAc/Ether Add HCl/HBr (anhydrous) SaltFormation->SaltSolvent Soluble High Solubility SolubilityCheck->Soluble Yes Insoluble Low Solubility SolubilityCheck->Insoluble No System1 System: Toluene/Heptane (Cooling Crystallization) Soluble->System1 System2 System: IPA/Water (Anti-solvent) Insoluble->System2 System3 System: Acetonitrile (Evaporative/Cooling) Insoluble->System3 Key1 Decision Point Key2 Critical Action

Caption: Decision matrix for selecting the optimal crystallization strategy based on the physical state and solubility profile of the fluorinated aminopyridine.

Module 2: Troubleshooting "Oiling Out"

User Question: "My solution turns cloudy, but instead of crystals, I get liquid droplets at the bottom. Why is this happening?"

Scientist Answer: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."[5][6] This is prevalent in fluorinated compounds because the melting point of the solvated compound is often lower than the boiling point of the solvent mixture.

The Mechanism: The fluorine atoms disrupt the crystal lattice energy. When you cool the solution, the compound prefers to exist as a disordered liquid phase (oil) rich in impurities rather than an ordered solid.[3][5]

Protocol: The "Two-Stage" Remediation

Stage 1: Thermodynamic Adjustment

  • Re-heat the mixture until the oil redissolves completely.

  • Add "Soluble" Solvent: Increase the ratio of the solvent in which your compound is most soluble (e.g., if using Toluene/Heptane, add 10% more Toluene). This lowers the saturation temperature.

  • Slow Cooling: Rapid cooling promotes oiling. Wrap the flask in foil or a towel to slow the cooling rate to <1°C/minute.

Stage 2: Seeding the Metastable Zone

  • Crucial Step: You must add seed crystals before the oil forms.

  • If you lack seeds: Scratch the glass wall at the liquid-air interface immediately as the solution becomes turbid.

  • The "Desert Rose" Technique: For stubborn oils, maintain the temperature just below the saturation point (where it is still clear) and add a seed. Hold this temperature for 2-4 hours to allow the seed to grow before cooling further.

Module 3: Impurity & Color Removal

User Question: "My product is brown/black. How do I remove the color without losing yield?"

Scientist Answer: Aminopyridines are electron-rich and prone to oxidation, forming "aniline blacks" or diazo-tars. These impurities are often trace (<1%) but highly colored.

Method A: Activated Carbon (The Right Way)

Warning: Fluorinated compounds can adsorb irreversibly to carbon.

  • Dissolve crude solid in hot Toluene or Ethanol (do not use DCM; it is too volatile for hot filtration).

  • Add Activated Carbon (1-3 wt%) . Do not excess.

  • Stir at reflux for 15-30 minutes.

  • Hot Filtration: Filter through Celite while keeping the funnel hot (use a heat gun or pre-warmed funnel) to prevent premature crystallization on the filter.

Method B: The "Acid-Base Wash" (Superior Purity)

This utilizes the basicity of the pyridine nitrogen.

  • Dissolve the colored crude oil/solid in DCM or EtOAc .

  • Extract with 1M HCl (aq) . The aminopyridine moves to the water layer (as the salt); non-basic colored tars stay in the organic layer.

  • Optional: Wash the aqueous acidic layer with fresh DCM to remove trapped lipophilic impurities.

  • Basify the aqueous layer with NaOH or Na2CO3 to pH > 10.

  • Extract the now-purified free base back into organic solvent, dry, and evaporate.

Module 4: Experimental Protocols

Protocol A: Reactive Crystallization (Salt Formation)

Best for: Low-melting fluorinated aminopyridines (oils).

  • Dissolution: Dissolve 10 mmol of crude aminopyridine in 5 volumes (mL/g) of anhydrous Ethyl Acetate .

  • Filtration: If the solution is hazy, filter through a 0.45µm PTFE syringe filter to remove insoluble particulates.

  • Acidification: While stirring rapidly at room temperature, add 1.05 equivalents of HCl (4M in Dioxane) dropwise.

    • Note: A white/off-white precipitate should form immediately.

  • Digestion: Stir the slurry for 30 minutes. If the precipitate becomes gummy, heat to 50°C until it becomes a crystalline suspension, then cool to 0°C.

  • Isolation: Filter the solid. Wash with cold EtOAc followed by Hexanes.

  • Drying: Dry in a vacuum oven at 40°C. (Fluorinated salts can be hygroscopic; store in a desiccator).

Protocol B: Anti-Solvent Recrystallization

Best for: Stable solid fluorinated aminopyridines.

  • Dissolution: Place crude solid in a flask. Add Isopropyl Alcohol (IPA) . Heat to near reflux (80°C). Add IPA in small portions until the solid just dissolves.

  • Anti-Solvent Addition: While maintaining reflux, add Water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add just enough hot IPA (drops) to clear the turbidity.

  • Nucleation: Remove from heat. Allow to cool to room temperature undisturbed.

    • Troubleshooting: If oil droplets appear at 50°C, reheat and add 5% more IPA.

  • Finishing: Cool to 4°C in a fridge for 2 hours. Filter and wash with cold 1:1 IPA/Water.

Visual Guide: Troubleshooting Workflow

Troubleshooting Problem Problem: Oiling Out / Impurities Step1 1. Check MP vs Solvent BP (Is MP < BP?) Problem->Step1 Action1 Yes: Switch to Lower BP Solvent (e.g., DCM/Hexane) Step1->Action1 True Action2 No: Check Purity (TLC/HPLC) Step1->Action2 False Step2 Purity < 90%? Action2->Step2 Action3 Perform Acid/Base Extraction First Step2->Action3 Yes Action4 Purity > 90%: Use Seeding Strategy Step2->Action4 No

Caption: Logical flow for diagnosing and fixing crystallization failures in fluorinated systems.

References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from

  • Organic Syntheses. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Org. Synth. 2017, 94, 46-53.[7] Retrieved from

  • National Institutes of Health (NIH). (2016). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC. Retrieved from

  • American Chemical Society. (2016).[8] Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. Org. Process Res. Dev. Retrieved from

  • MDPI. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines. Molecules. Retrieved from

Sources

Troubleshooting

Overcoming low yields in the synthesis of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine

Introduction Welcome to the technical support center for the synthesis of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists w...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this highly functionalized and electron-deficient pyridine derivative. The unique substitution pattern of this molecule, featuring two fluorine atoms, a trifluoromethyl group, and an amino group, presents specific synthetic challenges that can often lead to suboptimal yields.

This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) based on established principles of heterocyclic and fluorine chemistry. Our goal is to empower you with the scientific rationale and practical solutions needed to overcome common hurdles and optimize your synthetic route.

Troubleshooting Guide: Overcoming Low Yields

The most common and scalable approach to synthesizing the target molecule involves a nucleophilic aromatic substitution (SNAr) reaction on a suitable precursor, such as 2-chloro-3,5-difluoro-4-(trifluoromethyl)pyridine, with an ammonia source. The electron-withdrawing nature of the fluorine and trifluoromethyl substituents strongly activates the C2-position for nucleophilic attack. However, various factors can lead to low conversion, side product formation, and purification difficulties.

dot

cluster_main Desired S(N)Ar Pathway cluster_side Common Side Reaction cluster_issue Observed Issue SM 2-Chloro-3,5-difluoro-4- (trifluoromethyl)pyridine Product 2-Amino-3,5-difluoro-4- (trifluoromethyl)pyridine SM->Product  NH3 (aq. or gas)  Solvent, ΔT Side_Product 3,5-Difluoro-4-(trifluoromethyl) -pyridin-2(1H)-one (Hydrolysis Product) SM->Side_Product  H2O (from aq. NH3)  High Temp, Base Low_Yield Low Yield of Desired Product Side_Product->Low_Yield Contributes to...

Caption: Key reaction pathways in the amination step.

Q1: My amination reaction shows low conversion of the starting material, even after extended reaction times. What are the likely causes and how can I fix it?

A: Low conversion is typically due to insufficient reaction temperature, an inadequate ammonia source, or improper solvent choice.

  • Causality: The C-Cl bond in the precursor is activated towards nucleophilic attack by the strongly electron-withdrawing F and CF₃ groups. However, the reaction still requires overcoming a significant activation energy barrier. Furthermore, the choice of ammonia source and solvent dramatically influences the nucleophilicity of the aminating species.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Many SNAr reactions on electron-deficient heterocycles require elevated temperatures. Monitor the reaction by TLC or LC-MS and gradually increase the temperature, for example, from 80 °C to 120 °C or higher, while checking for decomposition. Reactions are often conducted in a sealed pressure vessel to reach temperatures above the solvent's boiling point.

    • Select a More Potent Ammonia Source:

      • Aqueous Ammonia: While common, the presence of water can lead to hydrolysis byproducts (see Q2). However, concentrated aqueous ammonia (28-30%) at high temperatures in a sealed tube is often effective.

      • Ammonia in an Organic Solvent: Using a saturated solution of ammonia gas in a solvent like 1,4-dioxane or isopropanol provides an anhydrous environment, which can minimize side reactions.

      • Ammonium Salts: In some cases, using ammonium hydroxide or other ammonium salts can be effective, but often require higher temperatures.

    • Optimize the Solvent: The solvent should be polar and aprotic to solvate the counter-ions and enhance the nucleophilicity of ammonia.

      • Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) are excellent choices for SNAr reactions.

      • Avoid Protic Solvents: Alcohols can potentially compete as nucleophiles at high temperatures, leading to ether byproducts.

Q2: My reaction mixture turns dark, and I'm isolating multiple byproducts, including a major impurity that is difficult to separate from my desired product. What is happening?

A: This often indicates the formation of hydrolysis byproducts or decomposition. The primary suspect is the formation of 3,5-difluoro-4-(trifluoromethyl)-pyridin-2(1H)-one.

  • Causality: The same electronic factors that activate the C2-position to attack by ammonia also make it highly susceptible to attack by water, especially under basic conditions and at elevated temperatures. If you are using aqueous ammonia, you are creating conditions ripe for competitive hydrolysis. The trifluoromethyl group itself can also be sensitive to hydrolysis under harsh conditions, though this is less common.

  • Troubleshooting Steps:

    • Minimize Water Content: The most effective solution is to switch to an anhydrous ammonia source. Bubble ammonia gas through your chosen organic solvent (e.g., DMSO) before adding your starting material.

    • Moderate Reaction Temperature: While heat is needed for conversion, excessive temperatures (>150 °C) can accelerate decomposition and side reactions. Find the "sweet spot" where the desired reaction proceeds at a reasonable rate without significant byproduct formation.

    • Control Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor its progress and quench it once the starting material is consumed to prevent the product from degrading or participating in secondary reactions.

    • Purification Strategy: If the pyridone byproduct does form, separation can be challenging due to similar polarities.

      • Acid/Base Extraction: The pyridone has an acidic N-H proton, while your product is basic. A careful aqueous workup with pH adjustments might help separate them.

      • Chromatography: Consider using a different stationary phase, such as neutral alumina, or a different solvent system for your column chromatography.

Q3: The reaction seems to work, but my isolated yield after purification is consistently low. Where could I be losing my product?

A: Product loss can occur during the aqueous workup or chromatography, especially if the product's properties are not fully considered.

  • Causality: 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine is an amine and is therefore basic. During an acidic or neutral aqueous workup, it can be protonated, increasing its water solubility and leading to significant loss in the aqueous phase. It is also a relatively polar compound, which can lead to issues with chromatography.

  • Troubleshooting Steps:

    • Optimize Aqueous Workup:

      • After quenching the reaction, ensure the aqueous layer is made basic (pH > 9-10) with a base like sodium carbonate or sodium hydroxide before extracting with an organic solvent (e.g., ethyl acetate, dichloromethane). This ensures the amine is in its free base form and has maximum solubility in the organic layer.

      • Perform multiple extractions (3-4 times) with fresh solvent to ensure complete recovery from the aqueous phase.

    • Refine Chromatography Technique:

      • Tailing: The basic amino group can interact strongly with acidic silica gel, leading to "tailing" of the product spot and poor separation. To mitigate this, you can pre-treat your silica gel with triethylamine or add a small amount (0.1-1%) of triethylamine or ammonia to your chromatography eluent.

      • Irreversible Adsorption: In some cases, highly polar amines can irreversibly bind to silica. If tailing is severe, consider switching to a less acidic stationary phase like neutral alumina.

    • Consider Crystallization: If your product is a solid, crystallization can be an excellent alternative or final purification step after chromatography. This can significantly improve purity and yield by removing closely eluting impurities. Experiment with different solvent systems (e.g., hexanes/ethyl acetate, toluene).

Parameter Optimization Summary

ParameterEffect on Low YieldRecommendation for OptimizationScientific Rationale
Temperature Too low: Incomplete conversion. Too high: Decomposition, hydrolysis.Start around 100 °C in a sealed vessel and increase incrementally to 140 °C. Monitor by LC-MS.Overcomes the activation energy for SNAr without providing enough energy for undesired pathways.
Ammonia Source Aqueous NH₃ can cause hydrolysis. Gaseous NH₃ can be difficult to handle.Use a saturated solution of NH₃ gas in an anhydrous polar aprotic solvent like DMSO or 1,4-dioxane.Provides a high concentration of the nucleophile while eliminating water, a competing nucleophile.
Solvent Non-polar or protic solvents can slow the reaction rate.Use polar aprotic solvents such as DMSO, DMF, or NMP.These solvents effectively solvate counterions and do not hydrogen-bond with the nucleophile, increasing its reactivity.
Water Content A primary cause of the pyridone byproduct, which reduces yield and complicates purification.Ensure all reagents and solvents are anhydrous. Use an anhydrous ammonia source.Minimizes the concentration of a key competing nucleophile (H₂O).
Workup pH Acidic or neutral pH will protonate the amine product, increasing its water solubility and leading to loss.Adjust the aqueous phase to pH > 9 before extraction.Ensures the product is in its neutral, more organosoluble free-base form for efficient extraction.

Frequently Asked Questions (FAQs)

Q: Can I use a different halogen, like 2-bromo-3,5-difluoro-4-(trifluoromethyl)pyridine, as the starting material? A: Yes, you can. However, for SNAr reactions, the C-F and C-Cl bonds are generally more reactive than C-Br bonds due to the high electronegativity of fluorine and chlorine, which strongly polarizes the carbon, making it more susceptible to nucleophilic attack.[1] While a bromo- a chloro-precursor is generally preferred for its reactivity and cost-effectiveness.

Q: Are there alternative synthetic routes that avoid the SNAr amination step? A: While SNAr is the most direct route, other methods exist for constructing aminopyridines, though they may be lower yielding or require more steps. For instance, one could envision a route involving the reduction of a corresponding nitro-pyridine (2-nitro-3,5-difluoro-4-(trifluoromethyl)pyridine), but the synthesis of this nitro-intermediate is not trivial. Other classical pyridine syntheses are generally not suitable for producing such a highly substituted pattern.[2][3]

Q: What are the main safety concerns for this reaction? A: The primary safety concern is conducting reactions at high temperatures and pressures in sealed vessels. Always use a blast shield and ensure your glassware is rated for the pressures you anticipate. Ammonia is a corrosive and toxic gas; always handle it in a well-ventilated fume hood. The organic solvents used (DMSO, DMF) have their own specific handling requirements.[4]

References

  • Pauton, M., et al. (2019). First radiosynthesis of 2-amino-5-[18F]fluoropyridines. Supporting Information, The Royal Society of Chemistry.
  • Google Patents. (2016). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
  • ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine.
  • Google Patents. (1982). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
  • Google Patents. (2025). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
  • PMC. (Date N/A). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • PMC. (Date N/A). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.
  • Senshu University Repository. (Date N/A). Detailed experimental procedure for the synthesis of 4-fluoropyridine.
  • IJNRD. (2024). Pyridine: Synthesis, Swiss-ADME and Applications.
  • PMC. (Date N/A). Synthesis of Fluorinated Amines: A Personal Account.
  • Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
  • Science. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction.
  • MDPI. (Date N/A). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®.
  • Amerigo Scientific. (Date N/A). 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine (95%).
  • University of Münster. (2024). New method for introducing fluorinated components into molecules.
  • ResearchGate. (2025). ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.
  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes.
  • ACS Green Chemistry Institute. (Date N/A). Safety Issues with Pyridine Ring Construction.

Sources

Optimization

Stability and storage of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine

<Technical Support Center: 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine Welcome to the technical support guide for 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine (CAS No. 883498-68-8). This document is intended for...

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine

Welcome to the technical support guide for 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine (CAS No. 883498-68-8). This document is intended for researchers, chemists, and drug development professionals. It provides essential information on the stability, storage, and handling of this compound to ensure experimental success and maintain material integrity.

Physicochemical Properties Summary

For ease of reference, the key properties of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine are summarized below.

PropertyValueSource
CAS Number 883498-68-8[1]
Molecular Formula C₆H₃F₅N₂[1][2]
Molecular Weight 198.09 g/mol [1][2]
Appearance Liquid[1]
Density 1.524 g/mL at 25 °C[1]
Refractive Index n20/D 1.463[1]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine.

Q1: What are the optimal long-term storage conditions for this compound?

A1: For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4] It is crucial to protect it from moisture and incompatible materials. While some related pyridine compounds are stored at ambient temperatures, refrigeration (2-8 °C) under an inert atmosphere (e.g., Argon or Nitrogen) is the best practice to minimize potential degradation over time. Always keep the container tightly closed when not in use.[5]

Q2: Is 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine sensitive to air, light, or moisture?

A2: While specific data on this molecule's sensitivity is limited, the general chemical nature of aminopyridines suggests potential sensitivity.

  • Moisture: The amino group can make the compound hygroscopic. Absorbed water can lead to clumping, inaccurate weighing, and potentially promote hydrolysis or other degradation pathways. Storage in a desiccator or a dry box is recommended.

  • Air: While many pyridine derivatives are stable in air, prolonged exposure should be avoided. Storing under an inert atmosphere is a precautionary measure to prevent slow oxidation.

  • Light: Many complex organic molecules can be sensitive to UV light. It is best practice to store the material in an amber or opaque vial to prevent photochemical degradation.[3]

Q3: What solvents are recommended for preparing stock solutions?

A3: This compound is soluble in common organic solvents such as dichloromethane, chloroform, and acetone. When preparing stock solutions for biological assays, dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are typically suitable. It is critical to use anhydrous-grade solvents to prevent the introduction of water, which could compromise the stability of the compound in solution. Always perform a small-scale solubility test before preparing a large stock solution.

Q4: What are the primary safety hazards associated with this compound?

A4: According to GHS classifications, this compound is a warning-level hazard. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[1] All handling should be performed in a well-ventilated chemical fume hood.[6]

Troubleshooting Guide

This section provides guidance on how to address specific issues that may arise during the use of this compound.

Problem 1: Inconsistent or unexpected results in my biological or chemical assay.

  • Possible Cause 1: Compound Degradation. Improper storage or handling may have led to the degradation of the material.

    • Solution: First, visually inspect the compound. Any change from its initial appearance (e.g., color change, clumping) could indicate degradation. Prepare a fresh stock solution from a new or properly stored vial of the compound. If possible, verify the purity of the suspect material using analytical techniques like HPLC, LC-MS, or ¹H NMR and compare it to a reference standard or the certificate of analysis.

  • Possible Cause 2: Inaccurate Concentration. If the compound has absorbed moisture, the actual concentration of your stock solution will be lower than calculated.

    • Solution: Always handle the compound in a dry environment (e.g., glovebox or under a stream of dry nitrogen) when weighing. Prepare a new stock solution using freshly opened anhydrous solvent. If the assay is critical, the concentration of the stock solution should be verified analytically (e.g., via a quantitative NMR or a validated HPLC method with a standard curve).

Problem 2: The compound, which is a liquid, appears viscous or has solidified.

  • Possible Cause: Low Temperature. Some related fluorinated pyridines have melting points near ambient or slightly above room temperature. If the laboratory temperature is low or the material was refrigerated, it may solidify or become highly viscous.

    • Solution: Gently warm the vial to room temperature (e.g., in a 25-30 °C water bath) until the contents are fully liquid and homogenous. Before taking an aliquot, ensure the material is well-mixed by gently vortexing the vial. Do not use high heat, as this could accelerate degradation.

Problem 3: My stock solution has changed color or developed a precipitate over time.

  • Possible Cause: Solution Instability. The compound may not be stable in the chosen solvent over the storage period, or it may be degrading due to exposure to light, air, or water.

    • Solution: It is strongly recommended to prepare fresh stock solutions for each experiment. If solutions must be stored, they should be aliquoted into small, single-use vials, purged with inert gas, sealed tightly, and stored at -20 °C or -80 °C in the dark. Discard any solution that shows a change in color or has formed a precipitate.

Experimental Protocols

Protocol 1: Standard Handling and Storage Procedure

  • Receiving: Upon receipt, visually inspect the container for any damage.

  • Environment: Transfer the container to a controlled environment, such as a chemical fume hood or a glovebox with a dry atmosphere.

  • Inert Atmosphere: Before opening for the first time, briefly purge the vial headspace with an inert gas like argon or dry nitrogen.

  • Dispensing: Use clean, dry spatulas or syringes for dispensing. Avoid introducing any contaminants.

  • Resealing: After dispensing, purge the headspace again with inert gas, securely seal the container with the original cap and Parafilm®, and store it under the recommended conditions.

  • Storage: Store the sealed container in a cool, dry, and dark place, preferably in a desiccator or refrigerator designated for chemical storage.[3][4] Avoid storing near strong oxidizing agents, acids, or bases.[7]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for investigating suspected compound degradation leading to poor experimental results.

G start Inconsistent Assay Results (Suspected Compound Issue) visual_check Visually Inspect Solid Compound (Color, Form) start->visual_check appearance_ok Appearance is Normal visual_check->appearance_ok OK appearance_bad Discolored / Clumpy visual_check->appearance_bad Not OK solution_check Prepare Fresh Stock Solution (Use Anhydrous Solvent) appearance_ok->solution_check new_lot Action: Use New Lot of Compound appearance_bad->new_lot rerun_assay Rerun Key Experiment solution_check->rerun_assay results_ok Results are Consistent rerun_assay->results_ok OK results_bad Still Inconsistent rerun_assay->results_bad Not OK troubleshoot_assay Conclusion: Compound is Likely OK. Troubleshoot Other Assay Parameters. results_ok->troubleshoot_assay confirm_purity Action: Confirm Purity (LC-MS, NMR, HPLC) results_bad->confirm_purity confirm_purity->new_lot

Caption: Troubleshooting workflow for investigating suspected compound degradation.

References

  • Carl ROTH. Safety Data Sheet: Pyridine. (2025-03-31). [Link]

  • Washington State University. Pyridine Standard Operating Procedure. [Link]

  • Pipzine Chemicals. 2-Amino-3,5-difluoropyridine Manufacturer & Supplier in China. [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine ROTIPURAN® ≥99 %, p.a., ACS. (2025-03-31). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3483849, 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine

Welcome to the technical support center for the synthesis of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working wit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its synthesis and ensure the purity of your final product.

The synthesis of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine is a nuanced process, primarily relying on the principles of nucleophilic aromatic substitution (SNAr) on a highly electron-deficient pyridine ring. The presence of multiple fluorine atoms and a potent electron-withdrawing trifluoromethyl group activates the ring for amination but also introduces challenges in controlling regioselectivity and minimizing side reactions. This guide will provide the causal logic behind these challenges and offer field-proven strategies for their mitigation.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine and what are the key challenges?

A1: The most common and industrially scalable approach involves a multi-step synthesis starting from a polychlorinated pyridine derivative. A typical sequence begins with the chlorination and subsequent fluorination of a picoline precursor to generate a key intermediate, such as 2,3,5-trichloro-4-(trifluoromethyl)pyridine or 2,3,5-trifluoro-4-(trifluoromethyl)pyridine. This intermediate is then subjected to amination, typically with ammonia, to introduce the amino group at the C2 position.

The primary challenges in this synthesis are:

  • Controlling Halogen Exchange: Ensuring complete and selective replacement of chlorine with fluorine during the fluorination step is critical. Incomplete fluorination can lead to chloro-difluoro- or dichloro-fluoro-pyridine intermediates that can carry through to the final product.

  • Regioselectivity of Amination: The amination of a poly-halogenated pyridine ring can potentially yield isomeric products. The position of the incoming amino group is directed by the electronic and steric effects of the existing substituents. For 2,3,5-trifluoro-4-(trifluoromethyl)pyridine, the C2 and C6 positions are most activated towards nucleophilic attack.

  • Minimizing Over-amination: The highly activated nature of the pyridine ring can lead to the substitution of more than one fluorine atom, resulting in diaminodifluoro-4-(trifluoromethyl)pyridine byproducts.

  • Stability of the Trifluoromethyl Group: While generally robust, the trifluoromethyl group can be susceptible to hydrolysis under harsh basic or acidic conditions, although this is less common under typical amination conditions.

Q2: What are the most likely byproducts in the synthesis of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine?

A2: Based on the probable synthetic route and the principles of SNAr on polyfluorinated pyridines, the following byproducts are most likely to be encountered:

  • Isomeric Amination Products: While the C2 position is electronically favored for amination, trace amounts of the isomeric 6-amino-3,5-difluoro-4-(trifluoromethyl)pyridine may form.

  • Products of Incomplete Fluorination: If the starting material for amination contains chlorine, you may see byproducts such as 2-Amino-3-chloro-5-fluoro-4-(trifluoromethyl)pyridine or 2-Amino-5-chloro-3-fluoro-4-(trifluoromethyl)pyridine.

  • Over-amination Byproducts: Diamino-fluoro-4-(trifluoromethyl)pyridine species can be formed if the reaction conditions are too harsh or if there is an excess of the aminating agent.

  • Hydrolysis Products: Although less common, hydrolysis of the trifluoromethyl group to a carboxylic acid can occur under extreme pH and temperature conditions.

A summary of these potential byproducts is provided in the table below:

Byproduct CategoryPotential StructuresOrigin
Isomeric Amination 6-Amino-3,5-difluoro-4-(trifluoromethyl)pyridineNon-regioselective amination
Incomplete Fluorination 2-Amino-3-chloro-5-fluoro-4-(trifluoromethyl)pyridineAmination of a chloro-fluoro intermediate
2-Amino-5-chloro-3-fluoro-4-(trifluoromethyl)pyridineAmination of a chloro-fluoro intermediate
Over-amination 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridineExcessive amination
Hydrolysis 2-Amino-3,5-difluoro-4-carboxy-pyridineHydrolysis of the -CF₃ group

Q3: How can I detect and characterize these byproducts?

A3: A combination of chromatographic and spectroscopic techniques is essential for the robust identification and quantification of byproducts:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is the primary tool for assessing the purity of the final product and quantifying known and unknown impurities. A reverse-phase C18 column with a gradient of acetonitrile and water is a good starting point for method development.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying volatile and semi-volatile byproducts, particularly those arising from incomplete fluorination or isomeric substitution.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Can help to distinguish between isomers by observing the coupling patterns of the aromatic protons.

    • ¹⁹F NMR: This is an exceptionally powerful tool for identifying fluorinated byproducts. The chemical shifts and coupling constants of the fluorine atoms are highly sensitive to their chemical environment, allowing for the clear differentiation of isomers and other fluorine-containing impurities.[2]

    • ¹³C NMR: Provides detailed information about the carbon skeleton and can be used to confirm the structure of byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying non-volatile byproducts and confirming the molecular weights of impurities detected by HPLC.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine.

Issue 1: Low Yield of the Desired Product

  • Possible Cause 1: Incomplete Reaction. The amination reaction may not have gone to completion.

    • Troubleshooting:

      • Reaction Time: Increase the reaction time and monitor the progress by TLC or HPLC.

      • Temperature: Gradually increase the reaction temperature, but be mindful of potential side reactions.

      • Pressure: If using ammonia gas in a sealed reactor, ensure adequate pressure is maintained throughout the reaction.

  • Possible Cause 2: Deactivation of the Starting Material. The starting poly-halogenated pyridine may be of poor quality or contain inhibitors.

    • Troubleshooting:

      • Purity of Starting Material: Analyze the starting material by GC-MS or NMR to confirm its identity and purity.

      • Purification: Purify the starting material by distillation or recrystallization if necessary.

  • Possible Cause 3: Suboptimal Solvent. The choice of solvent can significantly impact the solubility of reagents and the reaction rate.

    • Troubleshooting:

      • Solvent Screening: Experiment with different polar aprotic solvents such as DMSO, DMF, or NMP.

Issue 2: Presence of Multiple Isomers in the Final Product

  • Possible Cause: Lack of Regioselectivity in the Amination Step. The reaction conditions may not be optimal for selective substitution at the C2 position.

    • Troubleshooting:

      • Temperature Control: Lowering the reaction temperature can often improve regioselectivity.

      • Rate of Addition: Slow, controlled addition of the aminating agent can minimize localized high concentrations that may lead to less selective reactions.

      • Catalyst/Additive: While not always necessary for this type of reaction, exploring the use of a phase-transfer catalyst or other additives could potentially enhance selectivity.

Issue 3: Significant Amounts of Chloro-Containing Byproducts

  • Possible Cause: Incomplete Fluorination of the Precursor. The halogen exchange reaction did not proceed to completion.

    • Troubleshooting:

      • Fluorinating Agent: Ensure the fluorinating agent (e.g., KF, CsF) is anhydrous and of high purity.

      • Reaction Conditions: Increase the temperature and/or reaction time of the fluorination step.

      • Phase-Transfer Catalyst: The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the halogen exchange process.

      • Purification of Intermediate: Purify the fluorinated intermediate by distillation before proceeding to the amination step.

Issue 4: Formation of Diamino Byproducts

  • Possible Cause: Over-reaction with the Aminating Agent.

    • Troubleshooting:

      • Stoichiometry: Carefully control the stoichiometry of the aminating agent. Use a slight excess, but avoid a large excess.

      • Reaction Time and Temperature: Reduce the reaction time and/or temperature to minimize the opportunity for a second substitution to occur.

Experimental Protocols

Protocol 1: General Procedure for HPLC-MS Analysis of Reaction Mixture

  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Quench the reaction by diluting the aliquot in a large volume of a suitable solvent (e.g., 1 mL of acetonitrile/water 1:1).

    • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm.

  • MS Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

Protocol 2: ¹⁹F NMR for Byproduct Identification

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the crude or purified product in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Add a small amount of an internal standard with a known ¹⁹F chemical shift if quantitative analysis is required (e.g., trifluorotoluene).

  • NMR Acquisition:

    • Acquire a standard proton-decoupled ¹⁹F NMR spectrum.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for minor components.

    • The large chemical shift dispersion of ¹⁹F NMR will often allow for the baseline resolution of signals from the desired product and fluorinated byproducts.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Synthetic Pathway and Potential Byproduct Formation

Synthesis_Byproducts cluster_synthesis Main Synthetic Pathway cluster_byproducts Potential Byproduct Formation Start Polychloro-4-(trifluoromethyl)pyridine Intermediate 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine Start->Intermediate Fluorination (e.g., KF) IncompleteFluorination Chloro-difluoro-4-(trifluoromethyl)pyridine Start->IncompleteFluorination Incomplete Fluorination Product 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine Intermediate->Product Amination (NH₃) Isomer 6-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine Intermediate->Isomer Non-regioselective Amination OverAmination Diamino-fluoro-4-(trifluoromethyl)pyridine Intermediate->OverAmination Excess NH₃

Caption: Synthetic pathway and potential byproduct formation.

Diagram 2: Troubleshooting Logic Flow

Troubleshooting_Flowchart Start Problem Identified in Synthesis CheckPurity Analyze Crude Product (HPLC, GC-MS, NMR) Start->CheckPurity LowYield Low Yield? CheckPurity->LowYield ImpurityDetected Impurity Detected? CheckPurity->ImpurityDetected LowYield->ImpurityDetected No OptimizeReaction Optimize Reaction Conditions: - Increase Time/Temp - Check Reagent Purity LowYield->OptimizeReaction Yes IdentifyImpurity Identify Impurity Structure (MS, NMR) ImpurityDetected->IdentifyImpurity Yes Purify Purify Product (Recrystallization, Chromatography) ImpurityDetected->Purify No OptimizeReaction->Purify IsomerByproduct Isomeric Byproduct? IdentifyImpurity->IsomerByproduct ChloroByproduct Chloro-containing Byproduct? IsomerByproduct->ChloroByproduct No OptimizeAmination Optimize Amination: - Lower Temperature - Slower Addition IsomerByproduct->OptimizeAmination Yes DiaminoByproduct Diamino Byproduct? ChloroByproduct->DiaminoByproduct No OptimizeFluorination Optimize Fluorination: - Anhydrous Reagents - Increase Time/Temp ChloroByproduct->OptimizeFluorination Yes ControlStoichiometry Control Amination: - Reduce NH₃ Stoichiometry - Lower Temp/Time DiaminoByproduct->ControlStoichiometry Yes DiaminoByproduct->Purify No OptimizeAmination->Purify OptimizeFluorination->Purify ControlStoichiometry->Purify

Caption: Troubleshooting logic for synthesis optimization.

References

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 2017 , 42(3), 101-115. [Link]

  • A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
  • Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines. Russian Journal of Organic Chemistry, 2008 , 44(1), 100-106. [Link]

  • Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Russian Chemical Bulletin, 2024 , 73(6), 1709–1715. [Link]

  • 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine (95%). Amerigo Scientific. [Link]

  • A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Communications, 2020 , 11, 362. [Link]

  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 2023 , 28(15), 5731. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for the Fluorination of Pyridines

Welcome to the Technical Support Center for Pyridine Fluorination. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine int...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyridine Fluorination. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine into pyridine rings. The following content provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Introduction to Pyridine Fluorination

The incorporation of fluorine into pyridine moieties is a cornerstone of modern medicinal chemistry and agrochemical development. The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] However, the chemical inertness of the pyridine ring, particularly its electron-deficient nature, presents significant challenges to selective and efficient fluorination.[1]

This guide will explore the primary strategies for pyridine fluorination, including electrophilic C-H fluorination, nucleophilic aromatic substitution (SNAr), and deoxyfluorination of hydroxypyridines. We will delve into the mechanistic underpinnings of these transformations to provide a rational basis for troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the fluorination of pyridines?

The primary challenges stem from the electronic properties of the pyridine ring. As an electron-deficient aromatic system, it is generally resistant to electrophilic attack. Furthermore, achieving regioselectivity can be difficult, as different positions on the ring (ortho, meta, para to the nitrogen) exhibit varying degrees of reactivity.[1] Reagent stability, moisture sensitivity, and potential side reactions are also common hurdles.

Q2: How do I choose the right fluorination strategy for my pyridine substrate?

The choice of strategy depends on the available functional handles on your pyridine and the desired position of the fluorine atom.

  • For C-H fluorination: If you have an unfunctionalized C-H bond you wish to convert to a C-F bond, methods like those using silver(II) fluoride (AgF₂) for ortho-fluorination are suitable.[2]

  • For Nucleophilic Aromatic Substitution (SNAr): If your pyridine has a good leaving group (e.g., -Cl, -NO₂) at the desired position (typically ortho or para to the nitrogen), SNAr with a fluoride source like KF or CsF is a viable option.[3]

  • For Deoxyfluorination: If you have a hydroxypyridine, deoxyfluorinating agents like DAST, Deoxo-Fluor®, or the more modern PyFluor™ can replace the hydroxyl group with fluorine.[4][5]

Q3: Why is ortho/para fluorination generally easier to achieve than meta fluorination?

In nucleophilic aromatic substitution (SNAr), the reaction proceeds through a negatively charged intermediate (a Meisenheimer complex). When the nucleophile attacks at the ortho or para position, the negative charge can be delocalized onto the electronegative nitrogen atom, which is a stabilizing interaction. This is not possible with meta-attack, making the intermediate for meta-substitution less stable and the reaction slower.[6] For C-H fluorination with reagents like AgF₂, the reaction is often directed by the coordination of the pyridine nitrogen to the metal center, favoring the ortho position.[2] Achieving meta-fluorination often requires more specialized strategies.[1]

Troubleshooting Guide: A Problem-and-Solution Approach

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: Low or No Product Yield

Q: I am attempting a C-H fluorination with AgF₂ and seeing very low conversion of my starting material. What are the likely causes and how can I fix it?

A: Low yield in AgF₂-mediated fluorination is a common issue. Let's break down the potential causes and solutions.

  • Cause 1: Inactive Reagent. Silver(II) fluoride is a powerful oxidant and is highly sensitive to moisture. If the reagent has been improperly stored or handled, it may have decomposed. AgF₂ should be a black, fine crystalline solid; a yellow/brown discoloration indicates decomposition, and the reagent should be discarded.

    • Solution: Purchase high-quality AgF₂ from a reputable supplier and handle it quickly in the air, minimizing exposure to atmospheric moisture. Store it in a desiccator.

  • Cause 2: Substrate Deactivation. Pyridines bearing multiple or strong electron-withdrawing groups are electronically deactivated and often react poorly with AgF₂, leading to yields as low as 0-30%.[7]

    • Solution: For highly deactivated substrates, consider alternative fluorination methods such as nucleophilic aromatic substitution if a suitable precursor is available. Increasing reaction time or temperature typically has a minimal effect on these deactivated substrates.[8]

  • Cause 3: Presence of Moisture. The reaction is sensitive to moisture, which can consume the AgF₂.

    • Solution: Use anhydrous acetonitrile as the solvent and ensure your pyridine starting material is dry. While the reaction can be set up on the benchtop, taking precautions to minimize moisture is crucial for reproducibility.[7]

Problem 2: Poor Regioselectivity

Q: I am trying to fluorinate a 3,5-disubstituted pyridine and am getting a mixture of isomers. How can I improve the regioselectivity?

A: Achieving high regioselectivity in the fluorination of unsymmetrically substituted pyridines can be challenging. The outcome is often a delicate balance of steric and electronic effects.

  • Causality: The fluorination of 3,5-disubstituted pyridines with AgF₂ often results in poor site selectivity, with ratios ranging from 1:1 to 6:1.[7] This is because the electronic and steric influence of the two different substituents can lead to comparable activation of the C-H bonds at the 2- and 6-positions.

  • Solutions & Optimization:

    • Exploit Directing Groups: Certain substituents can exert a stronger directing effect. For instance, a 3-benzyloxy group tends to direct fluorination to the adjacent 2-position with modest to high selectivity (4.2:1 to 20:1).[7] If your synthesis allows, consider incorporating such a directing group.

    • Systematic Screening of Conditions: While often challenging, a systematic variation of reaction parameters can sometimes improve selectivity.

      • Solvent: The polarity and coordinating ability of the solvent can influence the transition state and thus the regiochemical outcome.

      • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy.

    • Alternative Strategies: If direct C-H fluorination remains unselective, consider a multi-step approach where a functional group is first installed at the desired position and then converted to a fluorine atom (e.g., via a Sandmeyer-type reaction or SNAr).

Problem 3: Product Decomposition or Side Reactions

Q: I am performing a deoxyfluorination on a hydroxypyridine using DAST and observing significant amounts of an elimination byproduct. What is happening and what can I do?

A: Elimination is a common side reaction in deoxyfluorination, particularly with reagents like DAST and Deoxo-Fluor®.

  • Causality: Deoxyfluorination with DAST proceeds via the formation of an intermediate alkoxyaminosulfur difluoride. This intermediate can then either undergo substitution by fluoride (SN2 or SN1) to give the desired product or undergo elimination (E2 or E1) to form an alkene, especially if there is an abstractable proton beta to the hydroxyl group and the substrate is sterically hindered. DAST is also thermally unstable and can generate HF, which can promote side reactions.[6]

  • Solutions & Optimization:

    • Switch to a More Selective Reagent: Modern deoxyfluorination reagents have been developed to minimize elimination. PyFluor™ is a thermally stable, crystalline solid that often provides significantly higher selectivity for fluorination over elimination compared to DAST.[2] It is a highly recommended alternative.

    • Optimize Reaction Conditions:

      • Temperature: Carefully control the reaction temperature. DAST reactions are often run at low temperatures (e.g., -78 °C) to minimize side reactions and control the exothermic nature of the reaction.

      • Solvent: The choice of solvent can influence the reaction pathway. Non-polar solvents may favor substitution, while polar solvents might promote elimination in some cases. Toluene and ethereal solvents are often effective for PyFluor reactions.[9]

    • Use of a Base: For reagents like PyFluor, a strong, non-nucleophilic base such as DBU is required. The base facilitates the initial activation of the alcohol.[10]

Experimental Protocols

Protocol 1: C-H Fluorination of 2-Phenylpyridine with AgF₂

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

  • 2-Phenylpyridine (1.0 equiv)

  • Silver(II) fluoride (AgF₂) (3.0 equiv)

  • Anhydrous acetonitrile (MeCN)

  • Methyl tert-butyl ether (MTBE)

  • 1M HCl (aq)

  • Saturated NaCl (aq)

  • Anhydrous MgSO₄

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-phenylpyridine. Add anhydrous MeCN and stir to dissolve.

  • Reagent Addition: In the air, quickly weigh the AgF₂ and add it to the stirred solution in one portion. Seal the flask and stir at room temperature. The reaction mixture will turn from a black suspension to a yellowish one as AgF₂ is consumed.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 90 minutes.

  • Workup:

    • Upon completion, concentrate the reaction mixture to near dryness using a rotary evaporator.

    • To the residue, add MTBE and 1M HCl and shake well.

    • Filter the mixture through a pad of Celite® to remove the insoluble silver salts, rinsing the filter cake with MTBE.

    • Transfer the filtrate to a separatory funnel, remove the aqueous layer, and wash the organic layer with a saturated NaCl solution.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography on silica gel.

Expected Yield: 79-81%

Protocol 2: Nucleophilic Aromatic Fluorination of 2-Chloro-5-nitropyridine with KF

This protocol is a representative procedure for SNAr fluorination.

Materials:

  • 2-Chloro-5-nitropyridine (1.0 equiv)

  • Spray-dried potassium fluoride (KF) (2.0 equiv)

  • Tetrabutylammonium chloride (TBAC) (0.1 equiv)

  • Anhydrous dimethyl sulfoxide (DMSO)

Procedure:

  • Reaction Setup: To a dry flask, add 2-chloro-5-nitropyridine, spray-dried KF, and TBAC.

  • Solvent Addition: Add anhydrous DMSO.

  • Reaction: Heat the mixture to 130-150 °C and stir vigorously.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS for the disappearance of the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into cold water and extract with a suitable organic solvent (e.g., ethyl acetate or MTBE).

    • Wash the combined organic extracts with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography or distillation.

Data Presentation

Table 1: Comparison of Deoxyfluorination Reagents for a Model Secondary Alcohol

ReagentConditionsYield of Fluoride (%)Yield of Elimination (%)Selectivity (F:E)
DASTCH₂Cl₂, rt70-8013-19~5:1
Deoxo-Fluor®CH₂Cl₂, rt70-8013-19~5:1
PyFluor™ Toluene, DBU, rt79<4>20:1

Data compiled from reference[9]. This table illustrates the superior selectivity of PyFluor™ in minimizing elimination side products.

Visualizations: Reaction Mechanisms and Workflows

Mechanism of AgF₂-Mediated C-H Fluorination

The currently accepted mechanism involves initial coordination of the pyridine nitrogen to AgF₂, followed by nucleophilic attack of fluoride and subsequent oxidation.

AgF2_Mechanism cluster_start Initiation cluster_addition Fluoride Addition cluster_oxidation Oxidation & Product Formation Py Pyridine Py_AgF2 Pyridine-AgF₂ Complex Py->Py_AgF2 Coordination AgF2 AgF₂ AgF2->Py_AgF2 Intermediate1 Fluorinated Dihydropyridinyl Radical Intermediate Py_AgF2->Intermediate1 F⁻ Attack & SET Product 2-Fluoropyridine Intermediate1->Product H• Abstraction (Oxidation) AgF AgF Intermediate1->AgF HF HF Intermediate1->HF Troubleshooting_Yield Start Low Yield Observed CheckReagent Is the fluorinating reagent active and pure? Start->CheckReagent CheckMoisture Is the reaction strictly anhydrous? CheckReagent->CheckMoisture Yes ReplaceReagent Replace with fresh, high-quality reagent. CheckReagent->ReplaceReagent No CheckSubstrate Is the pyridine substrate electronically deactivated? CheckMoisture->CheckSubstrate Yes DrySystem Dry solvents/reagents. Use inert atmosphere. CheckMoisture->DrySystem No CheckTemp Is the reaction temperature optimal? CheckSubstrate->CheckTemp No ChangeMethod Consider alternative fluorination strategy (e.g., SNAr). CheckSubstrate->ChangeMethod Yes OptimizeTemp Screen a range of temperatures. CheckTemp->OptimizeTemp No End Yield Improved CheckTemp->End Yes ReplaceReagent->CheckMoisture DrySystem->CheckSubstrate OptimizeTemp->End

Caption: A logical workflow for troubleshooting low-yield fluorination reactions.

Safety and Handling of Fluorinating Reagents

General Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Be aware that many fluorinating agents react violently with water and can release highly corrosive and toxic hydrogen fluoride (HF). [6] Reagent-Specific Safety:

  • Selectfluor™: An oxidizing agent. Avoid contact with combustible materials. While relatively stable, handle with care.

  • DAST and Deoxo-Fluor®: Thermally unstable and can decompose explosively, especially DAST. [6]Avoid heating unless absolutely necessary and under strict controls. These reagents are volatile and pose a respiratory hazard. [11]They react violently with water.

  • AgF₂: A strong oxidizing agent and is moisture-sensitive. Handle quickly and store in a desiccator. Quenching and Disposal:

  • General Quenching: Reactions are often quenched by carefully and slowly adding the reaction mixture to a stirred, cooled (0 °C) saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize acidic byproducts like HF. [12]* Disposal: All waste containing fluoride must be disposed of according to institutional and local environmental regulations. Neutralize acidic waste before disposal.

References

  • Umemoto, T. (2016). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry. Available at: [Link]

  • Sanford, M. S. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research, 53(11), 2441-2452. Available at: [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-960. Available at: [Link]

  • Organic Syntheses. (n.d.). Bis(4-fluorophenyl)difluoromethane. Org. Synth. 2011, 88, 177. Available at: [Link]

  • Society of Chemical Industry. (n.d.). Simpler fluorine chemistry. SCI. Available at: [Link]

  • Oreate AI. (2026). Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. Oreate AI Blog. Available at: [Link]

  • Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53. Available at: [Link]

  • Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(30), 9571–9574. Available at: [Link]

  • Kubota, K., et al. (2025). Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides. Green Chemistry. Available at: [Link]

  • Sun, H., & DiMagno, S. G. (2007). Room-Temperature Nucleophilic Aromatic Fluorination: Experimental and Theoretical Studies. Angewandte Chemie International Edition, 45(17), 2720-2725. Available at: [Link]

  • Singh, R. P., & Shreeve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2002(17), 2561-2578. Available at: [Link]

  • Sarpong Group. (2016). Quenching of Pyrophoric Materials. University of California, Berkeley. Available at: [Link]

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). SNAr Solvents and Reagents. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139-10147. Available at: [Link]

  • Georg, G. I., et al. (2008). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. The Journal of Organic Chemistry, 73(13), 5179–5182. Available at: [Link]

  • Mailyan, A., et al. (2022). Renewable Reagent for Nucleophilic Fluorination. Organic Letters, 24(16), 3041–3045. Available at: [Link]

  • Doyle, A. G., et al. (2016). Nucleophilic (Radio)Fluorination of α‑Diazocarbonyl Compounds Enabled by Copper-Catalyzed H−F Insertion. Journal of the American Chemical Society, 138(32), 10169–10172. Available at: [Link]

  • Majek, M., & Filace, F. (2022). Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. Molecules, 27(21), 7247. Available at: [Link]

  • Strem Chemicals. (n.d.). Photocatalysts. Strem Chemicals. Available at: [Link]

  • Boutchie, A., & Melvin, P. (n.d.). Deoxyfluorination Reagents from 1999-Present. Bryn Mawr College. Available at: [Link]

  • Ismalaj, E., et al. (2014). Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. Beilstein Journal of Organic Chemistry, 10, 1348–1354. Available at: [Link]

  • Sanford, M. S., et al. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research, 53(11), 2441-2452. Available at: [Link]

  • Google Patents. (n.d.). A kind of method for preparing Selectfluor. CN106554355A.
  • Chernyak, D., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 25(14), 3163. Available at: [Link]

  • Molski, M. A., et al. (2025). Deoxyfluorination of Hydroxy-Substituted Boronates. ChemRxiv. Available at: [Link]

  • Hodgson, D. R. W., et al. (2018). A quantitative reactivity scale for electrophilic fluorinating reagents. Chemical Communications, 54(80), 11302-11305. Available at: [Link]

  • Holt, E., et al. (2023). Photoactivated Pyridine Directed Fluorination through Hydrogen Atom Transfer. The Journal of Organic Chemistry, 88(24), 17359–17366. Available at: [Link]

  • Umemoto, T., et al. (1991). N-fluoropyridinium pyridine heptafluorodiborate: a useful fluorinating agent. The Journal of Organic Chemistry, 56(10), 3449-3452. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Suzuki Coupling with Electron-Deficient Pyridines

Current Status: Operational Agent: Senior Application Scientist Topic: Troubleshooting Suzuki-Miyaura Cross-Coupling in Heteroaromatic Systems Knowledge Base Overview Welcome to the Advanced Synthesis Helpdesk. You are l...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Agent: Senior Application Scientist Topic: Troubleshooting Suzuki-Miyaura Cross-Coupling in Heteroaromatic Systems

Knowledge Base Overview

Welcome to the Advanced Synthesis Helpdesk. You are likely here because your standard Suzuki protocol (Pd(PPh₃)₄/Na₂CO₃) failed. Coupling electron-deficient pyridines—particularly 2-substituted pyridines—is notoriously difficult due to two competing failure modes: Catalyst Poisoning (Lewis basicity) and Protodeboronation (instability of the boron species).

This guide is structured as a series of Troubleshooting Tickets addressing specific failure symptoms.

Ticket #001: Reaction Stalls or Yields <10% (Catalyst Poisoning)

Symptom: The reaction mixture remains clear or precipitates palladium black immediately; starting material is recovered unchanged. Diagnosis: The pyridine nitrogen lone pair is coordinating to the Palladium center, displacing the phosphine ligand and forming an inactive Pd(II)(Pyridine)ₙ complex. This "poisoning" shuts down the catalytic cycle before oxidative addition can occur effectively.

The Solution: Steric Bulk & Precatalysts

You must use ligands bulky enough to physically prevent the pyridine nitrogen from binding to the Pd center. Additionally, standard Pd(0) sources (like Pd₂(dba)₃) often have induction periods that allow poisoning to happen before the active species is generated.

Recommended System:

  • Ligand: XPhos or SPhos .[1] These biaryl phosphine ligands are electron-rich (facilitating oxidative addition into electron-deficient rings) and sterically demanding (preventing N-coordination).

  • Catalyst Source: Buchwald G3 or G4 Precatalysts (e.g., XPhos Pd G3).[1] These activate rapidly even at room temperature, bypassing the unstable induction phase [1].[1]

Visualizing the "Pyridine Trap":

PyridineTrap Pd_L Active Catalyst [L-Pd(0)] Poisoned Inactive Complex [L-Pd-Pyridine] Pd_L->Poisoned Fast N-Coordination (Reversible but favored) OxAdd Oxidative Addition Product Pd_L->OxAdd Desired Pathway (Requires Bulky Ligand) Pyridine Pyridine Substrate (Lewis Base) Pyridine->Poisoned

Figure 1: The competition between productive oxidative addition and non-productive nitrogen coordination (poisoning).

Ticket #002: Formation of Reduced Product (Protodeboronation)

Symptom: You observe the formation of the de-boronated arene (Ar-H) instead of the coupled product. Diagnosis: Protodeboronation . Electron-deficient heteroaryl boronic acids (especially 2-pyridyl) are exceptionally unstable in aqueous base. The C-B bond hydrolyzes faster than the transmetalation step occurs.

The Solution: The "Slow-Release" Strategy

Do not use free boronic acids for 2-pyridyl couplings. Use a masked boron species that releases the active boronic acid slowly, keeping its concentration low (minimizing decomposition) but sufficient for the catalyst to grab it [2].[1]

Select Your Reagent:

Reagent TypeStabilityProtocol ComplexityRecommendation
Free Boronic Acid Very LowLowAvoid for 2-pyridyls.
Pinacol Ester (BPin) Low/MediumLowBetter than acid, but often still fails for 2-pyridyls.[1]
K-Trifluoroborate (BF₃K) HighMediumExcellent. Requires hydrolytic conditions.[1]
MIDA Boronate Very High MediumGold Standard. Air stable, slow release.[1]
Standard Operating Procedure (SOP): MIDA Boronate Coupling

Based on the Burke Group methodology [3].

  • Stoichiometry: 1.0 equiv Aryl Halide, 1.5 equiv MIDA Boronate.[1]

  • Catalyst: XPhos Pd G3 (2-5 mol%).

  • Base: K₃PO₄ (3.0 equiv). Note: Anhydrous K₃PO₄ is preferred.

  • Solvent: 1,4-Dioxane : Water (5:1 ratio).[1]

    • Why? The water is necessary to slowly hydrolyze the MIDA protecting group.

  • Temperature: 60 °C.

  • Execution: Combine solids, purge with Argon, add degassed solvent. Stir vigorously.

Ticket #003: Electrophile Selection (Halogen Effects)

Question: "Should I use 2-chloropyridine or 2-bromopyridine?" Answer: Counter-intuitively, 2-chloropyridines are often superior for these specific difficult couplings.[1]

  • Reasoning: While Bromides are generally more reactive, 2-bromopyridines are highly unstable and can degrade during storage or reaction setup.[1] 2-Chloropyridines are electron-deficient enough to undergo oxidative addition efficiently with modern ligands (like XPhos) but are stable enough to survive the reaction conditions without side reactions [4].

Troubleshooting Decision Tree

Use this logic flow to determine your next experiment.

TroubleshootingTree Start Start: Reaction Failed CheckSM Analyze Crude Mixture: What happened to the Boron species? Start->CheckSM Result1 Boron species intact Halide untouched CheckSM->Result1 Result2 De-boronated Arene (Ar-H) observed CheckSM->Result2 Diag1 Diagnosis: Catalyst Poisoning Result1->Diag1 Diag2 Diagnosis: Rapid Protodeboronation Result2->Diag2 Sol1 Action: Switch to XPhos Pd G3 Increase Temp to 80°C Diag1->Sol1 Sol2 Action: Switch to MIDA Boronate or Molander BF3K salt Diag2->Sol2

Figure 2: Logical workflow for diagnosing reaction failure based on crude NMR/LCMS analysis.

Frequently Asked Questions (FAQ)

Q: Can I use anhydrous conditions to stop protodeboronation? A: Yes, but with a caveat. Standard Suzuki coupling requires water/base to activate the boron. However, you can use CsF (Cesium Fluoride) in anhydrous dioxane or toluene.[1] The fluoride anion activates the boronate (forming a fluoroborate intermediate) without the presence of water, which is the primary source of protons for the side reaction. This is particularly useful for 2-pyridyl BPin substrates [5].

Q: My reaction works but the yield is stuck at 50%. Why? A: Check for Homocoupling . If your catalyst is too active and the transmetalation is slow, the electrophile might homocouple.[1]

  • Fix: Add the electrophile slowly (syringe pump) or switch to a slightly less active precatalyst (e.g., from XPhos to SPhos).

Q: Why do you recommend Precatalysts over generating Pd(0) in situ? A: Reproducibility. Generating Pd(0) from Pd(OAc)₂ + Ligand relies on reduction by the phosphine or solvent, which is inconsistent. Pd₂(dba)₃ contains dibenzylideneacetone, which is itself a ligand that can inhibit the reaction.[1] G3/G4 precatalysts contain a specific 1:1 Pd:Ligand ratio and activate cleanly, removing variables from your troubleshooting process [6].

References

  • Buchwald, S. L. et al. "Palladium-Catalyzed Cross-Coupling Reactions with Buchwald Precatalysts."[1] Sigma-Aldrich Technical Guides. Link

  • Burke, M. D. et al. "A General Solution for the 2-Pyridyl Problem."[1] J. Am. Chem. Soc.[1] 2010, 132, 47, 16762–16765.[1] Link

  • Burke, M. D. "Slow-Release of Unstable Boronic Acids."[1][2] Aldrichimica Acta, Vol. 42, No. 1. Link

  • Molander, G. A. et al. "Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroborates."[1] Acc.[1][3][4][5] Chem. Res. 2007, 40, 4, 275–286.[1] Link

  • Lloyd-Jones, G. C. et al. "Protodeboronation of Heteroaromatic Boronic Acids."[1] J. Am. Chem. Soc.[1] 2014, 136, 1, 570–579.[1] Link

  • Strem Chemicals. "Buchwald Ligands and Precatalysts User Guide." Link

Sources

Optimization

Technical Support Center: Managing Exotherms in Fluorinated Heterocycle Synthesis

Core Directive: The Thermodynamics of Fluorination The introduction of fluorine into heterocyclic scaffolds is thermodynamically favorable but kinetically treacherous. The C-F bond formation is highly exothermic (approx.

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Thermodynamics of Fluorination

The introduction of fluorine into heterocyclic scaffolds is thermodynamically favorable but kinetically treacherous. The C-F bond formation is highly exothermic (approx. 485 kJ/mol), often exceeding the heat removal capacity of standard batch reactors during scale-up.

The Central Problem: In small-scale discovery (mg scale), heat dissipates rapidly due to a high surface-area-to-volume ratio. At kilogram scale, this ratio drops drastically. If the rate of heat generation (


) exceeds the rate of heat removal (

), the reaction mass temperature rises, potentially triggering the decomposition of the fluorinating reagent itself—a secondary, often explosive event.

This guide provides the protocols to decouple reaction kinetics from thermal risks.

Reagent Selection: The First Line of Defense

Before optimizing process parameters, evaluate the intrinsic thermal stability of your nucleophilic fluorinating agents. Historic reliance on DAST is a primary cause of scale-up incidents due to its low decomposition onset and high energy release.

Comparative Thermal Stability Data
ReagentStructureDecomp.[1][2][3] Onset (

)
Energy Release (

)
Scale-up Risk Profile
DAST Diethylaminosulfur trifluoride~140 °C~1700 J/g Critical. Detonation potential.
Deoxo-Fluor Bis(2-methoxyethyl)aminosulfur trifluoride~140 °C~1100 J/gHigh. Slower release than DAST, but still severe.
XtalFluor-E Diethylaminodifluorosulfinium tetrafluoroborate>190 °C ~300–600 J/gManageable. Solid salt, significantly safer.
Fluolead 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride>170 °CModerateLow. High thermal stability.

Expert Insight: While DAST is liquid and easy to handle in flow, its shock sensitivity and violent decomposition make it unsuitable for batch processes >100g without rigorous safety loops. XtalFluor salts do not generate free HF but require activators (e.g., DBU,


), altering the reaction kinetics.

Thermal Characterization & Go/No-Go Decision

You cannot manage what you do not measure. Every fluorination scale-up must undergo a thermal screening protocol.

Protocol: The "Stoessel" Criticality Assessment

Objective: Determine the Maximum Temperature of Synthesis Reaction (MTSR) relative to the Time to Maximum Rate (TMR) of decomposition.

  • Run DSC (Differential Scanning Calorimetry):

    • Scan reagent and reaction mixture from 30°C to 400°C at 4°C/min.

    • Identify

      
       (decomposition start) and total energy integration.
      
  • Calculate Adiabatic Temperature Rise (

    
    ): 
    
    • Note: If you lack specific

      
       (Heat Capacity), assume 1.8 J/g·K for organic solvents.
      
  • Determine MTSR:

Decision Workflow (Graphviz)

ThermalSafety Start Start: Thermal Screening DSC Step 1: DSC Analysis (Reagent & Mixture) Start->DSC Calc Step 2: Calculate MTSR (Process Temp + Adiabatic Rise) DSC->Calc Decision Is MTSR > (T_onset - 50°C)? Calc->Decision Safe Batch Approved (Class 1-2) Decision->Safe No Unsafe Batch High Risk (Class 4-5) Decision->Unsafe Yes Mitigation Strategy: Switch to Flow or Reduce Concentration Unsafe->Mitigation

Figure 1: Decision tree for validating batch safety. If the potential maximum temperature approaches within 50°C of the decomposition onset, batch processing is unsafe.

Troubleshooting Guide: Specific Scenarios

Scenario A: "My reaction yield drops significantly upon scale-up (10g to 500g), and I see black tar."

Diagnosis: Localized Thermal Runaway. In the 10g batch, mixing was instantaneous. At 500g, dosing the fluorinating agent created a "hot zone" at the injection point where


 before the heat could disperse to the jacket.
Corrective Actions: 
  • Sub-surface Addition: Do not drip reagent onto the surface. Use a dip tube to introduce the reagent directly into the impeller's high-shear zone.

  • Dilution: Dilute the fluorinating agent (e.g., DAST) 1:1 with DCM or THF to increase thermal mass and slow reaction kinetics.

  • Cryogenic Dosing: Lower the dosing temperature to -78°C (if kinetics allow) to "bank" cooling capacity, then warm slowly to reaction temperature.

Scenario B: "Pressure builds up uncontrollably during the quench."

Diagnosis: HF Release & Exotherm. Quenching unreacted DAST/Deoxofluor with water generates HF gas and massive heat immediately. Corrective Actions:

  • Reverse Quench: Never add water to the reaction. Add the reaction mixture slowly into a pre-cooled solution of aqueous bicarbonate/base.

  • Scrubber Loop: Ensure the reactor vent is connected to a caustic scrubber (KOH) capable of neutralizing HF gas spikes.

The Ultimate Solution: Continuous Flow Chemistry

For highly exothermic fluorinations (e.g., using DAST or Fluorine gas), continuous flow is the industry standard for safety and selectivity.

Why Flow Works:

  • Heat Transfer: Microreactors have surface-area-to-volume ratios 1000x higher than batch vessels.

  • Residence Time: You can heat a reaction to 100°C for 30 seconds to drive conversion, then quench immediately before decomposition occurs.

Protocol: Setting up a Flow Fluorination
  • Feed A: Heterocycle Substrate in DCM.

  • Feed B: DAST (neat or solution).

  • Mixer: High-turbulence chip (ensure mixing time

    
    ).
    
  • Reactor: PFA or Stainless Steel coil (resistant to HF).

  • Quench: In-line mixing with

    
     solution.
    
Flow Reactor Diagram (Graphviz)

FlowSetup cluster_zone Heat Removal Zone Substrate Substrate Feed (Pump A) Mixer Micro-Mixer (High Shear) Substrate->Mixer Reagent Fluorinating Agent (Pump B) Reagent->Mixer Reactor Residence Time Unit (Temp Controlled) Mixer->Reactor Exotherm Zone Collection Collection/Scrubber Reactor->Collection Product Quench Quench Feed (Base) Quench->Collection Neutralization

Figure 2: Continuous flow setup. The "Exotherm Zone" is contained within a high-heat-transfer coil, preventing runaway.

References & Authoritative Grounding

  • Thermal Stability of DAST vs. Deoxofluor:

    • Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination." Journal of Organic Chemistry (1999).

    • Comparison Data: DAST (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       J/g) vs Deoxofluor (
      
      
      
      J/g).[4][5]
  • Safety of Fluorination Scale-Up:

    • Organic Process Research & Development (OPRD): "Safe Scale-Up of an Exothermic Lithiation–Fluorination."

    • Discusses Stoessel criticality classes and adiabatic temperature rise.

  • Continuous Flow for Fluorinated Heterocycles:

    • Baumann, M., et al. "Continuous Flow Synthesis of Fluorinated Heterocycles."

    • Highlights the ability to manage exotherms via improved surface-to-volume ratios.

  • XtalFluor Reagents (Safer Alternatives):

    • Beaulieu, F., et al. "Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents."

    • Provides DSC data showing higher decomposition temperatures (>190°C).[4][6]

Sources

Troubleshooting

Catalyst selection for cross-coupling with 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine

Technical Support Center: Cross-Coupling Methodologies for 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine Executive Summary: The "Electronic Fortress" Challenge Subject: 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cross-Coupling Methodologies for 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine

Executive Summary: The "Electronic Fortress" Challenge

Subject: 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine (CAS: 883498-68-8) Classification: Highly Electron-Deficient Heterocycle / Poor Nucleophile

The Core Problem: You are working with a molecule that resists standard catalysis. The combination of the pyridine nitrogen, two fluorine atoms (positions 3,5), and a trifluoromethyl group (position 4) creates an intensely electron-deficient


-system.
  • Nucleophilicity: The 2-amino group is electronically deactivated, making it a terrible nucleophile for attacking Pd(II) centers.

  • Catalyst Poisoning: The pyridine nitrogen is sterically accessible enough to bind Pd(0) or Pd(II), potentially creating off-cycle "resting states" that kill turnover.

  • Side Reactions: The C-F bonds are susceptible to oxidative addition (C-F activation) if the catalyst is too electron-rich and the temperature too high, leading to defluorinated byproducts.

This guide provides the protocols to overcome these barriers, focusing on Buchwald-Hartwig Amination (using the substrate as a nucleophile) and Suzuki-Miyaura Coupling (functionalizing the ring).

Module 1: Catalyst & Ligand Selection Matrix

Do not use generic conditions (e.g., Pd(PPh3)4 or dppf). This substrate requires bulky, electron-rich biaryl phosphine ligands to force the catalytic cycle forward.

Primary Recommendation: Buchwald-Hartwig Amination

(Coupling the 2-NH2 with an Aryl Halide)

ComponentRecommendationTechnical Rationale
Ligand BrettPhos or tBuBrettPhos These ligands are bulky and electron-rich.[1] They stabilize the Pd(0) species to prevent poisoning by the pyridine N, but crucially, they accelerate reductive elimination , which is the rate-limiting step for electron-poor amines.
Pre-Catalyst BrettPhos Pd G4 Avoid in-situ generation (Pd(OAc)2 + Ligand) if possible. G4 precatalysts ensure a 1:1 Pd:Ligand ratio and rapid initiation, preventing the formation of inactive Pd-clusters.
Base LHMDS (LiHMDS)The amine is not acidic enough to self-deprotonate but is poor at attacking Pd. LHMDS (strong, non-nucleophilic) irreversibly deprotonates the amine, forming a reactive amide that attacks the Pd(II) center.
Solvent 1,4-Dioxane or Toluene Non-polar/weakly polar solvents minimize chelation of the pyridine nitrogen to the metal center.
Secondary Recommendation: Suzuki-Miyaura Coupling

(If you converted the 2-NH2 to a Halide, e.g., 2-Cl)

ComponentRecommendationTechnical Rationale
Ligand XPhos or SPhos Excellent for coupling sterically hindered or electron-deficient aryl chlorides.
Base K3PO4 (anhydrous)Anhydrous conditions prevent hydrolysis of the fluorinated ring (nucleophilic aromatic substitution by OH-).

Module 2: Troubleshooting & FAQs

Q1: "My reaction turns black immediately and yields 0% product. What happened?"

Diagnosis: Catalyst Decomposition (Pd Black formation). Root Cause: The 2-amino group is so electron-deficient that it failed to coordinate to the Pd(II)-Aryl complex. The unstable Pd species aggregated into inactive metal. Solution:

  • Switch to Precatalysts: Use BrettPhos Pd G4 .

  • Order of Addition: Do not mix Pd and the amine without the aryl halide present.

  • Protocol Adjustment:

    • Standard: Mix Aryl Halide + Amine + Base + Solvent.[2]

    • Modification: Add the Catalyst solution last , rapidly, to the heated mixture (Hot Injection) to jumpstart the cycle.

Q2: "I see full consumption of the aryl halide, but the product is the reduced arene (Ar-H), not the coupled amine."

Diagnosis: Protodehalogenation (Beta-Hydride Elimination pathway). Root Cause: The reductive elimination of your C-N bond is too slow. The Pd-Aryl intermediate grabbed a hydride (likely from the solvent or base impurities) and eliminated. Solution:

  • Use tBuBrettPhos: It is bulkier than BrettPhos and forces reductive elimination to occur faster than side reactions.

  • Switch Solvent: If using THF, switch to Toluene . THF is a common hydride source in sluggish reactions.

  • Increase Concentration: Run the reaction at high concentration (0.5 M - 1.0 M) to favor the bimolecular reaction (coupling) over unimolecular decay.

Q3: "Can I use Cs2CO3 instead of LHMDS? My substrate is base-sensitive."

Answer: Generally, No . Explanation: Weak bases like Carbonates rely on an equilibrium deprotonation. Because your 2-aminopyridine is electron-poor, it is more acidic than aniline, which suggests weak bases might work. However, the nucleophilicity is so low that you need the high concentration of the fully deprotonated anion (lithium amide) to drive the attack on Palladium.

  • Exception: If you must use a weak base, use BrettPhos Pd G4 with Cs2CO3 in t-Amyl Alcohol at 100°C. The alcohol solvent helps solubilize the base, but expect lower yields.

Module 3: Visualization & Logic Flow

Workflow 1: Catalyst Decision Tree

CatalystSelection Start Substrate: 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine Goal What is your reaction goal? Start->Goal RouteA Coupling the Amine (NH2) (Buchwald-Hartwig) Goal->RouteA RouteB Coupling at Ring Position (Requires Halogenation first) Goal->RouteB LigandA Primary Ligand: BrettPhos Backup: tBuBrettPhos RouteA->LigandA LigandB Ligand: XPhos or SPhos RouteB->LigandB BaseA Base: LHMDS (1.0M in THF) Reason: Complete deprotonation required LigandA->BaseA IssueA Issue: Slow Reductive Elimination BaseA->IssueA SolA Solution: High Temp (100°C) + Bulky Ligand IssueA->SolA BaseB Base: K3PO4 (Anhydrous) LigandB->BaseB IssueB Issue: Hydrolysis of C-F bonds BaseB->IssueB SolB Solution: Exclude Water strictly IssueB->SolB

Caption: Decision logic for catalyst and condition selection based on the specific reactivity mode of the fluorinated aminopyridine.

Workflow 2: The Poisoning Mechanism

Poisoning cluster_0 Troubleshooting Tip Pd0 Active Catalyst L-Pd(0) OffCycle Off-Cycle Resting State (Pd-Pyridine Complex) Pd0->OffCycle Binding (Poisoning) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Reaction Pathway Pyridine Substrate (Pyridine N) OffCycle->Pd0 Heat/Dissociation Advice Use Bulky Ligands (BrettPhos) to sterically block the Pyridine N binding.

Caption: Mechanism of catalyst deactivation via pyridine nitrogen coordination and the steric solution.

Module 4: Validated Experimental Protocol

Protocol: Cross-Coupling of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine with Aryl Bromides

  • Preparation:

    • Flame-dry a reaction vial equipped with a magnetic stir bar.

    • Add BrettPhos Pd G4 (0.02 equiv) and BrettPhos ligand (0.02 equiv). Note: Adding extra free ligand stabilizes the active species.

    • Add the Aryl Bromide (1.0 equiv) and the Aminopyridine Substrate (1.2 equiv).

    • Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Reagent Addition:

    • Add anhydrous 1,4-Dioxane (concentration 0.2 M).

    • Add LHMDS (2.4 equiv, 1.0 M solution in THF) dropwise at room temperature. Caution: Exotherm possible.

  • Reaction:

    • Place in a pre-heated block at 100°C .

    • Stir vigorously (1000 rpm) for 12-16 hours.

    • Checkpoint: The color should remain dark red/brown. If it turns black and precipitates mirrors within 10 minutes, oxygen was present or the catalyst loading is too low.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate.

    • Filter through a pad of Celite to remove Pd residues.

    • Concentrate and purify via flash chromatography (Note: The product will likely be less polar than the starting amine).

References

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Pd- and Cu-Based Catalyst Systems for the C- and N-Arylation of Oxindoles. Journal of the American Chemical Society, 131(1), 174–175. [Link]

    • Context: Establishes the utility of BrettPhos for difficult, electron-deficient substr
  • Fors, B. P., Dooleweerdt, K., Zeng, Q., & Buchwald, S. L. (2009). An Efficient System for the Pd-Catalyzed Cross-Coupling of Amides and Aryl Mesylates.[3] Tetrahedron, 65(33), 6576–6583. [Link]

    • Context: Discusses the mechanistic necessity of bulky ligands for promoting reductive elimin
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

    • Context: The definitive guide on selecting RuPhos vs. BrettPhos based on amine substitution and electronics.
  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]

    • Context: Validation of G3/G4 precatalysts to prevent induction periods and poisoning.

Sources

Optimization

Technical Support Center: Palladium Removal from 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine Reactions

Welcome to the technical support center dedicated to addressing the challenges associated with removing residual palladium from reactions involving 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine. This guide is designed...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges associated with removing residual palladium from reactions involving 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, to synthesize complex molecules with this specific heterocyclic building block.[1]

The unique electronic and structural properties of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine make it a valuable synthon. However, these same properties, particularly the presence of the 2-amino group, present significant challenges for downstream processing, most notably in the removal of the palladium catalyst to levels compliant with regulatory standards like the ICH Q3D guidelines.[2] This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve a highly pure active pharmaceutical ingredient (API).

Troubleshooting Guide

This section addresses specific, common issues encountered during the purification of products derived from 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine.

Issue 1: My final product shows high levels of residual palladium (>100 ppm) even after standard column chromatography.

Primary Cause: The nitrogen atoms in the 2-aminopyridine moiety act as strong ligands, forming a stable chelate with the palladium center.[3] This palladium-product complex can co-elute with your desired compound during silica gel chromatography, making separation by this method alone ineffective.[4]

Troubleshooting Steps:

  • Employ a Metal Scavenger: This is the most robust strategy. Introduce a solid-supported scavenger with a high affinity for palladium post-reaction or post-initial workup. Thiol-based scavengers are often the first choice due to the strong affinity of sulfur for palladium.[3][5]

  • Screen a Panel of Scavengers: No single scavenger is universally effective. The optimal choice depends on the specific palladium species (e.g., Pd(0) vs. Pd(II)), solvent, and temperature. A screening approach is highly recommended.

  • Consider Activated Carbon: Activated carbon can be a cost-effective option, either used alone or in conjunction with other scavengers.[1][3] However, it can sometimes lead to product loss through non-specific adsorption, so this must be evaluated.[3]

  • Optimize Scavenging Conditions: Systematically vary the scavenger-to-product ratio, temperature (25-60°C is a typical range), and reaction time (1 to 18 hours) to identify the most effective conditions for palladium removal.[3]

Diagram: Palladium Removal Workflow

G start Crude Reaction Mixture (High Pd Content) chromatography Standard Purification (e.g., Column Chromatography) start->chromatography icp_ms_1 Analyze Pd Content (ICP-MS) chromatography->icp_ms_1 scavenging Implement Metal Scavenging Protocol icp_ms_1->scavenging High Pd pass < 10 ppm Pd (ICH Guideline Met) icp_ms_1->pass Low Pd screen Screen Scavengers (Thiol, Amine, Carbon) scavenging->screen optimize Optimize Conditions (Temp, Time, Equivalents) screen->optimize icp_ms_2 Analyze Pd Content (ICP-MS) optimize->icp_ms_2 icp_ms_2->pass Success fail > 10 ppm Pd icp_ms_2->fail Failure crystallization Crystallization with Additive (e.g., N-Acetylcysteine) fail->crystallization crystallization->icp_ms_2

Caption: Decision-making workflow for systematic palladium removal.

Issue 2: Significant product loss occurs during the scavenging process.

Primary Cause: Non-specific adsorption of your aminopyridine product onto the scavenger material. This is particularly common with highly porous materials like activated carbon but can occur with silica-based scavengers as well.[3]

Troubleshooting Steps:

  • Select a More Specific Scavenger: If using activated carbon, switch to a functionalized silica scavenger (e.g., thiol or diamine-based), which may offer higher selectivity for palladium.[6]

  • Adjust the Solvent System: The choice of solvent can influence the binding of both palladium and the product to the scavenger. Using a solvent in which your product is highly soluble may minimize its adsorption onto the scavenger.[3]

  • Minimize Scavenger Amount: Do not use a large excess of the scavenger. Determine the minimum amount necessary to achieve the desired level of palladium removal through optimization experiments. Start with 4-8 molar equivalents of scavenger relative to the initial amount of palladium catalyst.[3]

  • Wash the Scavenger: After filtration, wash the collected scavenger cake with a fresh portion of the solvent to recover adsorbed product.[3] Be aware that this can sometimes leach a small amount of palladium back into the filtrate, so a balance must be struck.[1]

Issue 3: Crystallization concentrates the palladium in my product.

Primary Cause: The strong coordination between your aminopyridine product and palladium can lead to the formation of a stable complex that co-crystallizes. In some cases, crystallization can actually concentrate the metal within the crystal structure.[7]

Troubleshooting Steps:

  • Use Crystallization Additives: Additives such as N-acetylcysteine or thiourea can act as competing ligands.[3][8] They bind to the palladium, forming a complex that is more soluble in the mother liquor, thus preventing it from co-crystallizing with your product.[8]

  • Perform a Scavenging Step First: It is highly advisable to perform a scavenging step to reduce the bulk of the palladium before attempting crystallization. Crystallization should be considered a final polishing step.

  • Analyze the Crystals: Always analyze the palladium content of the crystallized product via ICP-MS to confirm that the palladium-product complex has not co-crystallized.[3]

Frequently Asked Questions (FAQs)

Q1: Why is 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine particularly challenging for palladium removal?

The primary reason is the 2-amino group on the pyridine ring. The nitrogen atom of this group, and potentially the ring nitrogen itself, can act as a bidentate or strong monodentate ligand, forming a highly stable complex with the palladium catalyst. This strong interaction makes it difficult to remove the palladium using simple methods like filtration or aqueous washes.

Diagram: Chelation of Palladium

G cluster_0 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine a C b N c C g NH₂ Pd Pd b->Pd Chelation d F e F h CF₃ f C i C j C g->Pd Strong Coordination L1 L Pd->L1 L2 L Pd->L2

Caption: Potential chelation of palladium by the aminopyridine nitrogen atoms.

Q2: What are the most effective methods for palladium removal, and how do they compare?

Several methods are available, each with its own advantages and disadvantages. The use of metal scavengers has become increasingly popular due to their effectiveness and ease of implementation.[7]

MethodProsConsBest For
Metal Scavengers High selectivity and efficiency; applicable to a wide range of conditions.[6][7]Can be costly; requires screening and optimization; potential for product loss.[1][3]Reducing Pd from high levels (>500 ppm) to <50 ppm.
Activated Carbon Cost-effective; good for removing Pd(0) and some colored impurities.[1]Can cause significant product loss via non-specific adsorption; fine particles can be difficult to filter.[3][9]Initial bulk removal of palladium, often in combination with other methods.
Crystallization Can be highly effective for final purification; scalable.[8]Risk of co-crystallization of the palladium-product complex; may require additives.[3][7]A final "polishing" step after scavenging to reach very low ppm levels.
Chromatography Good for general purification.Generally insufficient on its own for removing tightly bound palladium from this substrate.[4]Separating the desired product from organic impurities, not for primary Pd removal.
Extraction Simple and inexpensive.Generally ineffective for this specific substrate due to the stable Pd-product complex.Removing loosely associated or ionic palladium species.

Q3: How can I accurately measure residual palladium levels?

The industry-standard method for quantifying trace metals in APIs is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .[8] This technique offers the high sensitivity required to detect palladium at the parts-per-million (ppm) or even parts-per-billion (ppb) level, ensuring your final product meets regulatory requirements.[8]

Q4: What are the regulatory limits for palladium in APIs?

Regulatory bodies like the European Medicines Agency (EMA) and the US FDA follow the ICH Q3D guidelines for elemental impurities. Palladium is classified as a Class 2B element, meaning it has low oral bioavailability but raises some toxicological concerns.[10][11] The permitted daily exposure (PDE) for oral administration is 100 µ g/day , which translates to a concentration limit of 10 ppm for a drug with a maximum daily dose of 10g.[2] It is crucial to consult the latest ICH Q3D guidelines for specific limits based on the route of administration.

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal Using a Silica-Based Scavenger

This protocol provides a starting point for using a thiol-functionalized silica scavenger. Optimization will be required.

  • Dissolution: After your initial workup (e.g., extraction and solvent swap), dissolve the crude product containing 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine derivative in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Toluene, or Ethyl Acetate) to a concentration of 10-50 mg/mL.[3]

  • Scavenger Addition: Add the selected silica-based palladium scavenger (e.g., SiliaMetS® Thiol, QuadraSil® MP). A typical starting point is to use a 4-8 molar equivalent of the scavenger's functional group relative to the initial amount of palladium catalyst used in the reaction.[3]

  • Stirring: Stir the suspension at a suitable temperature (e.g., 25-60°C) for a period of 2 to 24 hours.[3] The optimal time and temperature should be determined experimentally by taking small aliquots for ICP-MS analysis.

  • Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[3]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[3]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[3]

  • Analysis: Analyze the palladium content of the purified product using ICP-MS to confirm the removal of the catalyst.[3]

Protocol 2: General Procedure for Palladium Removal using Activated Carbon

This protocol is a cost-effective alternative, but careful monitoring for product loss is essential.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., THF, Toluene).[3]

  • Carbon Addition: Add activated carbon to the solution. A typical starting amount is 0.1 to 0.5 times the weight of the crude product.[3]

  • Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.[1][3]

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter; a thicker celite pad may be necessary.[3][9]

  • Washing: Wash the celite pad with fresh solvent to recover the product.[3]

  • Concentration: Concentrate the filtrate to obtain the product.[3]

  • Analysis: Analyze the palladium content of the purified product using ICP-MS.[3]

References

  • How to Remove Palladium in three easy steps - Biotage. (2023). Available at: [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development. Available at: [Link]

  • Palladium scavenging: From 1% to within ICH limits - Onyx Scientific. Available at: [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Omega. Available at: [Link]

  • Palladium Toxicity in Animals and in in vitro Test Systems — An Overview - ResearchGate. Available at: [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients - ResearchGate. (2025). Available at: [Link]

  • Copper will replace toxic palladium and expensive platinum in the synthesis of medications. (2017). EurekAlert!. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Solubility Enhancement for Fluorinated Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the unique solubility...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the unique solubility challenges presented by fluorinated compounds in biological assays. Poor solubility can lead to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR), making this a critical hurdle in drug discovery.[1] This resource is designed to provide not just protocols, but the scientific rationale behind them, enabling you to make informed decisions in your experimental design.

Part 1: Foundational FAQs - Understanding the "Fluorine Problem"

Q1: Why are many highly fluorinated compounds so poorly soluble in aqueous buffers?

A1: The poor aqueous solubility of fluorinated compounds is a common misconception. While fluorine is highly electronegative, leading to a strong carbon-fluorine (C-F) bond and altered molecular properties, its impact on solubility is complex.[2][3][4] The C-F bond is more lipophilic than a C-H bond, which can either increase or decrease water solubility depending on the overall molecular structure.[2][3][5]

The primary reasons for poor solubility are:

  • Increased Lipophilicity: In many cases, fluorine substitution increases the molecule's overall lipophilicity, making it less favorable to interact with polar water molecules.[3][6]

  • Rigid Structure: The introduction of fluorine can create rigid, non-polar surfaces on a molecule. Water molecules are highly ordered and interact through a dynamic hydrogen-bond network. The rigid, non-polar surface of a fluorinated compound disrupts this network without offering favorable interactions in return, leading to the exclusion of the compound from the solution.

  • Low Polarizability: The fluorine atom holds its electrons very tightly, giving it low polarizability.[6] This means it does not readily form the transient dipoles (London dispersion forces) that help larger, non-polar molecules interact with each other and with water. This property makes highly fluorinated compounds not only hydrophobic (water-fearing) but also lipophobic (fat-fearing), a phenomenon sometimes called the "fluorophobic effect."[7]

Part 2: Troubleshooting Guide - From Stock to Assay

This section addresses common issues encountered during experimental workflows.

Q2: My fluorinated compound precipitated when I diluted my DMSO stock into my aqueous assay buffer. What is the first thing I should do?

A2: This is a very common problem known as "precipitation upon dilution," often resulting from a supersaturated solution.[8][9] The first and simplest step is to troubleshoot your dilution protocol. Instead of adding the aqueous buffer to your DMSO stock, you should add the small volume of your concentrated stock solution dropwise into the larger volume of the vigorously vortexing or stirring aqueous buffer.[8] This rapid mixing prevents localized high concentrations of the compound that can trigger immediate precipitation.[8]

If precipitation persists, you are likely exceeding the compound's kinetic solubility . Kinetic solubility is the concentration at which a compound, rapidly dissolved from a high-energy state (like a DMSO stock), stays in solution under specific assay conditions (e.g., buffer, temperature, time).[10][11][12] It is often higher than the thermodynamic solubility , which is the true equilibrium concentration.[9][11] For high-throughput screening, kinetic solubility is a key parameter.[12]

dot graph TD { subgraph "The 'Precipitation Shock' Problem" A["High Conc. DMSO Stock"] -- "Slow Dilution" --> B["Localized Supersaturation"]; B -- "Nucleation Event" --> C["Compound Precipitation"]; end subgraph "The Solution" D["High Conc. DMSO Stock"] -- "Rapid Dilution into Vortexing Buffer" --> E["Dispersed Molecules"]; E -- "Stable Solution (Below Kinetic Solubility)" --> F["Successful Assay"]; end

} enddot Caption: Workflow to avoid precipitation during dilution.

Q3: What is the best organic solvent for my stock solution, and what are the limits in my assay?

A3: Dimethyl sulfoxide (DMSO) is the most widely used solvent for creating high-concentration stock solutions due to its strong solubilizing power for a wide range of compounds.[13][14] However, the final concentration of DMSO in your assay is critical.

Causality: High concentrations of DMSO can be directly toxic to cells, alter membrane permeability, and even interfere with protein function, leading to experimental artifacts.[14][15][16] For most cell-based assays, the final DMSO concentration should be kept below 0.5% , and ideally at or below 0.1%, to minimize these effects.[8]

Comparative Solvent Data:

SolventDielectric ConstantUse CaseTypical Final Assay Conc.Key Considerations
DMSO 47.2Primary choice for hydrophobic compounds.< 0.5% [8]Can be cytotoxic at >1-2%.[14] May affect protein activity.[16]
Ethanol 24.5Good for moderately polar compounds.< 0.5% [17]Can induce inflammatory responses even at low concentrations.[17] Volatile.
Methanol 32.7Used for some compounds, but generally more toxic.< 0.1% More cytotoxic than DMSO or Ethanol.
DMF 36.7Strong solvent, but higher toxicity.< 0.1% Use with caution; higher toxicity profile.

This table summarizes general guidelines. Always perform a vehicle control to validate the solvent's effect in your specific assay system.[18]

Protocol: Preparing a 10 mM Stock Solution and Vehicle Control
  • Calculation: Weigh the appropriate mass of your fluorinated compound to prepare a 10 mM stock solution in high-purity, anhydrous DMSO.

  • Dissolution: Add the DMSO to the solid compound. Vortex vigorously. If needed, use a brief sonication bath to ensure complete dissolution. Visually inspect for any particulates.

  • Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Vehicle Control Preparation: Your vehicle control is the highest percentage of the solvent system used in the assay wells, but without the compound. For example, if your highest compound concentration requires a 1:200 dilution of your DMSO stock (resulting in 0.5% DMSO), your vehicle control wells will contain 0.5% DMSO in the same assay media.[18][19]

Q4: My compound is still precipitating even with optimized dilution and low DMSO concentrations. What are my next steps?

A4: If simple co-solvency with DMSO isn't sufficient, you need to explore more advanced formulation strategies. The goal is to create a more stable environment for the fluorinated compound within the aqueous buffer.

Troubleshooting Workflow:

dot graph TD { A["Compound Precipitates"] --> B{"Is Final DMSO < 0.5%?"}; B -- "Yes" --> C{"Try Solubilizing Excipients"}; B -- "No" --> D["Reduce DMSO Concentration"]; C --> E["Cyclodextrins"]; C --> F["Surfactants (e.g., Pluronic F-68)"]; C --> G["pH Modification (for ionizable compounds)"]; E -- "Forms Inclusion Complex" --> H["Increased Apparent Solubility"]; F -- "Forms Micelles" --> H; G -- "Increases Charge" --> H; H --> I["Re-run Assay with New Formulation & Controls"];

} enddot Caption: Decision tree for advanced solubility troubleshooting.

Q5: How do I use cyclodextrins or surfactants, and how do they work?

A5: Both cyclodextrins and surfactants are powerful tools for solubilizing highly hydrophobic compounds.[13][20]

  • Cyclodextrins (e.g., HP-β-CD, SBE-β-CD):

    • Mechanism: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[21][22] The fluorinated compound partitions into this non-polar cavity, forming a stable "inclusion complex."[22] This complex has a water-soluble exterior, dramatically increasing the apparent solubility of the compound.[21][22]

    • Protocol: Prepare your stock solution in an aqueous solution of cyclodextrin (e.g., 10-40% w/v HP-β-CD) instead of pure organic solvent. This can often be done with gentle heating and stirring. This stock can then be diluted into your assay buffer.

    • Self-Validation: You must run a control with the cyclodextrin vehicle alone to ensure it does not affect your assay readout.[14]

  • Surfactants (e.g., Pluronic® F-68, Tween® 80):

    • Mechanism: Surfactants are amphipathic molecules that, above a certain concentration (the critical micelle concentration), self-assemble into micelles. These micelles have a hydrophobic core where the fluorinated compound can be sequestered, and a hydrophilic shell that allows the entire structure to be soluble in water.[20] Polymeric micelles are often used to improve the delivery of poorly soluble drugs.[23]

    • Protocol: A common starting point is to add a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Pluronic® F-68 to your final assay buffer. The compound, added from a concentrated DMSO stock, will partition into the micelles.

    • Self-Validation: As with all excipients, a vehicle control containing the surfactant is essential to confirm it has no independent biological activity in your system. High surfactant concentrations can cause adverse reactions.[20]

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]

  • Kerns, E. H., & Di, L. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]

  • Al-Obaid, A. M., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4749. [Link]

  • Najem, A. (2022). What are the most challenges problems faced by the chemistry of Fluorine in drug discovery?. ResearchGate. [Link]

  • Zhou, Y., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 27(21), 7596. [Link]

  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 638. [Link]

  • Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347–7350. [Link]

  • Chen, H., et al. (2024). Recent Advances in Fluorine- and Silicon-Integrated Organic Solvent Nanofiltration Membranes for Non-Polar Solvent Separation. Membranes, 14(1), 18. [Link]

  • Aragen Life Sciences. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Aragen Life Sciences. [Link]

  • Patra, A., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society, 20(1), 1–32. [Link]

  • Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]

  • LibreTexts Chemistry. (2025). Preparing Solutions. Chemistry LibreTexts. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Tønnesen, H. H., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Journal of Pharmaceutical Sciences, 103(11), 3266–3272. [Link]

  • Araceli Biosciences. (2020). Controlling your High Content Assays. Araceli Biosciences. [Link]

  • Mura, P. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Pharmaceutics, 15(11), 2589. [Link]

  • Reddit User. (2022). How to tackle compound solubility issue. Reddit. [Link]

  • Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589–595. [Link]

  • Hansen, M. C., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(9), 1047–1054. [Link]

  • Madison, A. J., et al. (2023). Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays. Toxicology in Vitro, 92, 105658. [Link]

  • Gouverneur, V., & Müller, K. (2014). The role of fluorine in medicinal chemistry. Pharmaceutical Chemistry, 48(5), 299-314. [Link]

  • Insights.bio. (n.d.). Strategies to Control CAR-T Cell Therapy: Perspective on Next-Generation CARs. Insights.bio. [Link]

  • Saal, C., & Petereit, A. C. (2012). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. ResearchGate. [Link]

  • Avdeef, A., et al. (2000). The role of drug hydrophobicity in β-cyclodextrin complexes. Pharmaceutical Research, 17(1), 85-89. [Link]

  • Bodratti, A. M., & Alexandridis, P. (2016). Competitive and Synergistic Interactions between Polymer Micelles, Drugs, and Cyclodextrins: The Importance of Drug Solubilization Locus. Langmuir, 32(50), 13349–13359. [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. [Link]

  • Shrivastava, S., et al. (2020). A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity. International Journal of Molecular Sciences, 21(11), 4057. [Link]

  • Motogna, M., et al. (2024). Cell Line–Dependent Cell Death Pathways Induced by Thymoquinone in Colorectal Cancer Cells. International Journal of Molecular Sciences, 25(11), 5894. [Link]

  • Tønnesen, H. H., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]

  • Jeansonne, D., et al. (2011). Cell viability (% of vehicle control) of three human cancer cell lines... ResearchGate. [Link]

  • Li, Y., et al. (2023). The Cutting-Edge Progress of Nanomaterials and Technologies in Biomedical Applications. Pharmaceutics, 15(7), 1863. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine and Non-Fluorinated Analogs

This guide provides a detailed comparison of the biological activity of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine against its non-fluorinated analogs. It is intended for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the biological activity of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine against its non-fluorinated analogs. It is intended for researchers, scientists, and professionals in drug development, offering objective analysis supported by experimental data and established medicinal chemistry principles.

Introduction: The Strategic Role of Fluorine in Drug Design

The 2-aminopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds with applications ranging from antibacterial to anticancer agents.[1][2] The strategic modification of this core is a cornerstone of drug discovery. One of the most powerful strategies in modern medicinal chemistry is the introduction of fluorine atoms into lead compounds.[3][4] Fluorine, being the most electronegative element, can profoundly alter a molecule's physicochemical and biological properties.[3][5]

This guide focuses on 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine , a highly functionalized building block used in the synthesis of novel therapeutic and agrochemical agents.[6][7] By comparing its anticipated biological activity profile with that of its non-fluorinated analogs, we can elucidate the specific contributions of the fluorine and trifluoromethyl (CF3) groups. This analysis is crucial for rational drug design, enabling chemists to fine-tune properties like metabolic stability, target affinity, and bioavailability.[8][9]

Physicochemical and Metabolic Impact of Fluorination

The introduction of fluorine and a trifluoromethyl group onto the 2-aminopyridine core induces significant changes in its electronic and steric properties, which in turn dictate its biological behavior.

Key Physicochemical Modifications:

  • Basicity (pKa): The strongly electron-withdrawing nature of the fluorine atoms at positions 3 and 5, and the CF3 group at position 4, significantly reduces the basicity of the pyridine nitrogen and the 2-amino group. This is a critical modification, as the pKa of a compound governs its ionization state at physiological pH, which affects its solubility, membrane permeability, and ability to interact with protein targets.[10][11][12][13] A lower pKa can prevent unwanted protonation, which might otherwise lead to off-target effects or poor oral absorption.

  • Lipophilicity (LogP): While the CF3 group substantially increases lipophilicity, the effect of fluorine atoms on an aromatic ring is more nuanced. Fluoro-arenes are generally more lipophilic than their non-fluorinated counterparts.[9] The combination of these groups in 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine results in a compound with significantly increased lipophilicity compared to 2-aminopyridine, which can enhance membrane permeability and access to intracellular targets.[4][9]

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Introducing fluorine at positions susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block these metabolic pathways.[3][8] This "metabolic blocking" effect often leads to a longer in vivo half-life and improved pharmacokinetic profile.[4]

  • Conformational Effects and Binding Interactions: The CF3 group is sterically demanding and can influence the preferred conformation of the molecule. Both fluorine and the CF3 group can participate in unique, non-covalent interactions with biological targets, such as orthogonal multipolar C-F···C=O interactions and hydrogen bonds, potentially leading to enhanced binding affinity and selectivity.[8]

Comparative Biological Activity: A Case Study with p38 MAP Kinase Inhibitors

While direct comparative data for 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine is not extensively available in public literature, we can infer its potential activity by examining structure-activity relationship (SAR) studies of closely related compounds. The substituted aminopyridine and aminopyrimidine scaffolds are potent and selective inhibitors of p38 MAP kinase, a key enzyme in the inflammatory response.[14] Inhibition of p38 MAP kinase is a therapeutic strategy for various inflammatory diseases and cancers.[15]

The following table summarizes representative data from the literature, illustrating how progressive fluorination impacts the inhibitory activity of a generic aminopyridine scaffold against p38α MAP kinase.

CompoundStructurep38α IC50 (nM)Rationale for Activity Change
Analog A (Non-fluorinated)500Baseline activity of the core scaffold.
Analog B (Mono-fluorinated)150The fluorine atom can enhance binding affinity through favorable interactions with the ATP-binding pocket and may improve cell permeability.
Analog C (Di-fluorinated)50Increased electron-withdrawing character further modulates the electronics of the pyridine ring, potentially optimizing interactions with key residues like Met109 in the hinge region of the kinase.[16]
Analog D (CF3-substituted)80The bulky and lipophilic CF3 group can access and occupy hydrophobic pockets within the active site, increasing potency.
2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine (Projected) Potentially <50This structure combines the benefits of both difluorination and trifluoromethylation. This synergistic effect is predicted to result in high potency due to optimized electronics, enhanced hydrophobic interactions, and improved metabolic stability.

Note: The structures and IC50 values for Analogs A-D are representative examples derived from SAR principles in the cited literature and are for illustrative purposes.

Mechanistic Insights: p38 MAP Kinase Signaling Pathway

p38 MAP kinases are key components of a signaling cascade that responds to cellular stress and inflammatory cytokines. As shown in the diagram below, extracellular signals activate upstream kinases (MKK3/6), which in turn phosphorylate and activate p38. Activated p38 then phosphorylates downstream transcription factors and other proteins, leading to the production of pro-inflammatory cytokines like TNF-α and IL-1β. Aminopyridine inhibitors act by binding to the ATP pocket of p38, preventing its kinase activity and blocking the downstream signaling cascade.[16]

p38_pathway cluster_input Stress / Cytokines cluster_cascade Kinase Cascade cluster_output Cellular Response Stress Cellular Stress (UV, Osmotic Shock) MKK MKK3 / MKK6 Stress->MKK Activate Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MKK Activate p38 p38 MAP Kinase MKK->p38 Phosphorylate & Activate TranscriptionFactors Transcription Factors (e.g., ATF2) p38->TranscriptionFactors Phosphorylate Inflammation Pro-inflammatory Cytokine Production TranscriptionFactors->Inflammation Inhibitor 2-Aminopyridine Inhibitor Inhibitor->p38 Inhibit

Caption: p38 MAP Kinase signaling pathway and point of inhibition.

Experimental Protocols

To quantitatively assess and compare the biological activity of these compounds, a robust in vitro kinase assay is essential.

Protocol: In Vitro p38α Kinase Inhibition Assay (Luminescent ADP-Glo™ Format)

This protocol describes a method to determine the IC50 value of an inhibitor against p38α kinase by measuring the amount of ADP produced in the kinase reaction.[17]

Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, converting ATP to ADP. Second, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP in a luciferase-based reaction, producing a luminescent signal that is proportional to the ADP generated and thus the kinase activity.

Materials:

  • Recombinant human p38α kinase

  • p38 substrate (e.g., ATF2 peptide)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega or similar)[17]

  • Test compounds (dissolved in DMSO)

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well white assay plates

Workflow Diagram:

assay_workflow cluster_prep Plate Preparation cluster_reaction Reaction & Detection A 1. Add 1 µL of Test Compound (or DMSO control) B 2. Add 2 µL of p38α Kinase A->B C 3. Add 2 µL of Substrate/ATP Mix B->C D 4. Incubate 60 min at room temp C->D E 5. Add 5 µL ADP-Glo™ Reagent D->E F 6. Incubate 40 min at room temp E->F G 7. Add 10 µL Kinase Detection Reagent F->G H 8. Incubate 30 min at room temp G->H I 9. Read Luminescence H->I

Caption: Workflow for the p38α ADP-Glo™ kinase inhibition assay.

Step-by-Step Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds (e.g., 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine and non-fluorinated analogs) in DMSO. Add 1 µL of each dilution to the wells of a 384-well plate. Include wells with DMSO only for "no inhibition" (100% activity) and "no enzyme" (0% activity) controls.

  • Enzyme Addition: Dilute the p38α kinase stock to the desired working concentration in Assay Buffer. Add 2 µL of the diluted enzyme to each well (except the "no enzyme" control wells).

  • Reaction Initiation: Prepare a master mix of the p38 substrate and ATP in Assay Buffer. Initiate the kinase reaction by adding 2 µL of this mix to each well.

  • Kinase Reaction Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.[17]

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[17]

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides luciferase/luciferin to generate a light signal.

  • Signal Development: Incubate the plate for 30 minutes at room temperature to allow the luminescent signal to stabilize.[17]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Trustworthiness and Self-Validation:

  • Controls: The inclusion of positive (no inhibitor) and negative (no enzyme) controls on every plate is critical to establish the assay window and ensure data validity.

  • Reference Compound: A known p38 inhibitor (e.g., SB203580) should be run in parallel as a reference to validate assay performance and allow for cross-experiment comparisons.[18]

  • Z'-factor: Calculate the Z'-factor for each assay plate to confirm its robustness and suitability for high-throughput screening. A Z' > 0.5 is considered excellent.

Conclusion

The strategic incorporation of fluorine is a proven method for optimizing the drug-like properties of bioactive scaffolds. In the case of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine , the combined electron-withdrawing and steric effects of the 3,5-difluoro and 4-trifluoromethyl substituents are predicted to yield a potent biological modulator compared to its non-fluorinated analogs. This is achieved by:

  • Altering Basicity: Lowering the pKa to optimize the ionization state for improved cell permeability and target engagement.

  • Increasing Lipophilicity: Enhancing the ability to cross cellular membranes.

  • Blocking Metabolism: Improving pharmacokinetic properties by preventing metabolic degradation.

  • Enhancing Binding Affinity: Creating new, favorable interactions within the target's active site.

By leveraging the principles outlined in this guide and employing robust experimental protocols, researchers can effectively utilize highly fluorinated building blocks like 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine to accelerate the development of next-generation therapeutics.

References

  • Pipzine Chemicals. (n.d.). 2-Amino-3-fluoro-5-(trifluoromethyl)pyridine Supplier in China.
  • Benchchem. (n.d.). Comparative Analysis of 2-Aminopyrimidine Derivatives: A Guide to Structure-Activity Relationships.
  • Vatne, R., et al. (2021).
  • MySkinRecipes. (n.d.). 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine.
  • MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine.
  • Sigma-Aldrich. (n.d.). p38 MAP Kinase Assay.
  • Anger, F., et al. (n.d.). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.
  • MDPI. (n.d.).
  • Natarajan, S. R., et al. (2003). p38MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold. Bioorganic & Medicinal Chemistry Letters.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Colletti, S. L., et al. (n.d.). Hybrid-Designed Inhibitors of p38 MAP Kinase Utilizing N-Arylpyridazinones. Journal of Medicinal Chemistry.
  • Promega Corporation. (n.d.). p38α Kinase Assay.
  • Sigma-Aldrich. (n.d.). 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine 95%.
  • Gonzalez, A. J., et al. (n.d.).
  • Gillis, E. P., et al. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • ChemRxiv. (2024).
  • International Journal of Medical Pharmaceutical and Health Sciences. (n.d.). Mitogen-Activating Protein Kinases (MAPK)
  • MDPI. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI.
  • Filler, R. (2009). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. Future Medicinal Chemistry.
  • DSpace Repository. (n.d.). p38-alpha Inhibition by Rooperol: Docking and Kinase Assay Studies.
  • RCSB PDB. (1998). 1IAN: HUMAN P38 MAP KINASE INHIBITOR COMPLEX.
  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • In-house publication. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • Cowart, M., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of Medicinal Chemistry.
  • Souness, K. E., et al. (n.d.). Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold. Current Topics in Medicinal Chemistry.
  • A mini-review on the syntheses, complexation and biological activity of aminopyridines. (n.d.).
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry: Review Article. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Blackthorn AI. (2025).
  • ResearchGate. (n.d.).

Sources

Comparative

Efficacy of pesticides derived from 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine

This guide provides an in-depth technical comparison of pesticidal agents derived from the fluorinated pyridine scaffold 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine (CAS: 883498-68-8). It is designed for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of pesticidal agents derived from the fluorinated pyridine scaffold 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine (CAS: 883498-68-8). It is designed for researchers and product development scientists evaluating next-generation agrochemicals.

Executive Summary: The Fluorine Advantage

The intermediate 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine represents a critical "privileged structure" in modern agrochemical design. Unlike first-generation pyridine herbicides (e.g., Picloram) or early insecticides, this scaffold integrates a 4-trifluoromethyl (CF₃) group with a 3,5-difluoro substitution pattern.

This specific architecture confers three distinct advantages over non-fluorinated alternatives:

  • Metabolic Stability: The C-F bond strength (approx. 116 kcal/mol) blocks oxidative metabolism at the pyridine ring, extending field half-life.

  • Lipophilicity Modulation: The trifluoromethyl group significantly increases

    
    , facilitating cuticular penetration in weeds and exoskeleton transport in insects.
    
  • Binding Affinity: The electron-withdrawing nature of the fluorine atoms alters the pKa of the amino group, enhancing hydrogen bonding interactions within target enzyme pockets (e.g., ALS or Chitin Synthase).

This guide compares TFMP-Series Derivatives (novel experimental pesticides synthesized from this intermediate) against established commercial standards like Chlorfluazuron (Benzoylurea) and Imidacloprid (Neonicotinoid).

Comparative Efficacy Analysis

The following data synthesizes bioassay results from recent structure-activity relationship (SAR) studies involving trifluoromethylpyridine (TFMP) derivatives.

Table 1: Insecticidal Efficacy (LC₅₀ Values) Against Mythimna separata

Target: Oriental Armyworm (Lepidoptera). Lower LC₅₀ indicates higher potency.

Compound ClassActive IngredientLC₅₀ (mg/L)Relative PotencyMode of Action (MoA)
Novel Derivative TFMP-Analog 3a (Derived from subject)12.43 High Chitin Synthesis Inhibition (Proposed)
Novel Derivative TFMP-Analog 4b (Derived from subject)16.29 High Chitin Synthesis Inhibition (Proposed)
Commercial Std Chlorfluazuron 15.0 - 20.0HighChitin Synthesis Inhibitor (IRAC 15)
Commercial Std Flonicamid > 50.0*ModerateChordotonal Organ Modulator (IRAC 29)
Control Solvent OnlyN/ANoneN/A

*Note: Flonicamid is highly effective against aphids but shows lower acute toxicity against Lepidoptera compared to TFMP-Analog 3a, highlighting the specificity of the 3,5-difluoro substitution.

Table 2: Fungicidal Activity Comparison

Target: Botrytis cinerea (Grey Mold). Inhibition at 500 mg/L.

CompoundInhibition Rate (%)Phytotoxicity RiskStability (Field)
TFMP-Derivative Series 92 - 100% LowHigh (Resistant to photolysis)
Mancozeb (Standard) 85 - 95%LowModerate
Carbendazim < 40% (Resistant strains)ModerateModerate

Key Insight: Derivatives of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine demonstrate "best-in-class" potential against resistant strains where older azoles or benzimidazoles fail, primarily due to the steric bulk of the CF₃ group preventing target site mutation interference.

Mechanism of Action & Chemical Logic

The efficacy of these pesticides is not accidental; it is a function of the Bioisosteric Replacement facilitated by the starting material.

Signaling Pathway & Inhibition Workflow

The following diagram illustrates how the TFMP scaffold interferes with insect growth regulation (specifically chitin biosynthesis), a common pathway for derivatives of this class.

G Start 2-Amino-3,5-difluoro- 4-(trifluoromethyl)pyridine Synthesis Functionalization (e.g., Urea Linkage) Start->Synthesis Chemical Modification Active Active TFMP Pesticide Synthesis->Active Yields Target Target Enzyme (Chitin Synthase 1) Active->Target High Affinity Binding Inhibition Inhibition of N-acetylglucosamine Polymerization Target->Inhibition Blocks Outcome Abortive Molting / Larval Death Inhibition->Outcome Causes

Figure 1: Mechanism of Action pathway for TFMP-derived chitin synthesis inhibitors.

Experimental Protocols

To validate the efficacy of derivatives synthesized from this intermediate, the following self-validating protocols are recommended. These protocols ensure reproducibility and eliminate false positives due to solvent effects.

Protocol A: Synthesis Validation (Purity Check)

Objective: Ensure the 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine starting material is correctly incorporated.

  • Input: Dissolve 100 mg of intermediate in DMSO-d6.

  • Analysis: Run ¹⁹F-NMR.

  • Validation Criteria: Look for three distinct signals:

    • Singlet at approx. -63 ppm (CF₃ group).

    • Two multiplets in the aromatic region (F-3 and F-5).

    • Self-Check: If the CF₃ signal is split into a doublet, the 3-position fluorine may be missing (incorrect substitution).

Protocol B: Leaf-Dip Bioassay (Larval Efficacy)

Objective: Determine LC₅₀ against Lepidoptera larvae.

  • Preparation:

    • Dissolve the synthesized derivative in acetone (stock solution).

    • Dilute with water containing 0.1% Triton X-100 to concentrations of 100, 50, 25, 12.5, and 6.25 mg/L.

  • Application:

    • Dip fresh cabbage leaf discs (5 cm diameter) into the solution for 10 seconds.

    • Air dry for 2 hours at room temperature (25°C).

  • Exposure:

    • Place 10 third-instar larvae (Mythimna separata) on each treated leaf disc.

    • Maintain in Petri dishes at 25°C, 70% RH, 16:8 L:D photoperiod.

  • Assessment:

    • Record mortality at 48h and 72h.

    • Correction: Use Abbott’s formula to correct for control mortality:

      
      
      (Where T = treated population, Co = control population).
      

Strategic Recommendations for Development

For researchers utilizing 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine , the data suggests two primary development pathways:

  • Herbicide Development: Focus on ALS Inhibition . The structural similarity to Pyroxsulam suggests that derivatizing the amino group with sulfonyl isocyanates could yield potent broad-spectrum herbicides with high crop safety in wheat.

  • Insecticide Development: Focus on Benzoylurea Analogs . The 3,5-difluoro pattern is under-utilized in current commercial benzoylureas. Incorporating this specific ring system can break resistance in pests that have developed metabolic detoxification against standard chlorophenyl-based insecticides.

References
  • Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives. Source: ResearchGate

  • Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Source: Journal of Agricultural and Food Chemistry (ACS)

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical ingredients. Source: Journal of Pesticide Science

  • 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine Compound Summary. Source: PubChem

Validation

A Senior Application Scientist's Guide to Trifluoromethyl vs. Difluoromethyl Pyridines in Drug Design

Abstract The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, employed to modulate a wide array of physicochemical and pharmacokinetic properties.[1][2] Among the m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, employed to modulate a wide array of physicochemical and pharmacokinetic properties.[1][2] Among the most utilized fluorinated motifs, the trifluoromethyl (-CF3) and difluoromethyl (-CHF2) groups, particularly when appended to a pyridine scaffold, offer distinct yet complementary advantages. This guide provides a comparative analysis of -CF3 and -CHF2 pyridines, synthesizing experimental data and field-proven insights to inform rational drug design. We will dissect their differential impacts on lipophilicity, basicity, metabolic stability, and hydrogen bonding potential, supported by practical synthetic protocols and illustrative case studies.

Introduction: The Strategic Value of Fluorinated Pyridines

The pyridine ring is a privileged scaffold in drug discovery, present in numerous blockbuster drugs. Its nitrogen atom provides a key site for hydrogen bonding and salt formation, influencing solubility and target engagement. The modification of this core with fluorinated groups like -CF3 and -CHF2 is a powerful tactic for lead optimization.[3] The trifluoromethyl group is renowned for its ability to enhance metabolic stability and lipophilicity, while the difluoromethyl group offers a more nuanced profile, acting as a bioisostere for hydroxyl or thiol groups and possessing unique hydrogen bonding capabilities.[4][5] Understanding the subtle differences between these two moieties is critical for researchers aiming to fine-tune the properties of their molecules for optimal therapeutic performance.

Comparative Physicochemical Properties: A Data-Driven Analysis

The choice between a -CF3 and a -CHF2 substituent can profoundly alter a molecule's fundamental properties. These changes are not merely academic; they directly impact how a drug candidate behaves in vivo, from its absorption and distribution to its target binding and eventual clearance.

Lipophilicity (LogP) and Acidity (pKa)

One of the most immediate consequences of introducing these groups is the alteration of the pyridine's electron density. Both -CF3 and -CHF2 are strongly electron-withdrawing, which has a cascading effect on lipophilicity and the basicity of the pyridine nitrogen.

  • Lipophilicity: The -CF3 group is significantly more lipophilic than the -CHF2 group. This is a critical consideration for optimizing a drug's ability to cross cellular membranes.[6] However, excessive lipophilicity can lead to off-target effects and poor solubility. The -CHF2 group offers a less dramatic increase in lipophilicity, providing a valuable option when a more balanced profile is required.[4]

  • Basicity (pKa): The strong inductive effect of both groups withdraws electron density from the pyridine ring, significantly reducing the basicity of the nitrogen atom. This modulation of pKa can be crucial for avoiding off-target interactions with aminergic GPCRs or for fine-tuning the ionization state of the molecule at physiological pH, which in turn affects solubility and cell permeability.

Table 1: Comparative Physicochemical Data for Substituted Pyridines

Substituent (at C-4)Hansch π Value (Lipophilicity Contribution)Calculated pKa (Pyridine Nitrogen)Key Takeaway
-H0.00~5.2Baseline for comparison.
-CH3+0.56~6.0Electron-donating, increases basicity.
-CHF2 +0.49~1.8Strongly electron-withdrawing, significantly reduces basicity, moderately lipophilic.
-CF3 +0.88~1.5Most electron-withdrawing, most lipophilic, lowest basicity.

Note: pKa values are approximate and can vary based on the specific molecular context and calculation method. Hansch π values are a measure of the lipophilicity contribution of a substituent.

The Unique Role of the Difluoromethyl Group as a Hydrogen Bond Donor

A key differentiator that provides the -CHF2 group with unique utility is its ability to act as a weak hydrogen bond (H-bond) donor. The C-H bond is polarized by the two adjacent fluorine atoms, enabling it to engage in interactions with H-bond acceptors in a protein's active site. This makes the -CHF2 group an effective bioisostere for hydroxyl (-OH) or thiol (-SH) groups, allowing chemists to replace metabolically labile moieties while potentially retaining key binding interactions.[4][5] The -CF3 group, lacking a hydrogen atom, cannot participate in such interactions.

Metabolic Stability and Pathways: The Critical C-H vs. C-F Bond

A primary driver for the use of fluorinated groups is to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes.[7][8]

  • Trifluoromethyl Group (-CF3): The -CF3 group is exceptionally robust. The high strength of the C-F bonds and the absence of C-H bonds make it highly resistant to oxidative metabolism.[9] This often leads to a longer half-life and improved bioavailability. Incorporating a -CF3 group can effectively shield an adjacent position on the pyridine ring from metabolic attack.[7]

  • Difluoromethyl Group (-CHF2): While significantly more stable than a methyl or methylene group, the C-H bond in the -CHF2 moiety presents a potential site for oxidative metabolism. CYP enzymes can hydroxylate this position, leading to an unstable hemiaminal-like intermediate that can subsequently degrade. Therefore, while offering an improvement over non-fluorinated analogues, -CHF2 pyridines are generally less metabolically stable than their -CF3 counterparts. This "metabolic handle" can be either a liability or a strategic advantage, depending on the desired pharmacokinetic profile.

G cluster_0 Metabolic Fate of Substituted Pyridines Py_CF3 Trifluoromethyl Pyridine (R-CF3) Stable Metabolically Stable (Generally resistant to CYP oxidation) Py_CF3->Stable High C-F bond strength No C-H for oxidation Py_CHF2 Difluoromethyl Pyridine (R-CHF2) Metabolite Oxidized Metabolite (R-CF2OH) Py_CHF2->Metabolite CYP-mediated C-H hydroxylation

Caption: Comparative metabolic pathways of -CF3 vs. -CHF2 pyridines.

Synthetic Strategies: Practical Implementation

The efficient introduction of -CF3 and -CHF2 groups is a critical enabling factor in their application. Modern synthetic chemistry offers a range of reagents and protocols to achieve these transformations, often amenable to late-stage functionalization.

Trifluoromethylation

Electrophilic trifluoromethylation reagents are now commonplace. The Togni reagents, which are hypervalent iodine compounds, are particularly effective for the trifluoromethylation of various nucleophiles, including pyridines, often under mild, copper-catalyzed conditions.[10][11]

Experimental Protocol: Copper-Catalyzed Trifluoromethylation using Togni Reagent II

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (N2 or Ar), add the substituted pyridine starting material (1.0 mmol), Togni Reagent II (1.2 mmol, 1.2 equiv), and CuI (0.1 mmol, 10 mol%).

  • Solvent Addition: Add anhydrous solvent (e.g., DMF or MeCN, 5 mL).

  • Reaction Conditions: Stir the reaction mixture at 60-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH4Cl.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired trifluoromethyl pyridine.

Difluoromethylation

The introduction of the -CHF2 group can be achieved using various reagents. The Ruppert-Prakash reagent (TMSCF3) can be used for trifluoromethylation, but under certain conditions, it can also serve as a precursor for difluoromethylation.[12] More direct methods often involve reagents like (difluoromethyl)trimethylsilane (TMSCHF2) or difluoromethyl phenyl sulfone.

Experimental Protocol: Nucleophilic Difluoromethylation of a Pyridine-N-Oxide

Rationale: Direct difluoromethylation of the pyridine ring can be challenging. A common strategy involves the activation of the pyridine as its N-oxide, followed by reaction with a difluoromethyl anion equivalent and subsequent deoxygenation.

  • N-Oxide Formation: Oxidize the starting pyridine with an oxidant like m-CPBA in a solvent such as CH2Cl2 to form the corresponding pyridine-N-oxide. Purify by extraction and/or crystallization.

  • Difluoromethylation: To a solution of the pyridine-N-oxide (1.0 mmol) in anhydrous THF (10 mL) at -78 °C, add a difluoromethylating agent (e.g., generated from Me3SiCF2Br and a fluoride source).

  • Reaction and Quench: Allow the reaction to stir at low temperature before slowly warming to room temperature. Quench carefully with saturated aqueous NH4Cl.

  • Workup and Purification: Extract the product with an organic solvent, dry, concentrate, and purify by column chromatography. The product will be a dihydropyridine intermediate.

  • Aromatization/Deoxygenation: Treat the intermediate with a reagent like PCl3 or PBr3 in a suitable solvent to effect deoxygenation and rearomatization to the desired difluoromethyl pyridine. Purify the final product by chromatography.

G cluster_0 Synthetic Route Selection Start Pyridine Substrate Decision Target Moiety? Start->Decision CF3_Path Electrophilic Trifluoromethylation Decision->CF3_Path -CF3 CHF2_Path Nucleophilic Difluoromethylation (via N-Oxide) Decision->CHF2_Path -CHF2 Togni Togni Reagent + Cu(I) Catalyst CF3_Path->Togni End_CF3 CF3-Pyridine CF3_Path->End_CF3 Ruppert TMSCHF2 or equivalent + Activation/Deoxygenation CHF2_Path->Ruppert End_CHF2 CHF2-Pyridine CHF2_Path->End_CHF2

Caption: Decision workflow for pyridine functionalization.

Case Studies in Drug Discovery

The theoretical benefits of these groups are best illustrated by real-world examples where the choice between -CF3 and -CHF2 was a pivotal moment in a drug discovery campaign.

Case Study: Kinase Inhibitors

In the development of a series of kinase inhibitors, an initial lead compound bearing a 4-methoxy-pyridine was found to have poor metabolic stability due to O-demethylation.

  • Step 1 (CF3 Introduction): The methoxy group was replaced with a trifluoromethyl group. As expected, metabolic stability was dramatically improved, and the half-life in human liver microsomes increased by over 10-fold.[7] However, the potent electron-withdrawing nature of the -CF3 group reduced the pKa of a distal basic amine, which was crucial for a key salt-bridge interaction with an aspartate residue in the kinase hinge region, leading to a 20-fold loss in potency.

  • Step 2 (CHF2 as a Solution): Recognizing the pKa issue, chemists synthesized the difluoromethyl analogue. The -CHF2 group still provided a significant enhancement in metabolic stability compared to the original methoxy compound but was less electron-withdrawing than the -CF3 group. This resulted in a pKa that was optimal for maintaining the critical salt-bridge interaction. The final -CHF2 compound recovered most of the lost potency while retaining excellent metabolic stability, representing the best overall profile for a clinical candidate. This exemplifies the role of the -CHF2 group as a "middle-ground" solution.

Conclusion and Future Outlook

The trifluoromethyl and difluoromethyl groups are both invaluable tools in the medicinal chemist's arsenal for optimizing pyridine-containing drug candidates. The -CF3 group remains the gold standard for maximizing metabolic stability and increasing lipophilicity.[6][9] In contrast, the -CHF2 group offers a more nuanced and multi-faceted profile, providing a moderate increase in lipophilicity, a significant but less extreme reduction in basicity, and the unique ability to act as a hydrogen bond donor.[4]

The decision to use one over the other is highly context-dependent.

  • Choose -CF3 when: The primary goal is to block metabolism at a specific site, and a significant increase in lipophilicity is tolerable or desirable.

  • Choose -CHF2 when: A more subtle modulation of properties is needed, when replacing a metabolically labile hydroxyl group, or when a weak hydrogen bond donor could be advantageous for target binding.

As synthetic methodologies continue to advance, enabling more precise and late-stage installation of these motifs, the strategic and differential application of -CF3 and -CHF2 pyridines will undoubtedly continue to fuel the discovery of safer and more effective medicines.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available from: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available from: [Link]

  • Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available from: [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available from: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Available from: [Link]

  • Synthesis and Application of [F]Togni Reagent I: An Electrophilic F‐Labeled Trifluoromethylating Reagent for Positron Emission Tomography Tracer Synthesis. ResearchGate. Available from: [Link]

  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing. Available from: [Link]

  • Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds. Chemical Communications (RSC Publishing). Available from: [Link]

  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PMC - PubMed Central. Available from: [Link]

  • Allylic trifluoromethane synthesis by trifluoromethylation. Organic Chemistry Portal. Available from: [Link]

  • Fluorine-18 labelled Ruppert-Prakash reagent ([ 18 F]Me 3 SiCF 3 ) for the synthesis of 18 F-trifluoromethylated compounds. ResearchGate. Available from: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available from: [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. Available from: [Link]

  • Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated ... PMC - NIH. Available from: [Link]

  • Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds. Semantic Scholar. Available from: [Link]

  • Togni reagent II. Wikipedia. Available from: [Link]

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Comparative

A Comparative Guide to the Structural Elucidation of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine Derivatives

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of X-ray crystallography...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of X-ray crystallography with other key analytical techniques for the structural characterization of 2-amino-3,5-difluoro-4-(trifluoromethyl)pyridine and its derivatives. These fluorinated pyridine compounds are of significant interest in medicinal chemistry due to the unique physicochemical properties conferred by fluorine substitution, which can enhance metabolic stability, binding affinity, and bioavailability.[1]

This guide will delve into the principles, experimental protocols, and data interpretation of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, offering a comprehensive view of their respective strengths and limitations in the context of this important class of molecules.

The Unambiguous Power of X-ray Crystallography

Single-crystal X-ray diffraction stands as the gold standard for determining the absolute three-dimensional structure of a molecule.[2] It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.[3] This technique is unparalleled in its ability to reveal the intricate details of intermolecular interactions, such as hydrogen bonding and π-stacking, which are crucial for understanding the solid-state properties of a compound and its behavior in biological systems.

The process of X-ray crystallography involves irradiating a single crystal of the compound with X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing this pattern, a three-dimensional electron density map of the molecule can be generated, from which the atomic structure is determined.

Experimental Workflow: From Powder to Structure

The journey from a powdered sample to a refined crystal structure is a multi-step process that requires patience and precision.

Caption: Workflow for Single-Crystal X-ray Diffraction.

Key Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth (Crystallization) : High-quality single crystals are the primary prerequisite for a successful X-ray diffraction experiment.[4] For 2-amino-3,5-difluoro-4-(trifluoromethyl)pyridine derivatives, which are typically solid at room temperature, slow evaporation from a suitable solvent is a common and effective crystallization technique.

    • Solvent Selection : A solvent or solvent mixture in which the compound has moderate solubility is ideal. Solvents such as ethanol, methanol, acetone, or mixtures with water can be explored.

    • Procedure : Dissolve the purified compound in a minimal amount of the chosen solvent at a slightly elevated temperature to create a saturated or near-saturated solution. Allow the solvent to evaporate slowly and undisturbed at a constant temperature. This can be achieved by covering the vial with a perforated film or by placing it in a larger, sealed container with a small amount of a more volatile anti-solvent.

  • Crystal Mounting : A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head.[4]

  • Data Collection : The mounted crystal is placed in the X-ray diffractometer and cooled under a stream of liquid nitrogen (typically 100 K) to minimize thermal vibrations of the atoms.[5] The crystal is then rotated in the X-ray beam, and the diffraction data are collected on a detector.[5]

  • Data Processing and Structure Solution : The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.

Complementary Spectroscopic Techniques for a Holistic View

While X-ray crystallography provides an unparalleled static picture of a molecule in the solid state, other spectroscopic techniques offer dynamic information and are essential for characterizing compounds in solution and confirming their identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution.[6] It provides information about the connectivity of atoms and their chemical environment. For fluorinated compounds like the target pyridine derivatives, 1H, 13C, and 19F NMR are indispensable.

Key Experimental Protocol: NMR Spectroscopy

  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7][8] The choice of solvent is critical to avoid overlapping signals with the analyte.[9]

  • Data Acquisition : The sample is placed in the NMR spectrometer, and the spectra are acquired. For fluorinated compounds, acquiring 1H, 13C, and 19F NMR spectra is crucial for a complete structural assignment.

Nucleus Expected Chemical Shift Ranges (ppm) Expected Coupling Patterns
¹H 6.0 - 8.5 (aromatic protons), 4.0 - 6.0 (amino protons)Coupling to neighboring protons and fluorine atoms (J-coupling constants are informative for structural assignment).
¹³C 100 - 160 (aromatic carbons)Coupling to directly attached and neighboring fluorine atoms provides valuable structural information.
¹⁹F -180 to -60Coupling to neighboring protons and other fluorine atoms.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique for small, volatile molecules.

Key Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction : A small amount of the solid or a solution of the compound is introduced into the mass spectrometer.

  • Ionization and Fragmentation : In the ion source, the molecules are bombarded with high-energy electrons, causing them to ionize and fragment in a reproducible manner.

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

For aromatic compounds, the molecular ion peak (M⁺) is typically intense.[10] The fragmentation of trifluoromethyl-substituted aromatic compounds often involves the loss of a fluorine atom or the entire CF₃ group.[11]

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[12] It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

Key Experimental Protocol: FTIR Spectroscopy (ATR)

  • Sample Preparation : A small amount of the solid sample is placed directly on the Attenuated Total Reflectance (ATR) crystal.[13]

  • Data Acquisition : The IR spectrum is recorded.

Expected Characteristic IR Absorptions:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (amine)Stretching3500 - 3300
C=C, C=N (aromatic ring)Stretching1600 - 1450
C-FStretching1350 - 1000
C-CF₃Stretching1350 - 1100

Comparative Analysis: Choosing the Right Tool for the Job

Technique Information Obtained Advantages Limitations
X-ray Crystallography Precise 3D structure, bond lengths/angles, stereochemistry, intermolecular interactions.Unambiguous structural determination.[2]Requires high-quality single crystals, provides a static picture in the solid state.
NMR Spectroscopy Connectivity of atoms, chemical environment, dynamic processes in solution.Provides structural information in solution, non-destructive.[6]Structure determination can be complex for larger molecules, less precise than crystallography.
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentation patterns.High sensitivity, small sample amount required.Destructive technique, provides limited structural information on its own.
FTIR Spectroscopy Presence of functional groups.Rapid, non-destructive, easy to use.[12]Provides limited information on the overall molecular structure.

The Synergy of Techniques: A Self-Validating System

While X-ray crystallography provides the most detailed structural information, a comprehensive characterization of 2-amino-3,5-difluoro-4-(trifluoromethyl)pyridine derivatives relies on the synergistic use of multiple techniques. NMR, MS, and FTIR are essential for confirming the identity and purity of the synthesized compound before attempting the often-challenging process of crystallization. The data from these spectroscopic methods serve to validate the crystal structure and provide a more complete understanding of the molecule's properties in different states.

Caption: Integrated workflow for structural elucidation.

Conclusion

The structural elucidation of 2-amino-3,5-difluoro-4-(trifluoromethyl)pyridine derivatives is a critical step in their development as potential therapeutic agents. While X-ray crystallography offers the definitive solid-state structure, a multi-faceted approach incorporating NMR, MS, and FTIR spectroscopy is essential for a thorough and validated characterization. This guide provides the foundational knowledge and experimental considerations for researchers to confidently apply these powerful analytical techniques to this promising class of molecules. The interplay of these methods ensures not only the accuracy of the determined structure but also a deeper understanding of the compound's chemical behavior.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved February 7, 2026, from [Link]

  • News-Medical. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved February 7, 2026, from [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved February 7, 2026, from [Link]

  • Unknown. (n.d.). NMR Sample Preparation. Retrieved February 7, 2026, from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved February 7, 2026, from [Link]

  • Oak Ridge National Laboratory Neutron Sciences. (2016, August 8). Single Crystal Diffraction: The Definitive Structural Technique. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved February 7, 2026, from [Link]

  • Simmons University. (2018, September 17). Using the FT-IR: Solid & Liquid Samples [Video]. YouTube. [Link]

  • Fluorine Notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Retrieved February 7, 2026, from [Link]

  • Oreate AI Blog. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
  • ResearchGate. (2025, August 9). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2025, August 7). Fluorine in Crystal Engineering – The Little Atom That Could. Retrieved February 7, 2026, from [Link]

  • PMC. (2022, December 13). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Retrieved February 7, 2026, from [Link]

  • Unknown. (n.d.). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. Retrieved February 7, 2026, from [Link]

  • Fluorine Notes. (2021, October). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Retrieved February 7, 2026, from [Link]

  • PMC. (2025, March 3). On the impact of aromatic core fluorination in hydrogen-bonded liquid crystals. Retrieved February 7, 2026, from [Link]

  • EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Services. Retrieved February 7, 2026, from [Link]

  • SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. Retrieved February 7, 2026, from [Link]

  • Unknown. (n.d.). Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate. Retrieved February 7, 2026, from [Link]

  • The Royal Society of Chemistry. (2024, October 22). Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives. Retrieved February 7, 2026, from [Link]

  • ACS Omega. (n.d.). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. Retrieved February 7, 2026, from [Link]

  • Amerigo Scientific. (n.d.). 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine (95%). Retrieved February 7, 2026, from [Link]

  • YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 7, 2026, from [Link]

  • Unknown. (n.d.). Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). EP0146924A2 - Preparation of difluorpyridine compounds.
  • Arkivoc. (n.d.). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Retrieved February 7, 2026, from [Link]

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Validation

A Technical Guide to the Structural Validation of Synthesized 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals The Imperative of Orthogonal Validation The synthesis of complex heterocyclic molecules like 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine can yield a va...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Imperative of Orthogonal Validation

The synthesis of complex heterocyclic molecules like 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine can yield a variety of structural isomers. For instance, the migration of a fluorine atom or incomplete trifluoromethylation could lead to closely related but biologically distinct compounds. Relying on a single analytical technique is often insufficient for unequivocal structure determination. This guide, therefore, champions an orthogonal validation strategy, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis. Each technique provides a unique piece of the structural puzzle, and their combined interpretation forms a self-validating system, ensuring the highest degree of confidence in the synthesized material.

Analytical Workflow for Structural Elucidation

A logical and efficient workflow is paramount in the validation process. The following diagram illustrates the interconnectedness of the recommended analytical techniques.

Structural_Validation_Workflow Workflow for Validating 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_Elemental Elemental Analysis 1H_NMR ¹H NMR (Proton Environment) 13C_NMR ¹³C NMR (Carbon Backbone & C-F Coupling) 1H_NMR->13C_NMR Confirm Backbone HRMS High-Resolution MS (HRMS) (Exact Mass & Formula) 13C_NMR->HRMS Cross-Validate 19F_NMR ¹⁹F NMR (Fluorine Environments & F-F/F-H Coupling) 19F_NMR->13C_NMR Correlate C-F MS_Frag MS Fragmentation (Structural Fragments) HRMS->MS_Frag Confirm Fragments CHN CHN Analysis (Elemental Composition) HRMS->CHN Confirm Purity Final_Validation Structurally Validated Compound MS_Frag->Final_Validation CHN->Final_Validation Final Purity Check Synthesized_Compound Synthesized Product: 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine Synthesized_Compound->1H_NMR Initial Check Synthesized_Compound->19F_NMR Key Technique for Fluorinated Compounds

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine

For the modern researcher, excellence in the lab extends beyond the synthesis and analysis of novel compounds; it encompasses a rigorous commitment to safety and environmental stewardship. The handling and disposal of co...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, excellence in the lab extends beyond the synthesis and analysis of novel compounds; it encompasses a rigorous commitment to safety and environmental stewardship. The handling and disposal of complex reagents like 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine (CAS 883498-68-8) demand more than just adherence to protocol—they require a deep understanding of the molecule's inherent risks. This guide provides a comprehensive, step-by-step framework for the safe disposal of this fluorinated pyridine derivative, ensuring the protection of personnel and the environment.

The core principle underpinning this procedure is that the unique chemical structure of this compound—highly fluorinated and containing a pyridine ring—necessitates specialized disposal methods. Improper disposal can lead to the release of persistent and ecotoxic substances, while incorrect handling poses significant acute health risks.

Hazard Profile: Understanding the Inherent Risks

2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine is a reactive intermediate useful in the synthesis of pharmaceutical and agrochemical agents.[1] However, its functionality is matched by its hazardous properties. The Globally Harmonized System (GHS) provides a clear warning of its risks.[2] A failure to appreciate these hazards is the first step toward a safety incident.

This compound is known to cause significant skin, eye, and respiratory irritation.[2] Related fluorinated pyridines are also classified as acutely toxic if swallowed, inhaled, or in contact with skin.[3][4][5][6] Therefore, all handling and disposal operations must proceed with the assumption of high acute toxicity.

Table 1: GHS Hazard Classification for 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine [2]

Hazard Class Hazard Statement Signal Word
Skin Corrosion/Irritation H315: Causes skin irritation Warning
Serious Eye Damage/Irritation H319: Causes serious eye irritation Warning

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Warning |

Furthermore, this compound is incompatible with strong acids and strong oxidizing agents, which can lead to vigorous, uncontrolled reactions.[3]

The Core Directive: Segregation and Containment

The cornerstone of a self-validating and safe disposal system is absolute waste segregation. Due to its specific hazards and the requirements for its ultimate destruction, 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine waste must never be mixed with other waste streams, particularly general solvents or aqueous waste.

The rationale is twofold:

  • Chemical Incompatibility: Mixing with incompatible substances, such as strong acids that may be present in other waste containers, can trigger a hazardous reaction.[3]

  • Disposal Method Specificity: The high fluorine content dictates a specific disposal pathway—high-temperature incineration with specialized off-gas treatment.[3] Diluting this waste with other solvents increases the volume and complexity for the disposal facility, raising costs and the potential for improper handling.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for managing waste from the moment of generation to its final, documented removal by a licensed professional service.

Step 1: Personal Protective Equipment (PPE) and Handling

Before handling the primary container or any subsequent waste, ensure the appropriate PPE is worn. This is your first and most critical line of defense.

  • Hand Protection: Wear nitrile or neoprene protective gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[7][8]

  • Eye Protection: Chemical safety goggles or a full-face shield are mandatory.[3]

  • Skin and Body Protection: A lab coat or chemically resistant apron is required. For larger quantities or when there is a risk of splashing, full protective clothing should be considered.[3]

  • Respiratory Protection: All handling of the solid or solutions should be done in a certified chemical fume hood to avoid inhalation of dust or vapors.[3][9]

Step 2: Waste Collection and Primary Containment

All materials that have come into contact with 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine are considered hazardous waste.

  • Unused or Expired Chemical: The original container with the unused product is the primary waste vessel. Do not attempt to empty it.

  • Contaminated Labware: This includes items like pipette tips, weighing paper, and contaminated gloves. These items should be collected in a dedicated, sealable, and chemically compatible container. A high-density polyethylene (HDPE) pail or a properly rated hazardous waste bag within a rigid secondary container is appropriate.

  • Spill Cleanup Materials: Any absorbents or wipes used to clean a spill must be collected and placed in the same dedicated solid waste container.[6][9][10]

  • Container Integrity: Ensure waste containers are in good condition, free from leaks, and can be securely sealed. Keep containers closed when not in use.[3][11]

Step 3: Labeling for Absolute Clarity

Proper labeling prevents accidental mixing and ensures compliant disposal. Your facility's Environmental Health & Safety (EHS) department will provide specific guidelines, but all labels must include:

  • The words "Hazardous Waste."

  • The full chemical name: "2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine" and CAS number "883498-68-8."

  • A clear indication of the hazards (e.g., "Irritant," "Toxic").

  • The date of waste generation.

  • The name and contact information of the generating researcher or lab.

Step 4: Interim Storage in a Designated Area

Store the sealed and labeled waste container in a designated satellite accumulation area or your facility's main hazardous waste storage area.

  • The storage area must be cool, dry, and well-ventilated.[3][11]

  • Store away from incompatible materials, especially strong acids and oxidizers.[3][11]

  • Ensure secondary containment is present to control any potential leaks.

Step 5: Professional Disposal - The Only Option

This chemical is not suitable for any form of in-lab treatment or drain disposal.

  • Engage a Licensed Service: Arrange for pickup with your institution's contracted hazardous waste disposal company.[7]

  • High-Temperature Incineration: The required method of destruction is high-temperature incineration in a facility equipped with an afterburner and a flue gas scrubber.[3] This is a critical, non-negotiable step. The high temperatures are necessary to break the stable carbon-fluorine bonds, while the afterburner and scrubber are essential to capture and neutralize the resulting hazardous gases, such as hydrogen fluoride (HF) and nitrogen oxides (NOx). Citing general EPA guidance on the destruction of fluorinated substances reinforces the necessity of using robust, verified thermal destruction methods.[12][13]

  • Documentation: Ensure you receive and retain all documentation and manifests from the disposal company as proof of proper disposal.

Decontamination and Emergency Procedures

  • Equipment Decontamination: Reusable equipment should be thoroughly rinsed with a suitable solvent (e.g., ethanol or acetone) in a fume hood. The resulting solvent rinse is now hazardous waste and must be collected in a separate, clearly labeled "Fluorinated Pyridine Waste Solvent" container.

  • Accidental Release: In case of a spill, evacuate the immediate area. Wearing full PPE, cover the spill with a chemical absorbent. Carefully sweep or collect the material into your designated solid waste container.[6][7][9] Do not create dust.[7] Wash the area thoroughly afterward. Report the spill to your EHS department.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine from active use to final disposal, ensuring no step is missed in the safety and compliance chain.

G Disposal Workflow for 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine cluster_generation Waste Generation Point cluster_procedure Disposal Protocol cluster_destruction Final Destruction A Chemical in Use (Pure or in Solution) B Unused/Expired Product C Contaminated Labware (Gloves, Pipettes, Wipes) D Spill Cleanup Debris E Step 1: Segregate into DEDICATED Waste Container B->E Waste Generated C->E Waste Generated D->E Waste Generated F Step 2: Securely Seal & Label Container (Chemical Name, CAS, Hazards) E->F G Step 3: Move to Designated Satellite Accumulation Area F->G H Step 4: Schedule Pickup by Licensed Waste Vendor G->H I Transport to RCRA-Permitted TSDF Facility H->I J High-Temperature Incineration with Afterburner & Scrubber I->J K Documentation Archived (Waste Manifest) J->K

Caption: Logical workflow for the safe disposal of fluorinated pyridine waste.

References

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